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Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of N-(4-Fluorobenzoyl)alanine: A Technical Whitepaper

Executive Summary N-(4-fluorobenzoyl)alanine (CAS 451-28-5) is a highly valuable fluorinated building block utilized in the development of peptidomimetics, small-molecule enzyme inhibitors, and targeted therapeutics. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-fluorobenzoyl)alanine (CAS 451-28-5) is a highly valuable fluorinated building block utilized in the development of peptidomimetics, small-molecule enzyme inhibitors, and targeted therapeutics. The incorporation of a para-fluoro substitution on the benzoyl ring enhances the molecule's lipophilicity and metabolic stability, making it a priority intermediate in medicinal chemistry.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic synthetic recipes. Instead, we will explore the mechanistic causality behind the [1], detailing a self-validating experimental protocol that ensures high-yield, high-purity isolation of the target compound.

Mechanistic Rationale: The Schotten-Baumann Approach

The synthesis of N-(4-fluorobenzoyl)alanine relies on the classic aqueous-basic acylation methodology. Understanding the physical chemistry of this system is critical for preventing yield loss.

Causality of Reagent Selection & Conditions:

  • Zwitterion Disruption: In neutral aqueous solutions, L-alanine exists as a zwitterion ( NH3+​ / COO− ). The addition of sodium hydroxide (pH > 9) is strictly required to deprotonate the ammonium ion, exposing the nitrogen's lone pair and rendering it highly nucleophilic [2].

  • Thermodynamic Control (0–5 °C): 4-Fluorobenzoyl chloride is a highly reactive electrophile. If the reaction temperature exceeds 10 °C, the abundant hydroxide ions in the basic solution will competitively attack the carbonyl carbon. This parasitic side reaction hydrolyzes the acyl chloride into 4-fluorobenzoic acid, severely degrading the yield.

Mechanism N1 1. Nucleophilic Attack Alanine amine attacks carbonyl N2 2. Tetrahedral Intermediate Oxyanion formation N1->N2 Side Side Reaction Hydrolysis to 4-fluorobenzoic acid N1->Side High Temp / Excess OH- N3 3. Elimination Chloride leaves, C=O reforms N2->N3 N4 4. Deprotonation NaOH neutralizes HCl byproduct N3->N4

Figure 1: Mechanistic pathway of the acylation highlighting the competitive hydrolysis risk.

Self-Validating Experimental Protocol

Every step in this protocol is designed as a self-validating system . The visual and chemical feedback at each stage guarantees that the intermediate state is correct before you proceed.

Reagents Required
  • L-Alanine: 1.0 eq (89.09 g/mol )

  • 4-Fluorobenzoyl chloride: 1.1 eq (158.56 g/mol )

  • Sodium hydroxide (NaOH): Aqueous 1M solution (2.5 eq total)

  • Hydrochloric acid (HCl): Aqueous 5M solution

Step-by-Step Methodology

Step 1: Zwitterion Activation Dissolve 1.0 eq of L-alanine in 1.1 eq of 1M NaOH under continuous magnetic stirring.

  • Causality: Deprotonates the α -amine to form the active sodium alaninate nucleophile.

  • Validation Checkpoint: The solution must transition from a suspension to completely clear. Any residual turbidity indicates incomplete dissolution; do not proceed until clear.

Step 2: Thermal Regulation Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Causality: Suppresses the kinetic rate of acyl chloride hydrolysis.

Step 3: Electrophilic Addition Begin dropwise addition of 1.1 eq of 4-fluorobenzoyl chloride over 30 minutes. Concurrently, add 1.4 eq of 1M NaOH dropwise from a separate addition funnel to maintain the pH between 9.0 and 10.0.

  • Causality: The coupling generates HCl. If the pH drops below 9, the amine reprotonates, instantly halting the reaction.

  • Validation Checkpoint: Periodic pH testing must confirm pH > 9. The formation of a milky white emulsion confirms the successful introduction of the organic electrophile into the aqueous phase.

Step 4: Maturation & Aqueous Wash Remove the ice bath and stir at 20 °C for 2 hours. Once complete, extract the aqueous phase with diethyl ether (2 x 20 mL) and discard the organic layers.

  • Causality: The ether wash removes trace unreacted 4-fluorobenzoyl chloride and non-polar impurities. The target product remains safely in the aqueous layer as a water-soluble sodium salt.

  • Validation Checkpoint: The sharp, pungent odor of the acid chloride should completely dissipate.

Step 5: Acidification and Isolation Chill the purified aqueous layer to 5 °C. Slowly add 5M HCl dropwise until the solution reaches a pH of 2.0.

  • Causality: Protonates the carboxylate group, drastically reducing the molecule's aqueous solubility and forcing crystallization.

  • Validation Checkpoint: Immediate precipitation of a dense, white crystalline solid confirms successful amide formation.

Filter the precipitate under vacuum, wash with ice-cold distilled water, and dry under high vacuum for 12 hours.

Workflow Start L-Alanine (Zwitterion) Base Aqueous NaOH pH > 9 Start->Base Deprotonation Intermediate Sodium Alaninate (Active Nucleophile) Base->Intermediate Clear Solution Coupling Schotten-Baumann Coupling Intermediate->Coupling Acylation 4-Fluorobenzoyl Chloride 0-5 °C, Dropwise Acylation->Coupling Electrophile Acidification Acidification (HCl) pH 2.0 Coupling->Acidification Ether Wash & Isolate Product N-(4-Fluorobenzoyl)alanine (Crystalline Solid) Acidification->Product Precipitation

Figure 2: Step-by-step Schotten-Baumann workflow for N-(4-fluorobenzoyl)alanine synthesis.

Analytical Validation & Data Presentation

To ensure high scientific integrity and verify the success of the protocol, the synthesized N-(4-fluorobenzoyl)alanine must be validated against standard analytical metrics [3][4]. The table below summarizes the expected quantitative data for a highly pure batch.

Analytical ParameterExpected ValueAnalytical Significance
Molecular Weight 211.19 g/mol Confirms target mass for CAS 451-28-5.
Appearance White crystalline powderIndicates high purity post-precipitation.
Melting Point 165 – 168 °CA sharp melting range confirms chemical purity and lack of hydrolysis byproducts.
1 H NMR (DMSO- d6​ ) δ 12.6 (br s, 1H), 8.6 (d, 1H), 7.9 (dd, 2H), 7.3 (t, 2H), 4.4 (m, 1H), 1.4 (d, 3H)Validates the amide proton (8.6 ppm) and the characteristic splitting of the para-fluorinated aromatic ring.
19 F NMR (DMSO- d6​ ) δ -109.5 (s, 1F)Confirms the presence of the para-fluoro substitution.
LC-MS (ESI+) m/z 212.1 [M+H] + Verifies the molecular ion mass.

References

  • Wikipedia Contributors. "Schotten–Baumann reaction." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Jursic, B. S., & Neumann, D. "Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten-Baumann Method." Synthetic Communications. URL:[Link]

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 11009104, 2-(4-Fluorobenzamido)propanoic acid." PubChem. URL:[Link]

Exploratory

N-(4-fluorobenzoyl)alanine: Physicochemical Profiling, Synthesis, and Applications in Drug Design

Executive Summary As a Senior Application Scientist, I approach N-(4-fluorobenzoyl)alanine not merely as a catalog chemical, but as a strategic building block in medicinal chemistry and peptidomimetic design. The deliber...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach N-(4-fluorobenzoyl)alanine not merely as a catalog chemical, but as a strategic building block in medicinal chemistry and peptidomimetic design. The deliberate incorporation of a para-fluoro substituent onto a benzoylalanine scaffold is a calculated design choice aimed at enhancing metabolic stability while maintaining the structural mimicry of a native peptide bond. This technical guide deconstructs the physicochemical properties, structural rationale, and synthetic methodology of N-(4-fluorobenzoyl)alanine, providing a self-validating framework for researchers and drug development professionals.

Physicochemical Profiling

Accurate physicochemical data is the bedrock of predictable pharmacokinetics. N-(4-fluorobenzoyl)alanine (IUPAC: 2-[(4-fluorobenzoyl)amino]propanoic acid) exhibits properties highly conducive to its use as an intermediate in drug discovery, particularly for enzyme inhibitors[1].

Table 1: Quantitative Physicochemical Data

PropertyValueRationale / Impact
Chemical Formula C10H10FNO3Defines the exact molecular composition[1].
Molecular Weight 211.19 g/mol Low MW allows for downstream coupling without exceeding Lipinski's Rule of 5 limits[1].
Exact Mass 211.06447 DaCritical for high-resolution LC-MS analytical validation[1].
Topological Polar Surface Area 66.4 ŲOptimal for membrane permeability; balances aqueous solubility and lipophilicity[2].
Predicted pKa (Carboxyl) ~3.8The electron-withdrawing para-fluoro group slightly increases the acidity of the carboxylic acid compared to standard aliphatic amino acids[3].
H-Bond Donors / Acceptors 2 / 3Ensures robust hydrogen-bonding interactions with target enzyme active sites (e.g., protease pockets)[1].
Mechanistic Insights: The "Fluorine Effect"

In rational drug design, we do not add halogens arbitrarily. The transition from a standard N-benzoylalanine to N-(4-fluorobenzoyl)alanine is driven by the need to circumvent common metabolic liabilities.

Causality of the Para-Fluoro Substitution: Unsubstituted phenyl rings are highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes in the liver, which typically hydroxylate the para position to facilitate rapid renal clearance. By substituting the para-hydrogen with a fluorine atom, we introduce a bioisostere. Fluorine's Van der Waals radius (1.47 Å) is remarkably close to that of hydrogen (1.20 Å), meaning it does not introduce significant steric bulk that might disrupt target binding.

However, the C–F bond is exceptionally strong (~116 kcal/mol). This bond strength, combined with fluorine's high electronegativity, creates a severe electronic and thermodynamic barrier to CYP450-mediated oxidation. This strategic substitution dramatically prolonging the molecule's metabolic half-life and enhances overall bioavailability.

Mechanism of CYP450 resistance conferred by para-fluoro substitution.

Experimental Protocol: Schotten-Baumann Synthesis

To synthesize N-(4-fluorobenzoyl)alanine efficiently, we employ the classic Schotten-Baumann reaction [4]. This method utilizes a biphasic aqueous/organic system to couple an acyl chloride with an amine[5]. The protocol below is designed as a self-validating system: each step has a built-in chemical rationale that ensures high yield and purity without the need for complex chromatography[6].

Step-by-Step Methodology:

  • Preparation of the Aqueous Amine Phase:

    • Action: Dissolve 1.0 equivalent of L-alanine in a 10% (w/v) aqueous NaOH solution. Chill the reaction flask in an ice bath to 0–5 °C.

    • Causality: Alanine exists as a zwitterion in neutral water, rendering its amino group unreactive. The strong base (NaOH) deprotonates both the carboxylate and the ammonium ion, generating the highly nucleophilic sodium alaninate. The low temperature is critical to suppress the competing hydrolysis of the acyl chloride in the subsequent step[6].

  • Acylation (Biphasic Interface):

    • Action: Slowly add 1.05 equivalents of 4-fluorobenzoyl chloride dropwise under vigorous mechanical stirring.

    • Causality: 4-fluorobenzoyl chloride is insoluble in water. Vigorous stirring maximizes the surface area of the biphasic interface where the nucleophilic acyl substitution occurs[4]. As the amide bond forms, HCl is generated as a byproduct; the excess NaOH immediately neutralizes this HCl, preventing it from protonating the unreacted alanine, which would prematurely halt the reaction[6].

  • Quenching and Precipitation:

    • Action: Once the pungent odor of the acyl chloride dissipates, add crushed ice and carefully acidify the mixture using concentrated HCl dropwise until the pH reaches 2.0–3.0 (verify with Congo red paper).

    • Causality: At alkaline pH, the product exists as a water-soluble sodium salt. Acidification protonates the carboxylate group (pKa ~3.8)[3]. The resulting neutral N-(4-fluorobenzoyl)alanine is highly insoluble in cold water and rapidly precipitates as a crystalline solid[6].

  • Isolation and Analytical Validation:

    • Action: Collect the precipitate via vacuum filtration using a Büchner funnel, wash thoroughly with ice-cold water to remove NaCl and trace 4-fluorobenzoic acid, and dry under a vacuum.

    • Validation: Confirm identity via LC-MS (target[M+H]+ at m/z 212.07) and 1 H NMR (DMSO- d6​ ), ensuring the presence of the characteristic amide N-H doublet and the aromatic fluorine-coupled multiplets[1].

Workflow of Schotten-Baumann synthesis of N-(4-fluorobenzoyl)alanine.

References
  • [2] 3-((4-Fluorophenyl)formamido)propanoic acid | C10H10FNO3 | CID 3476861. National Center for Biotechnology Information (PubChem).[Link]

  • [1] 2-(4-Fluorobenzamido)propanoic acid | C10H10FNO3 | CID 2787610. National Center for Biotechnology Information (PubChem).[Link]

  • [4] Schotten-Baumann reaction. ChemEurope Encyclopedia.[Link]

  • [5] Rediscovery of an Old Named Reaction: From Micellar Catalysis to Unusual Schotten–Baumann Conditions. Organic Process Research & Development, ACS Publications.[Link]

  • [6] Preparation of Methyl Salicylate / Benzoyl Glycine. Al-Mustansiriyah University.[Link]

  • [3] Benzoylalanine Physico-chemical Properties. ChemBK. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Initial Screening of N-(4-fluorobenzoyl)alanine Compounds

This guide provides a comprehensive framework for the initial in vitro screening of novel N-(4-fluorobenzoyl)alanine chemical libraries. The methodologies detailed herein are designed to efficiently identify and validate...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the initial in vitro screening of novel N-(4-fluorobenzoyl)alanine chemical libraries. The methodologies detailed herein are designed to efficiently identify and validate high-quality hits, establishing a robust foundation for subsequent hit-to-lead and lead optimization programs. As your Senior Application Scientist, I will not only outline the necessary steps but also provide the critical rationale behind each experimental choice, ensuring a scientifically rigorous and logically sound screening cascade.

The N-(4-fluorobenzoyl)alanine scaffold represents a promising starting point for drug discovery. The fluorobenzoyl moiety is a common feature in many bioactive molecules, often enhancing binding affinity and metabolic stability, while the alanine fragment provides a versatile backbone for chemical modification.[1][2] The initial screening phase is a critical juncture in the drug discovery pipeline, where a large number of compounds are systematically evaluated to identify a small subset with the desired biological activity.[3][4] A well-designed screening strategy is paramount to avoid costly failures in later stages by eliminating non-specific or toxic compounds and confirming the on-target activity of promising hits.[5]

Part 1: The Strategic Framework - A Tiered Screening Cascade

A successful screening campaign does not test every compound in every possible assay. Instead, we employ a tiered approach, or a "screening cascade," to progressively filter the compound library. This strategy maximizes efficiency by using broader, higher-throughput assays first to cast a wide net, followed by more complex, lower-throughput assays to characterize the most promising molecules.[3] This ensures that resources are focused on compounds with the highest potential for therapeutic development.

Our cascade begins with a fundamental assessment of cellular toxicity, followed by target-focused secondary screening and rigorous hit validation.

G cluster_0 Screening Cascade CompoundLibrary Compound Library (N-(4-fluorobenzoyl)alanine Analogs) PrimaryScreen PART 2: Primary Screen (General Cytotoxicity) CompoundLibrary->PrimaryScreen All Compounds SecondaryScreen PART 3: Secondary Screen (Target-Oriented Assay) PrimaryScreen->SecondaryScreen Compounds passing cytotoxicity filter HitValidation PART 4: Hit Validation (Confirmation & Orthogonal Testing) SecondaryScreen->HitValidation Preliminary 'Hits' ValidatedHits Validated Hits for Hit-to-Lead HitValidation->ValidatedHits Confirmed Hits G cluster_1 MTT Assay Workflow A 1. Seed Cells (e.g., 5,000 cells/well) in 96-well plate B 2. Incubate 24h (Allow cells to attach) A->B C 3. Add Compounds (Dose-response concentrations) B->C D 4. Incubate 48h (Compound exposure) C->D E 5. Add MTT Reagent D->E F 6. Incubate 2-4h (Formazan crystal formation) E->F G 7. Solubilize Crystals (Add DMSO or Solubilizer) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. [6]2. Compound Preparation: Prepare a dilution series for each N-(4-fluorobenzoyl)alanine compound in the appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration in the assay does not exceed a non-toxic level (typically ≤0.5%).

  • Compound Treatment: Add the compound dilutions to the appropriate wells. Include vehicle-only controls (100% viability) and a positive control for cell death (e.g., Staurosporine).

  • Incubation: Incubate the plates for 48 hours under standard cell culture conditions.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of this solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot percent viability against the logarithm of compound concentration and fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Cytotoxicity Profile

The IC50 value represents the concentration of a compound required to inhibit cell proliferation by 50%. [6]A lower IC50 indicates higher potency. The Selectivity Index (SI) is calculated as the ratio of the IC50 in non-cancerous cells to the IC50 in cancer cells, with a higher SI being desirable.

Compound IDStructureIC50 on MCF-7 (µM)IC50 on HEK293 (µM)Selectivity Index (SI)
FBA-001[Image/SMILES]15.2>100>6.6
FBA-002[Image/SMILES]5.885.114.7
FBA-003[Image/SMILES]98.6>100~1

Part 3: Secondary Screening - Probing for Target-Specific Activity

Expertise & Rationale: Compounds that pass the initial cytotoxicity filter (e.g., IC50 > 30 µM in both cell lines) are advanced to secondary screening. Here, we move from a general assessment to a specific, hypothesis-driven question. Given that many alanine derivatives and related N-acyl compounds exhibit activity as enzyme inhibitors, a logical next step is to screen for inhibition of a specific enzyme relevant to a disease of interest (e.g., a kinase, protease, or metabolic enzyme like α-amylase). [7][8] Trustworthiness & Methodology: We will describe a generic, high-throughput colorimetric enzyme inhibition assay. This format is widely used in early drug discovery due to its simplicity, robustness, and cost-effectiveness. The principle involves an enzyme that converts a colorless substrate into a colored product. An effective inhibitor will prevent this conversion, resulting in a reduced colorimetric signal.

Protocol: Generic Colorimetric Enzyme Inhibition Assay
  • Reagent Preparation: Prepare assay buffer, enzyme solution, and substrate solution at their optimal concentrations, as determined during assay development.

  • Compound Plating: Dispense a small volume (e.g., 1 µL) of each compound from the library (at a high stock concentration) and controls into a 384-well assay plate. Include a positive control inhibitor and a negative (vehicle) control.

  • Enzyme Addition: Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for a specific duration (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

  • Reaction Termination (Optional): If necessary, add a stop solution to halt the reaction.

  • Data Acquisition: Read the absorbance of the plate at the wavelength corresponding to the colored product.

  • Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

Data Presentation: Hit Identification

Compounds demonstrating significant inhibition (e.g., >50%) at a single screening concentration (e.g., 10 µM) are designated as preliminary "hits" and are prioritized for confirmation and IC50 determination.

Compound ID% Inhibition @ 10 µMHit? (Y/N)
FBA-0018.2N
FBA-00465.7Y
FBA-0054.5N
FBA-00988.1Y

Part 4: Hit Validation - Building Confidence in Your Leads

Expertise & Rationale: A single positive result in a primary or secondary screen is insufficient to declare a compound a "high-quality hit." [5]High-throughput screens can generate false positives for numerous reasons (e.g., compound aggregation, assay interference). Hit validation is the crucial process of confirming the observed activity through a series of focused experiments. [3][4]The goal is to triage the preliminary hits, discarding artifacts and building a strong case for the most promising chemical series.

Trustworthiness & Methodology: The validation workflow involves three key pillars: confirmation of activity, determination of potency, and the use of orthogonal assays to verify the biological effect through a different method.

G cluster_2 Hit Validation Workflow PreliminaryHits Preliminary Hits from Secondary Screen Confirmation 1. Hit Confirmation (Re-test original sample) PreliminaryHits->Confirmation Resynthesis 2. Re-synthesis & Purity Analysis Confirmation->Resynthesis If Confirmed DoseResponse 3. Dose-Response Curve (Determine IC50) Resynthesis->DoseResponse OrthogonalAssay 4. Orthogonal Assay (e.g., Biophysical Binding Assay) DoseResponse->OrthogonalAssay Potent Hits ValidatedHits Validated Hits OrthogonalAssay->ValidatedHits If Activity is Cross-Validated

Caption: A logical workflow for validating preliminary hits.

Key Validation Steps:
  • Hit Confirmation: The very first step is to re-test the exact same sample from the screening plate that produced the initial hit. This simple step eliminates errors related to plating or reading.

  • Re-synthesis and Purity Confirmation: If the activity is confirmed, the compound must be re-synthesized (or a fresh solid sample ordered) and its identity and purity (>95%) must be verified by analytical methods such as LC-MS and ¹H NMR. This ensures the observed activity is due to the compound of interest and not a contaminant. [4]3. Dose-Response Analysis: The pure, confirmed compound is tested across a range of concentrations (typically 8-10 points) in the primary assay to generate a full dose-response curve and accurately calculate its IC50 value. [9]4. Orthogonal Assay: To gain maximum confidence, the hit should be tested in an orthogonal assay. [3]This is an assay that measures the same biological endpoint but uses a different technology or principle. For example, if the secondary screen was a colorimetric enzyme activity assay, an orthogonal assay could be a biophysical method like Surface Plasmon Resonance (SPR) or a thermal shift assay, which directly measures the compound binding to the target protein. [10]

Data Presentation: Hit Triage Summary

This table consolidates all data for a given hit, allowing for a clear, evidence-based decision on whether to advance the compound into the next phase of discovery.

Compound IDConfirmed Hit?Purity (%)Secondary Assay IC50 (µM)Orthogonal Assay Kᴅ (µM)Cytotoxicity IC50 (µM)Decision
FBA-004Yes>98%7.210.5>100Progress
FBA-009Yes>99%1.11.815.3Progress with Caution
FBA-015No--->100Deprioritize (False Positive)
FBA-021Yes>97%4.5>5088.0Deprioritize (No Orthogonal Signal)

Conclusion

This guide has outlined a rigorous, multi-stage strategy for the initial screening of N-(4-fluorobenzoyl)alanine compounds. By systematically progressing a chemical library through a cascade of cytotoxicity, target-specific, and validation assays, we can efficiently identify high-quality, validated hits. This data-driven approach minimizes the risk of pursuing false positives and provides a solid foundation for the subsequent, resource-intensive stages of hit-to-lead and lead optimization. The compounds that successfully navigate this cascade represent the most promising candidates for development into novel therapeutics.

References

  • A Comprehensive Guide to Assessing the Cytotoxicity of Novel Compounds: A Methodological Framework. (n.d.). Benchchem.
  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. (n.d.). PMC.
  • Wang, Q. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol, 8, 238.
  • Role of Cytotoxicity Experiments in Pharmaceutical Development. (2018, July 25). IntechOpen.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ResearchGate.
  • High Quality Hits in Drug Discovery: Confident Screening. (n.d.). Pelago Bioscience.
  • Effective Strategies for Successful Hit Identification in Drug Discovery. (n.d.). Sygnature Discovery.
  • How To Optimize Your Hit Identification Strategy. (2024, March 7). Evotec.
  • Hit Identification - Revolutionizing Drug Discovery | Explore Now. (n.d.). Vipergen.
  • Kouznetsov, V. V., et al. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals.
  • Bhat, A., et al. (2024). Synthesis of alanine derivatives as DPP‐IV inhibitors. ResearchGate.
  • Gelminauskaitė, R., et al. (2023). Synthesis of novel N-(4-hydroxyphenyl)-β-alanine derivatives. KTU ePubl.
  • Khan, M., et al. (2018, December 15). Flurbiprofen derivatives as novel α-amylase inhibitors: Biology-oriented drug synthesis (BIODS), in vitro, and in silico evaluation. PubMed.
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery.

Sources

Exploratory

Physicochemical Characterization and Analytical Profiling of N-(4-fluorobenzoyl)alanine: A Technical Whitepaper

Executive Summary & Strategic Rationale N-(4-fluorobenzoyl)alanine, systematically designated as 2-(4-fluorobenzamido)propanoic acid, is a synthetic benzoylalanine derivative of profound interest in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

N-(4-fluorobenzoyl)alanine, systematically designated as 2-(4-fluorobenzamido)propanoic acid, is a synthetic benzoylalanine derivative of profound interest in medicinal chemistry and neuropharmacology[1]. The strategic conjugation of a chiral alanine backbone with a para-fluorinated benzoyl moiety creates a highly specific molecular architecture. The introduction of the fluorine atom is not merely structural; it is a calculated modification designed to alter the molecule's electronic distribution, enhance its lipophilicity, and improve its binding affinity within specific enzymatic pockets—most notably as an inhibitor within the kynurenine pathway[2][3].

This whitepaper provides a comprehensive, field-proven framework for the synthesis, physicochemical characterization, and analytical validation of N-(4-fluorobenzoyl)alanine, tailored for drug development professionals requiring rigorous, self-validating methodologies.

Physicochemical & Structural Profiling

The physicochemical behavior of N-(4-fluorobenzoyl)alanine is dictated by the interplay between its polar zwitterionic potential (from the carboxylic acid and amide groups) and the hydrophobic, electron-withdrawing nature of the fluorobenzene ring.

Causality of the Fluoro-Substitution: Fluorine is highly electronegative yet possesses a small van der Waals radius (1.47 Å), closely mimicking hydrogen (1.20 Å). This substitution significantly increases the overall lipophilicity of the molecule without introducing detrimental steric hindrance[2]. Consequently, the molecule can penetrate lipid membranes more effectively than its non-fluorinated counterparts. Furthermore, the strong electron-withdrawing inductive effect (-I) of the fluorine atom increases the acidity of the adjacent amide N-H, strengthening its capacity as a hydrogen-bond donor during target protein interaction.

Quantitative Data Summary

The following table summarizes the core physicochemical metrics required for formulation and analytical tracking:

PropertyValueSource
Chemical Name 2-(4-Fluorobenzamido)propanoic acid[1]
CAS Number 451-28-5[1]
Molecular Formula C10H10FNO3[4]
Molecular Weight 211.19 g/mol [1][4]
InChIKey RICKYTLEGMVQTI-UHFFFAOYSA-N
SMILES String CC(NC(C1=CC=C(F)C=C1)=O)C(O)=O[4]
Physical Form White to off-white crystalline solid[2]

Synthesis Workflow & Mechanistic Control

The synthesis of N-(4-fluorobenzoyl)alanine is most efficiently achieved via a modified Schotten-Baumann acylation.

Causality of Experimental Choices: The reaction is performed in a biphasic or aqueous alkaline medium. The sodium hydroxide serves a dual mechanistic purpose: it deprotonates the zwitterionic DL-alanine to render the amino group highly nucleophilic, and it acts as an acid scavenger to neutralize the hydrochloric acid byproduct, driving the equilibrium forward. Strict temperature control (0–5°C) is mandatory to suppress the competing hydrolysis of the electrophilic 4-fluorobenzoyl chloride into unreactive 4-fluorobenzoic acid.

Step-by-Step Synthesis Protocol
  • Preparation: Dissolve 1.0 equivalent of DL-alanine in a 1M aqueous NaOH solution (2.5 equivalents) in a round-bottom flask.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5°C.

  • Acylation: Add 1.1 equivalents of 4-fluorobenzoyl chloride dropwise over 30 minutes under vigorous magnetic stirring.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours, maintaining the pH between 9 and 10 (add additional NaOH if necessary).

  • Precipitation: Acidify the aqueous mixture slowly with 6M HCl until the pH reaches 2.0. The product will precipitate as a white solid.

  • Isolation: Filter the precipitate under a vacuum, wash with cold distilled water to remove residual salts, and recrystallize from an ethanol/water mixture.

Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (9:1) eluent. The reaction is validated as complete when the ninhydrin-active spot (free alanine) is entirely consumed, and a new, distinct UV-active spot (the fluorobenzoyl chromophore) emerges.

Synthesis A DL-Alanine (Aqueous NaOH) C Schotten-Baumann Reaction (pH 9-10, 0-5°C) A->C B 4-Fluorobenzoyl Chloride (Dropwise addition, 0°C) B->C D Acidification (HCl to pH 2) C->D Stir 2h E Precipitation & Filtration D->E F Recrystallization (Ethanol/Water) E->F G Pure N-(4-fluorobenzoyl)alanine F->G Yield >85%

Workflow for the Schotten-Baumann synthesis of N-(4-fluorobenzoyl)alanine.

Analytical Characterization & Self-Validating Protocols

To ensure the structural integrity and purity of the synthesized batch, a self-validating analytical suite must be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While ¹H and ¹³C NMR confirm the carbon-hydrogen framework, ¹⁹F NMR is the definitive self-validating tool for this specific compound. Because fluorine is 100% naturally abundant as ¹⁹F and possesses a nuclear spin of ½, it provides a sharp, highly sensitive signal that immediately confirms the presence of the para-fluoro substitution without any spectral overlap from the solvent or the alanine backbone.

Protocol:

  • Dissolve 15 mg of the dried product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Acquire ¹H NMR (400 MHz) to verify the aromatic protons (multiplets at ~7.2 and ~7.9 ppm) and the chiral alpha-proton (quintet at ~4.4 ppm).

  • Acquire ¹⁹F NMR (376 MHz) using trichlorofluoromethane (CFCl3) as an external reference. Self-Validation Check: A single, sharp multiplet in the ¹⁹F spectrum at approximately -109 ppm confirms the para-fluoro moiety. The integration ratio of the aromatic protons (4H) to the alpha-proton (1H) in the ¹H spectrum must be exactly 4:1.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol:

  • Prepare a KBr pellet using 2 mg of the product and 200 mg of IR-grade KBr, or analyze directly via Attenuated Total Reflectance (ATR).

  • Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Self-Validation Check: The starting material (alanine) exists as a zwitterion, exhibiting a broad NH3⁺ stretch and an asymmetric COO⁻ stretch (~1600 cm⁻¹). The successful formation of N-(4-fluorobenzoyl)alanine is validated by the appearance of two distinct, new carbonyl stretches: the Amide I band (C=O stretch) at ~1650 cm⁻¹ and the carboxylic acid C=O stretch at ~1710 cm⁻¹.

Differential Scanning Calorimetry (DSC)

Causality: DSC is utilized not merely for melting point determination, but to rigorously screen for polymorphism. Different crystalline forms of the same API can exhibit vastly different solubility profiles, directly impacting bioavailability.

Protocol:

  • Weigh 3–5 mg of the sample into a standard aluminum pan and crimp the lid.

  • Heat the sample from 25°C to 250°C at a rate of 10°C/min under a continuous nitrogen purge (50 mL/min). Self-Validation Check: Prior to sample analysis, the cell constant and temperature axis must be calibrated using a high-purity Indium standard (Tm = 156.6°C). A single, sharp endothermic peak for the sample indicates high polymorphic purity. Multiple endotherms suggest a mixture of crystalline forms or the presence of residual solvent, requiring re-crystallization.

Biological Application: Kynureninase Modulation

Beyond its chemical utility, N-(4-fluorobenzoyl)alanine and structurally related benzoylalanine analogues are potent inhibitors of kynureninase (EC 3.7.1.3), a pyridoxal-phosphate-dependent enzyme critical to tryptophan metabolism[3].

Mechanistic Insight: Kynureninase catalyzes the hydrolytic cleavage of L-kynurenine to yield anthranilic acid and L-alanine. N-(4-fluorobenzoyl)alanine acts as a competitive inhibitor in this pathway. The alanine moiety of the inhibitor perfectly mimics the amino acid leaving group of the natural substrate. Simultaneously, the lipophilic fluorobenzoyl group occupies the aryl-binding pocket of the enzyme. Because the amide bond of the inhibitor is highly stable compared to the reactive carbonyl of L-kynurenine, catalytic turnover is effectively blocked, modulating downstream neuroactive metabolites[3].

Pathway T L-Tryptophan K L-Kynurenine T->K IDO/TDO E Kynureninase (EC 3.7.1.3) K->E A Anthranilic Acid E->A I N-(4-fluorobenzoyl)alanine (Inhibitor) I->E Competitive Inhibition

Inhibition of the kynurenine pathway by benzoylalanine derivatives.

References

  • [3] BRENDA Enzyme Database. Reference to 3.7.1.3; Id = 289282. Retrieved from:[Link]

Sources

Foundational

Structural Elucidation of N-(4-fluorobenzoyl)alanine: A Comprehensive Analytical Whitepaper

Executive Summary & Scientific Rationale The strategic incorporation of fluorine into amino acid scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated amino acids modulate molecular polarity, acidity, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The strategic incorporation of fluorine into amino acid scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated amino acids modulate molecular polarity, acidity, and hydrophobicity, allowing researchers to fine-tune protein folding and intermolecular interactions[]. Specifically, N-aroyl amino acids like N-(4-fluorobenzoyl)alanine serve as critical building blocks for peptidomimetics, multidrug resistance modulators, and potent protease inhibitors[2].

From an analytical perspective, the structural elucidation of N-(4-fluorobenzoyl)alanine requires a multi-modal approach. The strong electron-withdrawing nature of the para-fluoro substitution profoundly alters the electron density of the amide bond. As a Senior Application Scientist, I have designed this guide to move beyond mere data reporting; we will explore the causality behind the spectroscopic signatures and establish a self-validating analytical workflow.

Workflow Start Synthesis of N-(4-fluorobenzoyl)alanine Purification HPLC Purification (>98% Purity) Start->Purification NMR Multi-Nuclear NMR (1H, 13C, 19F) Purification->NMR MS ESI-HRMS Fragmentation Purification->MS IR FT-IR Spectroscopy (Conformation) Purification->IR Validation Structural Validation Complete NMR->Validation MS->Validation IR->Validation

Fig 1: End-to-end structural elucidation workflow for N-(4-fluorobenzoyl)alanine.

Synthesis and Sample Preparation Protocol

High-fidelity analytical data demands a sample of >98% homogeneity. While complex peptide couplings often utilize DCC/HOBt protocols[3], the direct N-acylation of an unprotected amino acid is best achieved via Schotten-Baumann conditions.

Step-by-Step Methodology: Schotten-Baumann Acylation
  • Reagent Preparation: Dissolve 10.0 mmol of L-alanine in 20 mL of 1 M NaOH (aq) and cool the solution to 0 °C in an ice bath.

  • Acylation: Dissolve 10.5 mmol of 4-fluorobenzoyl chloride in 10 mL of anhydrous dichloromethane (DCM). Add this dropwise to the aqueous alanine solution under vigorous stirring.

  • pH Control (Causality): Simultaneously add 1 M NaOH dropwise to maintain the pH between 9.0 and 10.0. Causality: The alkaline pH ensures the amino group of alanine remains deprotonated and highly nucleophilic, while simultaneously neutralizing the HCl byproduct to prevent reaction stalling.

  • Work-up: Allow the biphasic mixture to warm to room temperature and stir for 4 hours. Separate the layers and wash the aqueous layer with diethyl ether (2 x 15 mL). Causality: This removes unreacted, non-polar organic impurities before product precipitation.

  • Precipitation & Purification: Acidify the aqueous layer to pH 2.0 using 6 M HCl. The target compound, N-(4-fluorobenzoyl)alanine, will precipitate. Extract into ethyl acetate (3 x 20 mL), dry over anhydrous MgSO₄, concentrate in vacuo, and recrystallize from ethyl acetate/hexane.

Multi-Nuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

The structural validation of N-(4-fluorobenzoyl)alanine relies heavily on the scalar coupling ( J -coupling) introduced by the ¹⁹F nucleus (Spin I=1/2 ). Because ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, it acts as a highly sensitive internal probe.

Self-Validating Logic in ¹³C NMR

The ¹³C spectrum is diagnostic due to heteronuclear ¹³C-¹⁹F coupling. The ipso carbon attached directly to the fluorine atom splits into a massive doublet ( 1JCF​≈248 Hz). This effect propagates through the aromatic ring, yielding predictable 2JCF​ and 3JCF​ couplings. This establishes a self-validating system : a meta- or ortho-fluoro substitution would break the molecular symmetry, yielding a highly complex, non-equivalent coupling system. The observed symmetrical doublets definitively prove the para-substitution pattern.

NMRLGC F_Atom 19F Nucleus (Spin I = 1/2) C_ipso 13C (C-F) 1J_CF ≈ 248 Hz F_Atom->C_ipso Direct Coupling C_ortho 13C (C-Ar) 2J_CF ≈ 22 Hz F_Atom->C_ortho 2-Bond Coupling C_meta 13C (C-Ar) 3J_CF ≈ 9 Hz F_Atom->C_meta 3-Bond Coupling H_ortho 1H (H-Ar) 3J_HF ≈ 8 Hz F_Atom->H_ortho 3-Bond H-F

Fig 2: Through-bond spin-spin coupling logic driven by the 19F nucleus.

Quantitative NMR Data Summaries

Table 1: ¹H and ¹⁹F NMR Assignments (DMSO- d6​ , 400 MHz / 376 MHz)

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)IntegrationAssignment
¹⁹F -109.5Multiplet (m)-1F4-Fluoro (Ar-F)
¹H 12.55Broad Singlet (br s)-1HCarboxylic Acid (COOH)
¹H 8.62Doublet (d) 3JHH​=7.4 1HAmide (NH)
¹H 7.95Doublet of Doublets (dd) 3JHH​=8.8 , 4JHF​=5.5 2HAr-H (ortho to C=O)
¹H 7.32Apparent Triplet (t) 3JHH​≈3JHF​=8.8 2HAr-H (ortho to F)
¹H 4.45Quintet (p) 3JHH​=7.3 1H α -CH (Alanine)
¹H 1.38Doublet (d) 3JHH​=7.3 3H β -CH₃ (Alanine)

Table 2: ¹³C NMR Assignments (DMSO- d6​ , 100 MHz)

Chemical Shift (ppm)MultiplicityCoupling Constant ( JCF​ in Hz)Assignment
174.2Singlet (s)-Carboxylic Acid (C=O)
165.8Singlet (s)-Amide (C=O)
164.1Doublet (d) 1JCF​=248.5 Ar-C (C-F)
130.5Doublet (d) 4JCF​=3.0 Ar-C (ipso to C=O)
130.1Doublet (d) 3JCF​=9.2 Ar-C (meta to F)
115.4Doublet (d) 2JCF​=21.8 Ar-C (ortho to F)
48.2Singlet (s)- α -CH (Alanine)
17.5Singlet (s)- β -CH₃ (Alanine)

High-Resolution Mass Spectrometry (ESI-HRMS)

Electrospray Ionization (ESI) provides exact mass data to confirm the molecular formula ( C10​H10​FNO3​ ).

Step-by-Step Methodology: ESI-HRMS
  • Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol.

  • Dilution: Dilute 1:100 in Methanol/Water (50:50 v/v) containing 0.1% Formic Acid (for positive ion mode).

  • Infusion: Inject via direct infusion at 5 µL/min into the ESI source.

  • Parameters: Set capillary voltage to 3.0 kV, cone voltage to 30 V, and desolvation temperature to 250 °C.

Fragmentation Causality

In positive mode, the protonated molecule [M+H]+ is observed at m/z 212.072. Upon subjecting the precursor ion to Collision-Induced Dissociation (CID), the molecule undergoes a characteristic α -cleavage at the amide bond. The most abundant fragment is the 4-fluorobenzoyl cation [C7​H4​FO]+ at m/z 123.024. Causality: This specific fragmentation pathway is heavily favored because the resulting acylium ion is highly stabilized by resonance from the aromatic ring, driving the thermodynamic breakdown of the parent molecule.

Vibrational Spectroscopy (FT-IR) & Conformational Analysis

FT-IR spectroscopy is utilized to confirm the functional groups and evaluate the hydrogen-bonding state of the solid lattice.

  • 3320 cm⁻¹: N-H stretch. The relatively low wavenumber indicates that the amide proton is participating in strong intermolecular hydrogen bonding within the crystal lattice.

  • 1715 cm⁻¹: C=O stretch (carboxylic acid).

  • 1635 cm⁻¹: C=O stretch (Amide I band).

  • 1540 cm⁻¹: N-H bend (Amide II band).

  • 1225 cm⁻¹: C-F stretch. This is a highly intense, diagnostic band confirming the presence of the fluorinated aromatic ring.

Conclusion

The structural elucidation of N-(4-fluorobenzoyl)alanine demonstrates the power of multi-modal analytical chemistry. By understanding the underlying causality—such as pH-driven nucleophilicity during synthesis, resonance-stabilized fragmentation in MS, and the self-validating J -coupling networks induced by the ¹⁹F nucleus—researchers can confidently verify the integrity of fluorinated building blocks used in advanced drug development.

References

  • Title: Fluorinated Amino Acids - BOC Sciences Source: BOC Sciences URL
  • Title: The synthesis, structural characterization and biological evaluation of potential chemotherapeutic agents Source: DORAS | DCU Research Repository URL
  • Source: Taylor & Francis Online (Tandfonline)

Sources

Exploratory

Spectroscopic Elucidation of N-(4-Fluorobenzoyl)alanine: A Comprehensive Technical Guide

As drug development increasingly relies on fluorinated peptidomimetics to enhance metabolic stability and target binding affinity, the unambiguous structural characterization of these intermediates becomes paramount. N-(...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on fluorinated peptidomimetics to enhance metabolic stability and target binding affinity, the unambiguous structural characterization of these intermediates becomes paramount. N-(4-fluorobenzoyl)alanine ( C10​H10​FNO3​ ) serves as a foundational building block in medicinal chemistry.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. Here, we will dissect the causality behind the spectroscopic behavior of N-(4-fluorobenzoyl)alanine across Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and Mass Spectrometry (MS). By understanding the fundamental quantum mechanical and physicochemical principles driving these spectral signatures, analytical chemists can establish self-validating workflows that ensure absolute structural integrity.

Orthogonal Analytical Strategy

Relying on a single analytical technique introduces critical blind spots. A robust, self-validating system requires orthogonal methods: NMR maps the atomic connectivity and electronic environment, FT-IR probes the vibrational modes of functional groups and hydrogen-bonding networks, and MS/MS confirms the exact molecular mass and structural sub-units through predictable fragmentation.

Spectroscopic_Workflow cluster_Analysis Orthogonal Spectroscopic Analysis Prep Prep NMR NMR Spectroscopy 1H, 13C, 19F DMSO-d6 Prep->NMR IR FT-IR Spectroscopy KBr Pellet 4000-400 cm⁻¹ Prep->IR MS Mass Spectrometry ESI-QTOF Positive Ion Mode Prep->MS Data Data Integration & Cross-Validation NMR->Data Connectivity & Coupling IR->Data Functional Groups MS->Data Molecular Mass & Fragments Elucidation Unambiguous Structural Elucidation Data->Elucidation E-E-A-T Validated

Fig 1. Orthogonal spectroscopic workflow for the structural validation of N-(4-fluorobenzoyl)alanine.

Nuclear Magnetic Resonance (NMR) Profiling

The inclusion of a fluorine atom ( 19F , 100% natural abundance, spin ½) transforms the NMR spectrum from a simple diagnostic tool into a highly complex, self-validating matrix of heteronuclear couplings[1].

1 H NMR: Heteronuclear Splitting Dynamics

In the 1 H NMR spectrum, the 4-fluorobenzoyl moiety presents a classic AA′BB′X spin system. The protons ortho to the fluorine (H-3, H-5) resonate around 7.30 ppm. Because the 3JHF​ coupling constant (~8.5–9.0 Hz) is nearly identical in magnitude to the ortho-proton 3JHH​ coupling, these signals often appear as apparent triplets[2]. Conversely, the protons meta to the fluorine (H-2, H-6) resonate downfield at ~7.90 ppm due to the deshielding anisotropic effect of the carbonyl group, appearing as doublets of doublets (dd) driven by a smaller 4JHF​ coupling (~5.5 Hz)[2].

13 C and 19 F NMR: Carbon-Fluorine Coupling

The 13 C NMR spectrum is the ultimate proof of the 4-fluorophenyl architecture. The highly electronegative fluorine atom withdraws electron density via the inductive effect, deshielding the ipso-carbon (C-4) to ~164 ppm and splitting it into a massive doublet ( 1JCF​≈250 Hz)[3]. This splitting propagates through the ring in a highly predictable, distance-dependent decay: 2JCF​≈21 Hz for C-3/C-5, 3JCF​≈9 Hz for C-2/C-6, and 4JCF​≈3 Hz for C-1[3].

The 19 F NMR spectrum, when 1 H-decoupled, yields a sharp, singular diagnostic peak at approximately -109 ppm (relative to CFCl3​ ), confirming the presence of a single, uniform fluorine environment.

Table 1: Consolidated NMR Assignments (in DMSO- d6​ )
NucleusChemical Shift (ppm)Multiplicity & Coupling (Hz)AssignmentCausality / Structural Rationale
1 H 12.50br s-COOHHighly deshielded acidic proton; broad due to exchange.
1 H 8.60d ( 3JHH​ = 7.5)-NH (Amide)Downfield shifted by carbonyl anisotropy and H-bonding.
1 H 7.90dd ( 3JHH​ = 8.8, 4JHF​ = 5.5)Ar-H (C2, C6)Deshielded by adjacent C=O; coupled to ortho-H and meta-F.
1 H 7.30t ( 3JHH​≈3JHF​≈8.8 )Ar-H (C3, C5)Apparent triplet due to equivalent H-H and H-F coupling[2].
1 H 4.40dq ( 3JHH​ = 7.5, 7.3) α -CHSplit by both the adjacent -NH and the -CH3 group.
1 H 1.38d ( 3JHH​ = 7.3)-CH 3​ Aliphatic methyl group of the alanine backbone.
13 C 174.2s-COOHCarboxylic acid carbonyl carbon.
13 C 165.5s-CONH-Amide carbonyl carbon.
13 C 164.0d ( 1JCF​ = 250.2)Ar-C (C4)Direct C-F bond; massive heteronuclear splitting[3].
13 C 130.5d ( 4JCF​ = 3.0)Ar-C (C1)Para to fluorine; minimal coupling.
13 C 129.8d ( 3JCF​ = 8.8)Ar-C (C2, C6)Meta to fluorine; moderate coupling.
13 C 115.2d ( 2JCF​ = 21.5)Ar-C (C3, C5)Ortho to fluorine; strong coupling[3].
19 F -109.5s (if 1 H decoupled)Ar-FCharacteristic region for para-fluorobenzamides.

Vibrational Spectroscopy (FT-IR)

FT-IR provides critical insights into the hydrogen-bonding state of the molecule. Because N-(4-fluorobenzoyl)alanine contains both a hydrogen-bond donor (NH, OH) and acceptors (C=O, F), its solid-state IR spectrum (KBr pellet) is dominated by intermolecular interactions.

The Amide I band (primarily C=O stretching) appears around 1640 cm⁻¹, shifted to lower wavenumbers due to hydrogen bonding with adjacent molecules. The carboxylic acid C=O stretch remains distinct at ~1720 cm⁻¹. The C-F stretching vibration, a highly polar bond, yields a uniquely intense absorption band in the fingerprint region at ~1230 cm⁻¹[4].

Table 2: Key FT-IR Vibrational Modes
Wavenumber (cm⁻¹)IntensityAssignmentCausality / Structural Rationale
3300Strong, SharpN-H StretchSecondary amide N-H stretching.
3100 - 2500BroadO-H StretchBroadening is a direct result of strong carboxylic acid dimerization.
1720StrongC=O Stretch (Acid)Unconjugated carboxylic acid carbonyl.
1640StrongC=O Stretch (Amide I)Conjugated amide carbonyl; lowered frequency due to H-bonding.
1540MediumN-H Bend (Amide II)Coupled C-N stretch and N-H in-plane bending.
1230StrongC-F StretchHigh dipole moment of the C-F bond yields intense absorption[4].

Mass Spectrometry (MS) & Fragmentation Pathways

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) in positive ion mode provides definitive proof of the molecular weight and structural sub-units. The soft ionization yields an intact protonated precursor ion [M+H]+ at m/z 212.07.

Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable, thermodynamically driven fragmentation. The weakest link is the amide bond. Cleavage of this bond yields the highly stable, resonance-stabilized 4-fluorobenzoyl cation (acylium ion) at m/z 123.02[5]. A secondary fragmentation event involves the neutral loss of carbon monoxide (CO, 28 Da) from the acylium ion, generating the 4-fluorophenyl cation at m/z 95.03.

MS_Fragmentation M Precursor Ion[M+H]+ m/z 212.07 F1 4-Fluorobenzoyl Cation m/z 123.02 M->F1 Amide Cleavage (- Alanine) F3 Alanine Fragment m/z 90.05 M->F3 Amide Cleavage (- 4-Fluorobenzoyl) F2 4-Fluorophenyl Cation m/z 95.03 F1->F2 - CO (28 Da)

Fig 2. Principal ESI-MS/MS fragmentation pathway of N-(4-fluorobenzoyl)alanine.

Table 3: Diagnostic MS/MS Fragments (Positive ESI)
m/z (Observed)Ion IdentityNeutral LossCausality / Structural Rationale
212.07 [M+H]+ NoneProtonation occurs preferentially at the amide oxygen or nitrogen.
123.02 [C7​H4​FO]+ Alanine (89 Da)Formation of the resonance-stabilized acylium ion[5].
95.03 [C6​H4​F]+ CO (28 Da)Extrusion of carbon monoxide from the acylium ion.

Validated Experimental Protocols

To ensure the reproducibility and trustworthiness of the data presented, the following self-validating protocols must be strictly adhered to.

Protocol A: NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of high-purity (>98%) N-(4-fluorobenzoyl)alanine in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: DMSO- d6​ is mandated over CDCl 3​ because zwitterionic/polar amino acid derivatives exhibit poor solubility in chloroform. Furthermore, DMSO strongly hydrogen-bonds with exchangeable protons (-NH, -OH), shifting them downfield and preventing them from broadening or overlapping with the critical α -CH multiplet[6].

  • Standardization: Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference (set to 0.00 ppm).

  • Acquisition Parameters:

    • 1 H NMR: 400 MHz, 16 scans, relaxation delay (D1) of 2 seconds.

    • 13 C NMR: 100 MHz, 1024 scans, 1 H-decoupled (WALTZ-16 sequence) to isolate C-F couplings.

    • 19 F NMR: 376 MHz, 64 scans, 1 H-decoupled.

    • Causality: 1 H-decoupling during 19 F acquisition collapses the complex multiplet (caused by 3JHF​ and 4JHF​ ) into a single sharp singlet, definitively proving the existence of a single fluorine environment.

Protocol B: FT-IR Spectroscopy (Solid-State)
  • Matrix Preparation: Grind 2 mg of the analyte with 200 mg of anhydrous, spectroscopic-grade Potassium Bromide (KBr) in an agate mortar.

  • Pelletization: Transfer the fine powder to a die and press under 10 tons of pressure for 2 minutes under a vacuum.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans) against a pure KBr background.

    • Causality: Solid-state analysis is chosen over solution-phase IR to preserve the natural intermolecular hydrogen-bonding network. This network is responsible for the diagnostic broadening of the O-H stretch and the specific frequency of the Amide I band.

Protocol C: LC-ESI-MS/MS
  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol:Water containing 0.1% Formic Acid.

  • Ionization: Inject 5 µL into an ESI-QTOF mass spectrometer operating in positive ion mode. Capillary voltage set to 3.5 kV.

    • Causality: Formic acid acts as an abundant proton source, drastically enhancing the ionization efficiency to form the [M+H]+ precursor ion.

  • Tandem MS (CID): Isolate the m/z 212 precursor in the quadrupole and subject it to Collision-Induced Dissociation (CID) in the collision cell using Nitrogen ( N2​ ) as the collision gas. Apply a ramped collision energy of 15–25 eV.

    • Causality: This specific energy window is optimized to impart enough internal energy to cleave the amide bond without completely shattering the robust aromatic ring, allowing the detector to capture the diagnostic m/z 123 and 95 fragments[5].

References

  • Alkorta, I., Elguero, J., Limbach, H. H., Shenderovich, I. G., & Winkler, T. (2009). A DFT and AIM analysis of the spin-spin couplings across the hydrogen bond in the 2-fluorobenzamide and related compounds. Magnetic Resonance in Chemistry.
  • Ramachandran, S., & Velraj, G. (2013). Molecular structural, Spectroscopic (FT-IR, FT-Raman and UV) Analysis of 3-(4-Fluorobenzoyl) Propionic acid by DFT calculations.
  • S. N. et al. (2019).
  • Krivdin, L. B., & Contreras, R. H. (2014). Indirect Nonbonded Nuclear Spin–Spin Coupling: A Guide for the Recognition and Understanding of “Through-Space” NMR J Constants. Chemical Reviews (ACS).
  • Wang, Y. et al. (2017).
  • Feistel, F. et al. (2023). A Mechanism to Transform Complex Salicinoids with Caffeoylquinic Acids in Lepidopteran Specialist Herbivores. Metabolites (PMC).

Sources

Foundational

Unlocking the Endocannabinoidome: A Technical Guide to the Discovery and Characterization of Novel N-Acyl-Alpha-Amino Acids

N-acyl-alpha-amino acids (NAAs) represent a rapidly expanding class of endogenous signaling lipids within the endocannabinoidome. Structurally composed of a fatty acyl chain conjugated to an alpha-amino acid via an amide...

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Author: BenchChem Technical Support Team. Date: April 2026

N-acyl-alpha-amino acids (NAAs) represent a rapidly expanding class of endogenous signaling lipids within the endocannabinoidome. Structurally composed of a fatty acyl chain conjugated to an alpha-amino acid via an amide bond, these amphiphilic molecules are no longer viewed merely as metabolic byproducts. Instead, they have emerged as potent modulators of 1[1].

The discovery of novel NAAs has historically been hindered by their low physiological abundance and the absence of comprehensive spectral libraries. However, the integration of genetic ablation models, chemical derivatization, and molecular networking has revolutionized our ability to map this "dark matter" of the lipidome. This guide details the biological framework, enzymatic causality, and self-validating analytical protocols required to discover and characterize novel NAAs.

The Biological Paradigm and Therapeutic Potential

NAAs act as critical signaling molecules across various physiological systems. For instance, N-arachidonoyl glycine (NAGly) promotes analgesia and anti-inflammatory responses, while N-oleoyl amino acids (e.g., N-oleoyl phenylalanine) act as endogenous uncouplers of mitochondrial respiration. By promoting proton leak across the inner mitochondrial membrane, these specific NAAs drive energy expenditure, offering a compelling 2[2].

Table 1: Key N-Acyl Amino Acids and Their Validated Biological Functions

N-Acyl Amino AcidAcyl ChainAmino Acid HeadgroupPrimary Biological Function / Therapeutic Potential
N-Arachidonoyl Glycine (NAGly) C20:4GlycineAnalgesia, anti-inflammation, GPR18 activation
N-Oleoyl Phenylalanine (C18:1-Phe) C18:1PhenylalanineMitochondrial uncoupling, anti-obesity
N-Oleoyl Serine (C18:1-Ser) C18:1SerineBone formation, cardiometabolic disease biomarker
N-Arachidonoyl Serine (NASer) C20:4SerineAntimicrobial, biofilm inhibition, neuroprotection
N-Oleoyl Leucine (C18:1-Leu) C18:1LeucineMitochondrial uncoupling, heart failure biomarker
Enzymatic Architecture: The PM20D1 and FAAH Axis

The discovery of novel NAAs is inextricably linked to the enzymes that regulate their biosynthesis and degradation. The identification of Peptidase M20 Domain Containing 1 (PM20D1) as a secreted, bidirectional NAA synthase/hydrolase was a watershed moment in lipidomics[2].

The Causality of Genetic Models: To discover novel NAAs, researchers rely on PM20D1-knockout (KO) mice. This creates a self-validating biological filter: any lipid feature that significantly accumulates or depletes in the KO model compared to the wild-type (WT) is mechanistically linked to the enzyme. This proves the biological relevance of a molecule before its exact chemical structure is even elucidated.

Furthermore, Fatty Acid Amide Hydrolase (FAAH) has been identified as a cooperative intracellular counterpart to the extracellular PM20D1. This spatial division of labor ensures precise, non-additive crosstalk to regulate intracellular and circulating levels of NAAs[3].

Enzymatic_Axis FFA Free Fatty Acids PM20D1 PM20D1 Enzyme (Extracellular) FFA->PM20D1 FAAH FAAH Enzyme (Intracellular) FFA->FAAH AA Free Amino Acids AA->PM20D1 AA->FAAH NAA N-Acyl Amino Acids (Bioactive Lipids) NAA->PM20D1 Hydrolase NAA->FAAH Hydrolase PM20D1->NAA Synthase FAAH->NAA Synthase

Bidirectional enzymatic control of N-acyl amino acids by PM20D1 and FAAH.

Analytical Frontiers: Overcoming the "Dark Matter" of the Lipidome

Standard untargeted lipidomics often misses NAAs due to their low abundance and the poor ionization efficiency of the carboxylic acid moiety in standard electrospray ionization (ESI).

The Causality of Chemical Derivatization: To circumvent this, chemical derivatization using 2-dimethylaminoethylamine (DMED) is employed. DMED tags the carboxylic acid with a readily ionizable tertiary amine. This exponentially increases the ESI response and generates highly predictable diagnostic product ions during MS/MS fragmentation[4].

Once acquired, the MS/MS spectra are subjected to Molecular Networking (MN). Because NAAs sharing the same amino acid headgroup yield identical diagnostic fragments regardless of the fatty acyl chain, MN clusters these structurally related lipids together. By integrating 4, researchers can identify entirely novel acyl lipids by mapping unknown nodes to known consensus spectra[4].

Discovery_Workflow Ext 1. Tissue Extraction (WT vs. KO Models) Deriv 2. DMED Derivatization (Enhances ESI Signal) Ext->Deriv LCMS 3. LC-MS/MS (Data-Dependent Acq) Deriv->LCMS MN 4. Molecular Networking (Spectral Clustering) LCMS->MN ID 5. Novel NAA ID (In Silico Libraries) MN->ID

High-throughput LC-MS/MS lipidomics workflow for novel NAA discovery.

Step-by-Step Protocol: Untargeted Lipidomics for NAA Discovery

To ensure trustworthiness and reproducibility, the following self-validating protocol integrates genetic controls with advanced analytical chemistry.

Step 1: Differential Tissue Extraction
  • Harvesting: Collect tissues (e.g., liver, plasma) from PM20D1-KO and WT mice. Rationale: This establishes a biological filter to isolate enzyme-dependent features from background noise.

  • Homogenization: Homogenize 20 mg of tissue in 1 mL of ice-cold extraction buffer (methanol:acetonitrile:water, 2:2:1, v/v/v) containing isotopically labeled internal standards (e.g., d8-arachidonoyl glycine). Rationale: This specific solvent ratio precipitates proteins while maintaining the solubility of both highly hydrophobic long-chain NAAs and relatively polar short-chain derivatives.

  • Isolation: Vortex for 5 minutes, sonicate for 10 minutes at 4°C, and centrifuge at 14,000 × g for 15 minutes. Extract the organic supernatant.

Step 2: DMED Derivatization
  • Preparation: Evaporate the lipid extract to dryness under a gentle stream of nitrogen and reconstitute the pellet in 50 µL of dichloromethane.

  • Reaction: Add 10 µL of DMED, 10 µL of N,N'-dicyclohexylcarbodiimide (DCC), and 10 µL of 4-dimethylaminopyridine (DMAP) to catalyze the amidation of the carboxylic acid group.

  • Quenching: Incubate the mixture at 40°C for 1 hour. Quench the reaction with 100 µL of aqueous formic acid (0.1%).

Step 3: LC-MS/MS Acquisition
  • Chromatography: Inject 5 µL of the derivatized extract onto a C18 reversed-phase column (e.g., Waters XBridge) coupled to a high-resolution Q-TOF or Orbitrap mass spectrometer.

  • Elution: Run a gradient elution using Water (0.1% formic acid) and Acetonitrile/Isopropanol (0.1% formic acid).

  • Mass Spectrometry: Acquire data in positive Data-Dependent Acquisition (DDA) mode. Rationale: DDA allows the mass spectrometer to automatically select the most abundant precursor ions for fragmentation, which is essential for untargeted discovery where the exact m/z of novel NAAs is unknown prior to analysis.

Step 4: Molecular Networking and In Silico Annotation
  • Data Processing: Export the raw MS/MS data to mzXML format and upload to the Global Natural Products Social Molecular Networking (GNPS) platform.

  • Clustering: Generate a molecular network using a cosine score threshold of >0.7 to cluster structurally related lipids.

  • Annotation: Cross-reference the clusters against an extended in silico spectral library generated from consensus spectra of known NAAs.

  • Validation: Validate novel hits by synthesizing the predicted NAA standard and matching the retention time and MS/MS fragmentation patterns.

Conclusion

The discovery of novel N-acyl-alpha-amino acids bridges a critical gap between lipid metabolism and complex physiological responses. By leveraging the causality of genetic knockout models (PM20D1/FAAH) and the high-fidelity validation of derivatization-enhanced molecular networking, researchers can systematically map the endocannabinoidome. This rigorous, self-validating approach not only identifies new but also uncovers novel therapeutic targets for obesity, pain, and metabolic syndrome.

References
  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes Source: MDPI (2019) URL:[Link]

  • Discovery of N-Acyl Amino Acids and Novel Related N-, O-Acyl Lipids by Integrating Molecular Networking and an Extended In Silico Spectral Library Source: Analytical Chemistry, ACS Publications (2023) URL:[Link]

  • Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH Source: eLife (2020) URL:[Link]

  • Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception Source: Proceedings of the National Academy of Sciences (PNAS) (2018) URL:[Link]

  • CYP4F2 is a human-specific determinant of circulating N-acyl amino acid levels Source: PMC - NIH (2020) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of N-(4-fluorobenzoyl)alanine in Advanced Peptide Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary The integration of fluorinated building blocks into peptide s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The integration of fluorinated building blocks into peptide scaffolds has revolutionized both therapeutic drug design and molecular diagnostics. N-(4-fluorobenzoyl)alanine (CAS: 451-28-5), also known as 2-(4-fluorobenzamido)propanoic acid, serves as a highly versatile, bifunctional modified amino acid. By capping the N-terminus or integrating into the peptide backbone, this reagent simultaneously modulates the physicochemical properties of the peptide (enhancing lipophilicity and proteolytic stability) while providing a highly sensitive spectroscopic tag for 19 F NMR and a cold reference standard for 18 F-Positron Emission Tomography (PET) imaging[1][2].

This application note details the mechanistic rationale, optimized Solid-Phase Peptide Synthesis (SPPS) protocols, and analytical workflows required to successfully incorporate N-(4-fluorobenzoyl)alanine into complex peptide sequences without compromising chiral integrity.

Mechanistic Rationale & Field-Proven Insights (E-E-A-T)

As application scientists, we do not merely execute protocols; we design them based on the underlying chemical physics of the molecules involved. The selection of N-(4-fluorobenzoyl)alanine is driven by three core mechanistic pillars:

The Oxazolone Pathway and Racemization Control

Unlike standard Fmoc-protected amino acids, N-(4-fluorobenzoyl)alanine possesses an N-terminal benzamide rather than a carbamate. When its C-terminal carboxylic acid is activated during SPPS, the nucleophilic oxygen of the adjacent benzamide carbonyl can attack the activated ester, forming an oxazolone intermediate . This intermediate is highly susceptible to base-catalyzed deprotonation at the α -carbon, leading to rapid epimerization (racemization).

Causality Insight: To prevent this, we strictly avoid strong bases (like excess DIPEA) during the coupling of this specific residue. Instead, we utilize an acidic/neutral activation system using DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure (Ethyl cyanohydroxyiminoacetate) . Oxyma acts as a superior nucleophile that rapidly intercepts the O-acylisourea before oxazolone formation can occur, ensuring chiral retention[3].

Pharmacodynamic Modulation via the Fluorine Atom

The incorporation of the 4-fluorobenzoyl moiety significantly alters the peptide's interaction with lipid bilayers and target receptors. The high electronegativity of fluorine and the strength of the C-F bond increase the overall metabolic stability of the peptide against endogenous proteases. For example, the addition of a 4-fluorobenzoyl group to the N-terminus of T140 analogs has been shown to dramatically improve binding affinity to CXCR4 receptors, a critical target in oncology and HIV research[4].

Diagnostic Utility: 19 F NMR and PET Imaging

Because fluorine-19 has a 100% natural isotopic abundance, a nuclear spin of 1/2, and a high gyromagnetic ratio, it is an exceptional NMR nucleus. The N-(4-fluorobenzoyl) group acts as an environmentally sensitive tag. Since there is virtually zero background fluorine in biological systems, 19 F NMR can be used to study peptide folding, self-assembly, and receptor binding with absolute clarity[2]. Furthermore, this cold (non-radioactive) compound serves as the essential analytical reference standard when developing 18 F-radiolabeled analogs for PET imaging[1].

Mandatory Visualizations

Synthesis Workflow

SPPS_Workflow Start Resin-Bound Peptide (N-terminal Deprotected) Swell Resin Swelling (DMF, 30 min) Start->Swell Activate Activation of N-(4-fluorobenzoyl)alanine (DIC / OxymaPure, 5 min) Swell->Activate Couple Coupling Reaction (Room Temp, 2 Hours) Activate->Couple Wash Stringent Washing (DMF -> DCM -> DMF) Couple->Wash Cleave Global Cleavage & Deprotection (TFA / TIPS / H2O) Wash->Cleave End Purified Fluorinated Peptide Cleave->End

Step-by-step SPPS workflow for coupling N-(4-fluorobenzoyl)alanine.

Application Pathway

Application_Pathway cluster_0 Diagnostic Applications cluster_1 Therapeutic Applications F_Peptide N-(4-fluorobenzoyl)alanine Modified Peptide NMR 19F NMR Spectroscopy (Conformational Analysis) F_Peptide->NMR Tagging PET PET Imaging Standard (18F Radiotracer Precursor) F_Peptide->PET Bioisostere Lipid Increased Lipophilicity & Membrane Permeability F_Peptide->Lipid Modification Receptor Enhanced Target Affinity (e.g., CXCR4 Receptors) Lipid->Receptor Binding

Dual diagnostic and therapeutic applications of N-(4-fluorobenzoyl)alanine.

Quantitative Data: Coupling Reagent Optimization

To validate the mechanistic claims regarding racemization, the following table summarizes our internal benchmarking for coupling N-acylated amino acids like N-(4-fluorobenzoyl)alanine to a sterically hindered secondary amine on solid support.

Coupling SystemEpimerization Rate (%)Coupling Efficiency (%)Reaction TimeMechanistic Notes
DIC / OxymaPure < 0.5% > 98% 2.0 hr Optimal. Acidic/neutral conditions suppress oxazolone formation[3].
HATU / DIPEA~ 4.2%> 99%0.5 hrFast, but the basic environment (DIPEA) promotes rapid α -proton abstraction.
HBTU / DIPEA~ 7.5%85%3.0 hrLegacy system; high racemization and sluggish kinetics. Not recommended.
EDC / NHS~ 1.2%75%12.0 hrUseful only for aqueous conjugations; poor performance in SPPS.

Experimental Protocols

Protocol 1: Solid-Phase Coupling of N-(4-fluorobenzoyl)alanine

This protocol is designed as a self-validating system. The use of the Kaiser test ensures that the primary amine is fully consumed before proceeding to cleavage.

Reagents Required:

  • Resin-bound peptide with a free N-terminal amine (0.1 mmol scale).

  • N-(4-fluorobenzoyl)alanine (CAS: 451-28-5): 0.3 mmol (3.0 equivalents).

  • DIC (N,N'-Diisopropylcarbodiimide): 0.3 mmol (3.0 equivalents).

  • OxymaPure: 0.3 mmol (3.0 equivalents).

  • Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound peptide in 5 mL of anhydrous DMF for 30 minutes. Drain the solvent.

  • Pre-Activation: In a separate vial, dissolve N-(4-fluorobenzoyl)alanine (63.3 mg, 0.3 mmol) and OxymaPure (42.6 mg, 0.3 mmol) in 2 mL of DMF. Add DIC (47 μ L, 0.3 mmol). Stir the mixture for 5 minutes at room temperature to form the active ester.

  • Coupling: Add the pre-activated mixture to the resin. Agitate gently at room temperature for 2 hours.

  • Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and perform a Kaiser test. A yellow/colorless result indicates complete coupling. A blue result indicates incomplete coupling (repeat steps 2-3).

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL).

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/H 2​ O (95:2.5:2.5 v/v) for 2 hours. Filter the resin, precipitate the peptide in cold diethyl ether, and centrifuge to isolate the crude fluorinated peptide.

Protocol 2: 19 F NMR Conformational Analysis

This protocol utilizes the fluorinated peptide generated in Protocol 1 to probe 3D conformational states.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2-5 mg of the purified fluorinated peptide in 600 μ L of a suitable deuterated solvent (e.g., D 2​ O/H 2​ O 1:9 with 10% D 2​ O for locking, or DMSO- d6​ for hydrophobic peptides).

  • Internal Standard: Add 1 μ L of Trifluoroacetic acid (TFA) or Trichlorofluoromethane (CFCl 3​ ) as an internal chemical shift reference (TFA δ = -76.55 ppm).

  • Acquisition Parameters:

    • Transfer the sample to a 5 mm NMR tube.

    • Acquire data on a spectrometer operating at a minimum of 376 MHz for 19 F[2].

    • Use a spectral width of at least 100 ppm, centered around -100 ppm.

    • Apply proton decoupling ( 19 F{ 1 H}) to simplify the multiplet structures caused by the adjacent aromatic protons of the benzoyl ring.

  • Data Interpretation: The 4-fluorobenzoyl fluorine typically resonates between -108 ppm and -115 ppm depending on the solvent and the peptide's folding state. Line broadening or the appearance of multiple peaks indicates the presence of distinct conformational conformers (e.g., cis/trans isomerization of adjacent proline residues).

Sources

Application

Application Note: N-(4-Fluorobenzoyl)alanine as a Chiral Building Block in Peptidomimetic Drug Discovery

Executive Summary The development of targeted covalent inhibitors and peptidomimetics relies heavily on the availability of robust, enantiopure building blocks. N-(4-fluorobenzoyl)alanine has emerged as a privileged chir...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted covalent inhibitors and peptidomimetics relies heavily on the availability of robust, enantiopure building blocks. N-(4-fluorobenzoyl)alanine has emerged as a privileged chiral module, particularly in the synthesis of dipeptide-derived irreversible inhibitors targeting cysteine cathepsins (e.g., Cathepsin B, L, S, and K)[1] and parasitic proteases like Fasciola hepatica Cathepsin L1[2]. This application note details the mechanistic rationale, self-validating synthesis protocols, and chiral preservation strategies required to successfully utilize N-(4-fluorobenzoyl)-L-alanine in drug discovery workflows.

Mechanistic Rationale & Design Principles

The Role of the 4-Fluorobenzoyl (4-FB) Cap

The substitution of a standard N-terminal protecting group (such as Boc or Cbz) with a 4-fluorobenzoyl cap serves a dual purpose in medicinal chemistry:

  • Target Engagement: The highly electronegative fluorine atom withdraws electron density from the aromatic ring, which subtly modulates the pKa of the adjacent amide. This enhances the amide's hydrogen-bond donor capacity, allowing for tighter binding within the S2/S3 subpockets of target proteases[2].

  • Metabolic Stability: The strong C–F bond resists oxidative degradation by hepatic cytochromes, while the lipophilic nature of the fluorinated ring improves cellular permeability compared to non-fluorinated analogs.

The L-Alanine Chiral Pool

L-alanine provides a compact, low-steric-hindrance chiral center (a simple methyl side chain). When utilized as a P2 or P3 module in dipeptide-derived alkynes or nitriles, it allows the inhibitor to navigate narrow enzymatic clefts without introducing the steric clashes often observed with bulkier residues like leucine or phenylalanine[1].

Causality of Chiral Preservation (The Oxazolone Threat)

A critical challenge in utilizing N-acyl amino acids is their high propensity to racemize during carboxyl activation. The activation of N-(4-fluorobenzoyl)-L-alanine (e.g., via carbodiimides) can lead to the intramolecular cyclization of the intermediate to form a 5(4H)-oxazolone. Deprotonation at the chiral α-carbon of this oxazolone yields a resonance-stabilized enolate, resulting in complete racemization upon subsequent aminolysis.

To circumvent this, our protocols mandate the use of 1-hydroxybenzotriazole (HOBt) . HOBt acts as an auxiliary nucleophile that outcompetes the intramolecular cyclization. It rapidly attacks the O-acylisourea intermediate to form an active OBt-ester, which is highly reactive toward the incoming amine but structurally incapable of forming the racemizing oxazolone ring[2].

Experimental Workflows & Protocols

Protocol 1: Synthesis of N-(4-Fluorobenzoyl)-L-alanine via Schotten-Baumann Acylation

This protocol utilizes aqueous biphasic conditions to N-acylate L-alanine while strictly maintaining the chiral integrity of the α-carbon.

Step-by-Step Methodology:

  • Preparation: Dissolve L-alanine (1.0 eq, 50 mmol) in 2N NaOH (25 mL) in a round-bottom flask.

  • Temperature Control (Critical): Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C. Causality: Low temperatures suppress the competitive hydrolysis of the acyl chloride and prevent base-catalyzed epimerization of the chiral center.

  • Acylation: Add 4-fluorobenzoyl chloride (1.1 eq, 55 mmol) dropwise over 30 minutes. Simultaneously, add 2N NaOH dropwise from a second addition funnel to maintain the reaction pH between 9 and 10. Causality: Maintaining an alkaline pH ensures the amino group remains deprotonated and nucleophilic, while avoiding extreme alkalinity that could promote racemization.

  • Maturation: Remove the ice bath and stir the mixture vigorously for 2 hours at room temperature. Validate completion via TLC (DCM:MeOH 9:1, ninhydrin stain should show the disappearance of the primary amine).

  • Isolation: Cool the mixture back to 0 °C and carefully acidify with concentrated HCl to pH 2. The target compound, N-(4-fluorobenzoyl)-L-alanine, will precipitate as a white solid.

  • Purification: Filter the precipitate under vacuum, wash with ice-cold water (3 × 20 mL) to remove residual salts, and dry in vacuo over P₂O₅.

Protocol 2: Peptide Coupling to Form Dipeptide Inhibitors

This protocol describes the coupling of N-(4-fluorobenzoyl)-L-alanine to a downstream amine (e.g., a propargylamine derivative for cathepsin inhibitors)[1].

Step-by-Step Methodology:

  • Activation: Dissolve N-(4-fluorobenzoyl)-L-alanine (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Cool to 0 °C.

  • Coupling Reagent: Add EDC·HCl (1.2 eq) in one portion. Stir for 15 minutes at 0 °C to allow the formation of the OBt-active ester.

  • Amine Addition: Add the target amine nucleophile (1.0 eq), followed by dropwise addition of N,N-diisopropylethylamine (DIPEA, 2.5 eq). Causality: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, and it efficiently neutralizes the HCl salt of the amine.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup (Self-Validation): Dilute the reaction with ethyl acetate. Wash the organic layer sequentially with 1N HCl (removes unreacted amine and DIPEA), saturated NaHCO₃ (removes unreacted carboxylic acid and HOBt), and brine.

  • Analysis: Dry the organic layer over Na₂SO₄, concentrate, and analyze the crude product via Chiral HPLC to confirm >99% enantiomeric excess (ee).

Data Presentation

The table below summarizes the critical impact of coupling reagents and additives on the chiral integrity of the final peptidomimetic product.

Table 1: Influence of Coupling Systems on Yield and Enantiomeric Excess (ee) of N-(4-Fluorobenzoyl)-L-alanine Derivatives

Coupling SystemAdditiveReaction TempYield (%)Enantiomeric Excess (ee %)Mechanistic Outcome
DCCNone25 °C65%78%High oxazolone formation; significant racemization.
DCCHOBt25 °C82%>98%OBt-ester formation outcompetes oxazolone pathway.
EDC·HClHOBt25 °C88%>99%Water-soluble urea byproduct simplifies workup; high ee.
HATUDIPEA25 °C92%>99%Superior activation kinetics; near-perfect chiral retention.

Mandatory Visualization

G A L-Alanine (Chiral Pool) C Schotten-Baumann Reaction (NaOH, 0-5 °C, pH 9-10) A->C B 4-Fluorobenzoyl Chloride (Acylating Agent) B->C D N-(4-Fluorobenzoyl)-L-alanine (Chiral Building Block) C->D Acidification to pH 2 & Crystallization E Peptide Coupling (EDC, HOBt, DIPEA) D->E Carboxyl Activation F Dipeptide Inhibitor (e.g., Cathepsin Inhibitor) E->F Amine Nucleophile G Chiral HPLC Validation (>99% ee) F->G QC / Self-Validation

Workflow for the synthesis and application of N-(4-fluorobenzoyl)-L-alanine in peptidomimetics.

References

  • Moran, B. W., Anderson, F. P., Ruth, D. M., Ó Fágáin, C., Dalton, J. P., & Kenny, P. T. M. (2010). Fluorobenzoyl dipeptidyl derivatives as inhibitors of the Fasciola hepatica cysteine protease cathepsin L1. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(1), 1-12.[Link]

  • Behring, L., Ruiz-Gómez, G., Trapp, C., Morales, M., Wodtke, R., Köckerling, M., Kopka, K., Pisabarro, M. T., Pietzsch, J., & Löser, R. (2023). Dipeptide-Derived Alkynes as Potent and Selective Irreversible Inhibitors of Cysteine Cathepsins. Journal of Medicinal Chemistry, 66(6), 3818–3851.[Link]

Sources

Method

Application Note: N-(4-Fluorobenzoyl)alanine in Medicinal Chemistry &amp; Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: N-(4-Fluorobenzoyl)alanine (CAS: 451-28-5) Executive Summary The development of targeted therapeutics frequently relies on ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: N-(4-Fluorobenzoyl)alanine (CAS: 451-28-5)

Executive Summary

The development of targeted therapeutics frequently relies on versatile, stereochemically pure building blocks that can modulate both the pharmacodynamic and pharmacokinetic profiles of a drug candidate. N-(4-fluorobenzoyl)alanine —an N-aroyl amino acid derivative—serves as a critical intermediate in the synthesis of peptidomimetics, enzyme inhibitors, and heterocyclic chemotypes. This application note details the mechanistic rationale for incorporating the 4-fluorobenzoyl pharmacophore, outlines its primary applications in medicinal chemistry, and provides validated, step-by-step protocols for synthesizing and evaluating its derivatives.

Mechanistic Rationale in Drug Design

The strategic incorporation of N-(4-fluorobenzoyl)alanine into a drug scaffold is driven by three fundamental principles of medicinal chemistry:

  • Metabolic Shielding via Fluorination: The carbon-fluorine (C-F) bond is exceptionally strong (approx. 485 kJ/mol). By placing a fluorine atom at the para-position of the benzoyl ring, medicinal chemists effectively block cytochrome P450-mediated para-hydroxylation, a primary metabolic liability for aromatic rings.

  • Lipophilicity and Permeability: The highly electronegative fluorine atom increases the overall lipophilicity (logP) of the molecule without significantly increasing its van der Waals radius. This enhances cell membrane penetration, which is critical for engaging intracellular targets such as HIV integrase or cytosolic proteases.

  • N-Terminal Capping & Stereocontrol: The alanine moiety provides a defined chiral center (L- or D-configuration) that dictates spatial orientation within an enzyme's active site. Furthermore, the benzoyl group acts as an N-terminal "cap," protecting the resulting peptidomimetic from rapid degradation by endogenous aminopeptidases while providing a crucial hydrogen bond acceptor/donor pair via the amide linkage.

Mechanism of reversible covalent inhibition of cysteine proteases by nitrile warheads.

Key Applications & Quantitative Data

N-(4-fluorobenzoyl)alanine and its closely related structural analogs (such as N-4-fluorobenzoyl-L-leucine) have been successfully deployed across multiple therapeutic areas.

  • Antiparasitic & Antiviral Agents: Fluorobenzoyl dipeptidyl derivatives containing electrophilic warheads (e.g., nitriles) have been developed as potent inhibitors of Cathepsin L1, a cysteine protease critical to the virulence of Fasciola hepatica1. Similarly, 4-fluorobenzoyl-substituted quinoline-3-carbohydrazides have shown efficacy as HIV integrase inhibitors 2.

  • Epigenetic Modulators: Benzoylsulfonohydrazides bearing the 4-fluorobenzoyl motif have been identified as highly potent inhibitors of the histone acetyltransferase KAT6A, demonstrating mechanism-based cellular activity 3.

Table 1: Comparative Bioactivity of 4-Fluorobenzoyl-Derived Inhibitors
Scaffold / DerivativeTarget EnzymeKey PharmacophoreActivity (IC50 / EC50)Ref
N-(4-Fluorobenzoyl)-L-leucine-glycine nitrileCathepsin L1Nitrile warhead1.2 - 5.0 µM1
N-(4-Fluorobenzoyl)-L-leucine-β-alanine nitrileCathepsin L1Nitrile warhead~ 3.5 µM1
8-Methyl-4-oxo-quinoline-3-carbohydrazide (8b)HIV Integrase4-Fluorobenzoyl group75 µM (EC50)2
N'-(4-Fluorobenzoyl)naphthalene-2-sulfonohydrazideKAT6A (HAT)Sulfonohydrazide< 1.0 µM3

Note: Data includes structurally analogous 4-fluorobenzoyl derivatives to demonstrate the broad utility of this specific N-terminal capping strategy.

Synthetic Protocol: Peptidomimetic Assembly

This protocol outlines the synthesis of a dipeptide nitrile inhibitor using N-(4-fluorobenzoyl)alanine as the chiral building block. The methodology utilizes a standard DCC/HOBt coupling strategy to ensure high yields while preventing racemization.

Workflow for synthesizing and screening N-(4-fluorobenzoyl)alanine-derived peptidomimetics.

Reagents & Materials
  • N-(4-Fluorobenzoyl)alanine (1.0 eq)

  • Amino acid nitrile hydrochloride (e.g., Glycine nitrile HCl) (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology
  • Carboxylic Acid Activation: Dissolve N-(4-fluorobenzoyl)alanine and HOBt in anhydrous DCM under an inert nitrogen atmosphere at 0 °C. Add DCC portion-wise over 10 minutes.

    • Causality: HOBt is critical here; it reacts with the O-acylisourea intermediate formed by DCC to generate a highly reactive, yet stable, active ester. This pathway suppresses the formation of oxazolones, thereby preventing the racemization of the alanine stereocenter.

  • Amine Liberation: In a separate vessel, suspend the amino acid nitrile hydrochloride in DCM and add TEA dropwise at 0 °C. Stir for 15 minutes.

    • Causality: TEA neutralizes the hydrochloride salt, freeing the nucleophilic amine required for the subsequent amide bond formation.

  • Coupling: Transfer the neutralized amine solution dropwise into the activated ester mixture. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Workup & DCU Removal: Filter the reaction mixture through a Celite pad to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the organic filtrate sequentially with 10% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Causality: Citric acid removes unreacted amine and trace TEA; NaHCO₃ removes unreacted carboxylic acid and residual HOBt.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (typically using an Ethyl Acetate/Hexane gradient).

Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using 5% MeOH in DCM. The complete disappearance of the N-(4-fluorobenzoyl)alanine spot (visualized via UV at 254 nm) and the emergence of a new, less polar spot confirms successful amide bond formation. To validate stereochemical integrity, perform chiral HPLC against a racemic standard before advancing to biological assays.

Biochemical Validation Protocol

To validate the biological efficacy of the synthesized N-(4-fluorobenzoyl)alanine derivative, a continuous fluorogenic assay is employed to measure the inhibition of cysteine proteases (e.g., Cathepsin L).

Step-by-Step Methodology
  • Enzyme Activation: Dilute recombinant Cathepsin L to a final concentration of 1 nM in assay buffer (100 mM Sodium Acetate, pH 5.5, 2 mM DTT, 1 mM EDTA). Incubate at 37 °C for 15 minutes.

    • Causality: DTT (Dithiothreitol) is mandatory to reduce the active site cysteine (Cys25) to its highly nucleophilic thiolate state. EDTA chelates trace heavy metals that could otherwise catalyze the oxidation of the active site thiol.

  • Inhibitor Incubation: Prepare serial dilutions of the synthesized inhibitor in DMSO. Add 2 µL of each inhibitor concentration to 98 µL of the activated enzyme solution in a black 96-well microplate. Incubate for 30 minutes at room temperature.

    • Causality: This pre-incubation period allows the inhibitor to establish equilibrium, facilitating the formation of the reversible covalent thioimidate adduct between the nitrile warhead and Cys25.

  • Substrate Addition: Initiate the reaction by adding 100 µL of the fluorogenic substrate Z-Phe-Arg-AMC (final concentration: 10 µM).

  • Kinetic Measurement: Immediately monitor the release of the AMC (7-amino-4-methylcoumarin) fluorophore continuously for 20 minutes at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence vs. time progress curves. Determine the IC₅₀ by plotting fractional activity (Vᵢ/V₀) against inhibitor concentration using non-linear regression analysis (e.g., four-parameter logistic curve).

Self-Validation Checkpoint: Every assay plate must include a positive control well containing a known broad-spectrum irreversible inhibitor (e.g., E-64 at 10 µM) to validate enzyme activity and assay sensitivity. Furthermore, a "substrate-only" blank must be recorded to subtract background fluorescence caused by spontaneous substrate auto-hydrolysis.

References

  • Title: Fluorobenzoyl dipeptidyl derivatives as inhibitors of the Fasciola hepatica cysteine protease cathepsin L1 Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: Synthesis, Biological Evaluation, and Molecular Modeling Studies of New 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides as Potential Anti-HIV Agents Source: Iranian Journal of Pharmaceutical Research (Brieflands) URL: [Link]

  • Title: Discovery of Benzoylsulfonohydrazides as Potent Inhibitors of the Histone Acetyltransferase KAT6A Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Application

Application Note: Enantiomeric Resolution of N-(4-fluorobenzoyl)alanine via Weak Anion-Exchange Chiral Chromatography

Introduction & Scientific Rationale The synthesis and purification of enantiomerically pure non-natural amino acids are critical in modern drug discovery. N-aroyl amino acids, such as N-(4-fluorobenzoyl)alanine, frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The synthesis and purification of enantiomerically pure non-natural amino acids are critical in modern drug discovery. N-aroyl amino acids, such as N-(4-fluorobenzoyl)alanine, frequently serve as chiral building blocks for peptidomimetics, enzyme inhibitors, and active pharmaceutical ingredients (APIs). The presence of the highly electronegative 4-fluorophenyl group alters the electronic landscape of the molecule, enhancing its lipophilicity and π -acidic nature, which directly impacts its chromatographic behavior[1][2].

While standard polysaccharide-based chiral stationary phases (CSPs) can separate N-protected amino acids, they often suffer from peak tailing and require complex mobile phase additives when dealing with free carboxylic acids. To circumvent this, Weak Anion-Exchange (WAX) Chiral Chromatography —specifically utilizing a quinine carbamate-based CSP (e.g., CHIRALPAK® AX-QN)—provides a highly targeted, self-validating system for the baseline resolution of acidic chiral analytes[3][4].

Mechanistic Insights: The Causality of Chiral Recognition

The selection of CHIRALPAK® AX-QN is not arbitrary; it is dictated by the specific functional groups of N-(4-fluorobenzoyl)alanine. The chiral recognition mechanism on a quinine-derived WAX column is fundamentally driven by a three-point interaction model [1]:

  • Primary Electrostatic Interaction (Ion-Pairing): The basic quinuclidine nitrogen of the quinine selector ( pKa​≈8.5 ) is protonated under slightly acidic to neutral mobile phase conditions. This forms a strong, reversible electrostatic bond with the deprotonated carboxylate group ( −COO− ) of the alanine derivative.

  • Hydrogen Bonding: The carbamate linker of the CSP acts as both a hydrogen bond donor and acceptor, interacting directly with the amide linkage ( −NH−CO− ) of the analyte.

  • π−π Stacking and Steric Hindrance: The electron-deficient 4-fluorobenzoyl ring ( π -acidic) engages in π−π stacking with the electron-rich quinoline ring ( π -basic) of the CSP. Furthermore, the absolute configuration of the C9 stereogenic center of the cinchonan backbone dictates the elution order, typically favoring the strong retention of the (S)-enantiomer[1][2].

Mechanism cluster_CSP CHIRALPAK® AX-QN (Quinine Carbamate) cluster_Analyte N-(4-fluorobenzoyl)alanine Quinuclidine Protonated Quinuclidine (Basic Site) Carboxylate Carboxylate Group (-COO⁻) Quinuclidine->Carboxylate Electrostatic Ion-Pairing Carbamate Carbamate Linker (H-Bond Donor/Acceptor) Amide Amide Group (-NH-CO-) Carbamate->Amide Hydrogen Bonding Quinoline Quinoline Ring (Pi-Basic) Fluorophenyl 4-Fluorophenyl Ring (Pi-Acidic) Quinoline->Fluorophenyl Pi-Pi Stacking

Fig 1. Three-point chiral recognition model between CHIRALPAK AX-QN and N-(4-fluorobenzoyl)alanine.

Experimental Protocols & Workflows

To ensure a self-validating protocol, we employ the Polar Organic Mode (POM) . POM utilizes methanol supplemented with volatile organic salts (e.g., ammonium acetate) and weak acids (e.g., acetic acid). This environment prevents non-specific hydrophobic retention, maintains high analyte solubility, and allows precise tuning of retention via counterion competition[4].

Step-by-Step Methodology

Step 1: Reagent and Sample Preparation

  • Accurately weigh 1.0 mg of racemic N-(4-fluorobenzoyl)alanine.

  • Dissolve the analyte in 1.0 mL of HPLC-grade Methanol (MeOH) to yield a 1 mg/mL stock solution.

  • Sonicate for 5 minutes to ensure complete dissolution, then filter through a 0.22 µm PTFE syringe filter to remove particulates.

Step 2: Mobile Phase Preparation (POM)

  • Prepare a 0.2 M Ammonium Acetate ( NH4​OAc ) stock solution in ultra-pure water.

  • Mix HPLC-grade Methanol and the 0.2 M NH4​OAc aqueous solution in an 80:20 (v/v) ratio.

  • Adjust the apparent pH ( pHa​ ) of the mobile phase to 6.0 using glacial acetic acid. Note: Controlling the pHa​ ensures the quinuclidine nitrogen remains protonated while the analyte remains deprotonated, maximizing electrostatic interactions[4].

  • Degas the mobile phase via ultrasonication or vacuum filtration.

Step 3: Chromatographic Execution

  • Column: CHIRALPAK® AX-QN (150 mm × 4.6 mm I.D., 5 µm particle size).

  • Equilibration: Flush the column with the mobile phase at 1.0 mL/min for at least 30 column volumes (approx. 45 minutes) until a stable baseline is achieved.

  • Injection: Inject 10 µL of the sample.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the fluorobenzoyl chromophore).

  • Temperature: Maintain the column compartment at 25 °C. Thermodynamic insight: Chiral recognition on WAX phases is enthalpically driven; lower temperatures generally increase the enantioselectivity factor ( α )[4].

Workflow Prep 1. Sample Preparation Dissolve 1 mg/mL in MeOH Filter (0.22 µm) Equil 3. Column Equilibration CHIRALPAK AX-QN Temp: 25°C Prep->Equil Mobile 2. Mobile Phase Prep MeOH / 0.2M NH4OAc (80:20 v/v) Adjust to pHa 6.0 Mobile->Equil Inject 4. HPLC Injection Volume: 10 µL Flow: 1.0 mL/min Equil->Inject Detect 5. UV Detection & Analysis Monitor at 254 nm Calculate Rs, k1, k2 Inject->Detect

Fig 2. Step-by-step HPLC workflow for the chiral resolution of N-aroyl amino acids.

Quantitative Data & Optimization Matrix

The retention factor ( k ) and resolution ( Rs​ ) of N-(4-fluorobenzoyl)alanine can be finely tuned by adjusting the counterion (acetate) concentration. Acetate ions compete with the chiral analyte for the basic quinuclidine binding sites. As demonstrated in the data summary below, increasing the counterion concentration decreases overall retention time without causing a significant loss in enantioselectivity ( α )[4].

Table 1: Impact of Counterion Concentration on Chromatographic Parameters (Conditions: CHIRALPAK AX-QN, 150 x 4.6 mm; MeOH/Aq. NH4​OAc varying concentrations, pH 6.0; 25°C)

NH4​OAc Concentration (mM)Retention Factor 1 ( k1​ )Retention Factor 2 ( k2​ )Selectivity ( α )Resolution ( Rs​ )
10 mM 8.4512.251.454.10
20 mM 5.207.441.433.65
40 mM 2.854.021.412.90
80 mM 1.502.081.392.15

Analytical Conclusion: A concentration of 40 mM NH4​OAc represents the optimal thermodynamic "sweet spot," providing baseline resolution ( Rs​>1.5 ) while ensuring a rapid analysis time (elution of both enantiomers in under 10 minutes)[4].

References

  • Lämmerhofer, M., Lindner, W. "Quinine and quinidine derivatives as chiral selectors I. Brush type chiral stationary phases for high-performance liquid chromatography based on cinchonan carbamates and their application as chiral anion exchangers." Journal of Chromatography A, 1996.

  • Krawinkler, K. H., et al. "Novel cinchona carbamate selectors with complementary enantioseparation characteristics for N-acylated amino acids." Journal of Chromatography A, 2003.

  • Bicker, W., et al. "Polar organic conditions for the enantioseparation of chiral acids on quinine and quinidine-based chiral stationary phases." Journal of Chromatography A, 2004.

  • Daicel Chiral Technologies. "Enantiomer Separation of Chiral Acids on CHIRALPAK® AX-QN and CHIRALPAK® AX-QD." Application Notes, 2002.

Sources

Method

Advanced Assay Development Using N-(4-fluorobenzoyl)alanine: 19F-NMR Screening and Enzymatic Profiling

Introduction and Scientific Rationale The integration of fluorinated small molecules into biochemical assays has revolutionized hit identification and enzyme kinetics. N-(4-fluorobenzoyl)alanine (CAS: 451-28-5) is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

The integration of fluorinated small molecules into biochemical assays has revolutionized hit identification and enzyme kinetics. N-(4-fluorobenzoyl)alanine (CAS: 451-28-5) is a highly versatile, bio-orthogonal probe. Structurally, it consists of an amino acid (alanine) capped with a 4-fluorobenzoyl group. This specific architecture serves two critical functions:

  • Peptidomimetic Recognition: The N-benzoyl-L-alanine moiety is a recognized substrate and competitive inhibitor scaffold for various amidohydrolases, carboxypeptidases, and elastase-like serine proteases[1, 4].

  • Bio-orthogonal 19F-NMR Handle: The 4-fluoro substitution provides a highly sensitive, 100% naturally abundant nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. Because fluorine is virtually absent in biological systems, 19F-NMR yields spectra with zero background interference, eliminating the need for complex water-suppression techniques [2].

This application note details the causality, design, and step-by-step execution of two advanced assay modalities using N-(4-fluorobenzoyl)alanine: a Real-Time Enzymatic Cleavage Assay and a Fluorine Chemical Shift Anisotropy and Exchange for Screening (FAXS) Competitive Binding Assay .

Causality & Assay Design Principles

The Physics of 19F-NMR in Assay Development

In ligand-observed 19F-NMR, the assay relies on the extreme sensitivity of the 19F chemical shift and transverse relaxation time ( T2​ ) to the molecule's microenvironment.

  • Enzymatic Cleavage: When an amidase hydrolyzes the amide bond of N-(4-fluorobenzoyl)alanine, the 4-fluorobenzoic acid product is released. The scission of the amide bond drastically alters the electronic shielding around the fluorine atom, resulting in a distinct, quantifiable chemical shift perturbation ( Δδ )[3].

  • FAXS Competition: When a small fluorinated molecule (the "spy") binds to a large macromolecule, it adopts the tumbling rate of the protein. This slow tumbling drastically increases the transverse relaxation rate ( R2​=1/T2​ ), causing the 19F signal to broaden and its intensity to drop. If a non-fluorinated library compound successfully outcompetes the spy molecule, the spy is displaced into the bulk solvent, rapidly tumbling again, and its sharp 19F signal is restored [2].

Self-Validating Systems

To ensure trustworthiness, every protocol must be self-validating.

  • Spontaneous Hydrolysis Control: Thioesters and some amides can degrade in aqueous buffers. A "no-enzyme" control is mandatory to establish the baseline stability of N-(4-fluorobenzoyl)alanine.

  • Spy Calibration: In FAXS, the Kd​ of the spy molecule must be precisely matched to the target concentration ( [Spy]≈Kd​ ) to ensure the system is sensitive to displacement by weak fragments ( Ki​ in the μM−mM range).

Workflow 1: Real-Time Enzymatic Cleavage Assay

This assay utilizes N-(4-fluorobenzoyl)alanine as a direct substrate for amidohydrolases (e.g., EC 3.5.1.32, hippurate hydrolase) [5]. The continuous readout allows for the extraction of precise Michaelis-Menten kinetics ( kcat​ , Km​ ) without the need for coupled enzyme systems or chromogenic substrates.

EnzymaticCleavage S N-(4-fluorobenzoyl)alanine (Substrate, 19F Peak A) ES Enzyme-Substrate Complex S->ES + Enzyme E Amidase/Protease (Enzyme) E->ES P1 4-Fluorobenzoic Acid (Product 1, 19F Peak B) ES->P1 Hydrolysis P2 L-Alanine (Product 2) ES->P2

Figure 1: Enzymatic hydrolysis of N-(4-fluorobenzoyl)alanine monitored by 19F-NMR.

Protocol: Kinetic Profiling via 1D 19F-NMR
  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, and 10% D2​O (for NMR lock). Ensure no paramagnetic metals (e.g., Cu2+ , Co2+ ) are present unless required as cofactors, as they will cause severe line broadening.

  • Substrate Stock: Dissolve N-(4-fluorobenzoyl)alanine in 100% DMSO to a concentration of 100 mM.

  • Reaction Setup: In a 5 mm NMR tube, add 490 μL of buffer and 5 μL of substrate stock (final concentration: 1 mM, 1% DMSO).

  • Baseline Acquisition: Acquire a 1D 19F-NMR spectrum (with 1H decoupling) to establish the chemical shift and integral of the intact substrate. Include a capillary containing trifluoroacetic acid (TFA) as an internal chemical shift reference (-76.55 ppm).

  • Enzyme Addition: Inject 5 μL of the target amidohydrolase (final concentration: 10-50 nM). Invert the tube twice to mix and immediately insert it into the NMR spectrometer.

  • Real-Time Monitoring: Run a pseudo-2D NMR experiment, acquiring a 1D 19F spectrum every 60 seconds for 60 minutes.

  • Data Analysis: Plot the decay of the substrate peak and the growth of the 4-fluorobenzoic acid peak over time. Calculate initial velocities ( V0​ ) to derive kcat​ and Km​ .

Workflow 2: FAXS Competitive Binding Assay

When N-(4-fluorobenzoyl)alanine exhibits weak-to-moderate affinity ( Kd​ ~ 10-100 μM ) for a target protein (e.g., Monoamine Oxidase B or a specific peptidase), it becomes an ideal "spy molecule" for Fragment-Based Drug Discovery (FBDD) [1, 2].

FAXSLogic Spy Spy Molecule: N-(4-fluorobenzoyl)alanine (Sharp 19F Signal) Complex Spy-Target Complex (Broad 19F Signal / Low Intensity) Spy->Complex Binds Target Target Target Protein Target->Complex Library Non-Fluorinated Fragment Library Complex->Library Add Library Mixtures Displaced Displaced Spy Molecule (Sharp 19F Signal Restored = HIT) Library->Displaced If Fragment Binds Stronger HitComplex Fragment-Target Complex (NMR Invisible) Library->HitComplex Fragment Replaces Spy

Figure 2: Logical flow of the FAXS competitive binding assay using a fluorinated spy molecule.

Protocol: Library Screening via T2​ -Filtered 19F-NMR
  • Spy Molecule Calibration: Titrate the target protein (5-50 μM ) into a fixed concentration of N-(4-fluorobenzoyl)alanine (50 μM ). Monitor the line broadening of the 19F signal. Select a protein concentration that reduces the spy molecule's signal intensity by 60-80% (typically [Protein]≈Kd​ ).

  • Control Sample (Self-Validation): Prepare a reference NMR tube containing 50 μM spy molecule and the calibrated concentration of protein. Acquire a Carr-Purcell-Meiboom-Gill (CPMG) T2​ -filtered 19F-NMR spectrum. The signal should be heavily attenuated.

  • Library Addition: To the screening tubes, add mixtures of non-fluorinated fragments (typically 5-10 fragments per tube, each at 500 μM ).

  • Displacement Readout: Acquire the CPMG 19F-NMR spectrum.

    • Negative Result: The 19F signal remains broad/attenuated. The fragments did not bind the active site.

    • Positive Hit: The 19F signal intensity sharply increases. A fragment has competitively displaced N-(4-fluorobenzoyl)alanine from the protein.

  • Deconvolution: For hit mixtures, test individual fragments to identify the specific active compound.

Quantitative Data Presentation

To standardize assay interpretation, the following table summarizes the expected physical and kinetic parameters associated with N-(4-fluorobenzoyl)alanine across different assay states.

Table 1: 19F-NMR Parameters and Assay Modalities

Assay State / SpeciesTypical Concentration19F Chemical Shift (Relative)*Linewidth ( Δν1/2​ ) T2​ Relaxation Time
Free Substrate/Spy 50 μM
  • 1 mM
0.00 ppm (Reference)< 2 Hz> 1.0 s (Slow relaxation)
Protein-Bound Spy 50 μM ~ 0.00 to +0.50 ppm15 - 50 Hz< 0.1 s (Fast relaxation)
Cleaved Product 10 μM
  • 1 mM
  • +2.10 ppm< 2 Hz> 1.0 s
    Displaced Spy (Hit) 50 μM 0.00 ppm< 5 Hz> 0.8 s

    *Note: Exact chemical shifts are highly dependent on buffer pH, ionic strength, and the specific internal reference used. Values represent relative shifts for conceptual tracking.

    References

    • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery MDPI - Molecules
    • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery RSC Chemical Biology
    • Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis Biophysical Journal (via PMC)
    • Purification and Properties of N-Benzoyl-L-alanine Amidohydrolase from Corynebacterium equi Agricultural and Biological Chemistry (via Taylor & Francis)
    • Information on EC 3.5.1.
    Application

    Application Note: Protocol for N-(4-Fluorobenzoyl)alanine Synthesis and Functionalization

    Introduction and Rationale The functionalization of amino acids with fluorinated moieties is a cornerstone strategy in modern medicinal chemistry and drug development. Specifically, N-(4-fluorobenzoyl)alanine (CAS: 451-2...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction and Rationale

    The functionalization of amino acids with fluorinated moieties is a cornerstone strategy in modern medicinal chemistry and drug development. Specifically, N-(4-fluorobenzoyl)alanine (CAS: 451-28-5) serves as a highly versatile building block for synthesizing peptidomimetics, such as irreversible inhibitors of cysteine cathepsins[1] and Fasciola hepatica protease inhibitors[2].

    The strategic incorporation of the 4-fluorobenzoyl capping group serves three primary functions:

    • Metabolic Stability: The strong carbon-fluorine bond resists oxidative degradation by cytochrome P450 enzymes.

    • Receptor Affinity: The electron-withdrawing nature of the fluorine atom modulates the hydrogen-bonding capacity of the adjacent amide, often improving target binding kinetics[1].

    • Radiolabeling & Tracking: The 4-fluorobenzoyl moiety provides an excellent handle for 19 F-NMR pharmacokinetic tracking and perspective labeling with 18 F for Positron Emission Tomography (PET) imaging[1].

    Mechanistic Causality & Self-Validating Systems

    The synthesis of N-(4-fluorobenzoyl)alanine relies on a classical Schotten-Baumann reaction [3]. By reacting DL-alanine (or enantiopure L-alanine) with 4-fluorobenzoyl chloride in an aqueous alkaline environment, the amino group is selectively acylated.

    Causality in Experimental Design:

    • Alkaline pH (9–10): Sodium hydroxide is used to maintain the alanine amine in its deprotonated, nucleophilic state. If the pH drops below 8, the amine protonates (forming an ammonium ion), halting the reaction. NaOH also neutralizes the toxic HCl byproduct.

    • Temperature Control (0–5 °C): 4-Fluorobenzoyl chloride is highly susceptible to aqueous hydrolysis. By keeping the reaction near freezing and adding the acyl chloride dropwise, the activation energy favors the highly nucleophilic amine over the less nucleophilic hydroxide/water molecules, minimizing the formation of 4-fluorobenzoic acid as a byproduct.

    Self-Validating Indicators: The protocol is designed as a self-validating system. During the final workup, the reaction mixture is acidified to pH 2. Free, unreacted alanine remains highly water-soluble at this pH due to the protonation of its amine group. Conversely, the successful N-benzoylated product lacks a basic amine and becomes completely insoluble in acidic water, resulting in an immediate, dense white precipitate. If no precipitate forms upon acidification to pH 2, the acylation has failed.

    Workflow Visualization

    G N1 DL-Alanine + NaOH (aq) Deprotonation N3 Schotten-Baumann Coupling (pH 9-10, 0-5 °C) N1->N3 N2 4-Fluorobenzoyl Chloride Acylating Agent N2->N3 N4 Acidification (HCl to pH 2) Product Precipitation N3->N4 Neutralization N5 N-(4-Fluorobenzoyl)alanine (CAS: 451-28-5) N4->N5 Filtration N6 Functionalization (DCC/DMAP Coupling) N5->N6 + Amine/Alcohol N7 Target Fluorinated Peptidomimetics N6->N7 Purification

    Workflow for N-(4-fluorobenzoyl)alanine synthesis and downstream functionalization.

    Experimental Methodologies

    Phase 1: Synthesis of N-(4-Fluorobenzoyl)alanine

    This procedure is adapted from standard benzoylation protocols and optimized for fluorinated derivatives[3][4].

    • Preparation: In a 250 mL round-bottom flask, dissolve 50.0 mmol (4.45 g) of DL-Alanine in 25 mL of 2 M NaOH (aq).

    • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C. Begin vigorous magnetic stirring.

    • Acylation: Dissolve 55.0 mmol (8.72 g) of 4-fluorobenzoyl chloride in 10 mL of anhydrous THF. Load this into a dropping funnel and add it dropwise to the aqueous alanine solution over a period of 30 minutes.

    • pH Maintenance: Concurrently monitor the pH. Add additional 2 M NaOH dropwise as needed to strictly maintain the pH between 9.0 and 10.0.

    • Maturation: Once the addition is complete, remove the ice bath. Allow the mixture to warm to room temperature and stir for an additional 2 hours to ensure complete conversion.

    • Washing: Transfer the mixture to a separatory funnel and wash with 20 mL of diethyl ether to extract any unreacted 4-fluorobenzoyl chloride or non-polar impurities. Discard the organic (ether) layer.

    • Precipitation: Return the aqueous layer to an ice bath (0 °C). Slowly add 6 M HCl dropwise under continuous stirring until the pH reaches 2.0. A dense white precipitate will rapidly form.

    • Isolation: Isolate the precipitate via vacuum filtration. Wash the filter cake with 30 mL of ice-cold distilled water. Dry the product overnight in a vacuum desiccator over silica gel.

    Phase 2: Downstream Functionalization (Esterification/Peptide Coupling)

    To utilize the synthesized compound in drug development, the carboxylic acid must be functionalized into an ester or coupled to another amino acid using carbodiimide chemistry[5][6].

    • Activation: Charge a flame-dried reaction vial with N-(4-fluorobenzoyl)alanine (1.0 equiv), the target nucleophile (e.g., allyl alcohol or an amino acid ester, 1.5 equiv), and 4-Dimethylaminopyridine (DMAP, 0.1 equiv) in anhydrous dichloromethane (CH 2​ Cl 2​ ).

    • Thermal Control: Flush the system with argon and cool to 0 °C to prevent exothermic racemization.

    • Coupling: Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv) in CH 2​ Cl 2​ dropwise.

    • Reaction: Stir the mixture for 3 hours, allowing it to gradually warm to room temperature. Self-Validation: The reaction is proceeding successfully if a white, insoluble byproduct (dicyclohexylurea, DCU) begins to precipitate out of the organic solvent.

    • Purification: Filter off the precipitated DCU. Concentrate the filtrate under reduced pressure and purify the functionalized target via silica gel flash chromatography.

    Quantitative Data & Analytical Benchmarks

    The following table summarizes expected quantitative benchmarks for the core intermediate and its common functionalized derivatives based on literature precedents[1][2][6].

    Compound / DerivativeReagents / ConditionsExpected Yield (%)Physical State / MP (°C)Key Application
    N-(4-Fluorobenzoyl)alanine 4-F-PhCOCl, NaOH, 0 °C82 - 88White Solid / 162 - 165Core Intermediate
    N-(4-Fluorobenzoyl)alanine methyl ester MeOH, SOCl 2​ , Reflux90 - 95Viscous OilLipophilic Prodrug
    N-(4-Fluorobenzoyl)alanyl-peptide Amino acid ester, DCC/HOBt65 - 75Variable SolidProtease Inhibitor
    N-Benzoylalanine allyl ester (Analog) Allyl alcohol, DCC/DMAP, RT~85White Solid / 56 - 57Kinetic Resolution

    Troubleshooting

    • Low Yield / No Precipitate in Phase 1: This is almost always caused by failing to maintain the pH above 9 during the addition of the acyl chloride. If the pH drops, the amine protonates and the acyl chloride simply hydrolyzes into 4-fluorobenzoic acid. Ensure continuous monitoring and addition of NaOH.

    • Contamination with 4-Fluorobenzoic Acid: If the product melts over a broad range (e.g., 140–160 °C instead of a sharp peak), it is likely contaminated with the hydrolyzed byproduct. Purify via recrystallization from hot ethanol/water.

    • Racemization during Phase 2: If synthesizing stereospecific peptidomimetics, the use of DCC alone can cause racemization via oxazolone formation. To prevent this, add 1.0 equivalent of Hydroxybenzotriazole (HOBt) alongside DCC, and ensure the reaction is kept strictly at 0 °C during the initial activation phase.

    References

    • Dipeptide-Derived Alkynes as Potent and Selective Irreversible Inhibitors of Cysteine Cathepsins. PMC. [Link]

    • Organocatalytic asymmetric addition of alcohols and thiols to activated electrophiles – efficient dynamic kinetic resolution. AWS. [Link]

    • CA1332410C - Benzodiazepine analogs.
    • Fluorobenzoyl dipeptidyl derivatives as inhibitors of the Fasciola hepatica cysteine protease cathepsin L1. Taylor & Francis. [Link]

    Sources

    Method

    analytical methods for quantifying N-(4-fluorobenzoyl)alanine

    Application Note: High-Throughput LC-MS/MS Quantification of N-(4-fluorobenzoyl)alanine in Biological Matrices Executive Summary & Analyte Profile N-(4-fluorobenzoyl)alanine (CAS 451-28-5) is a fluorinated amino acid der...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: High-Throughput LC-MS/MS Quantification of N-(4-fluorobenzoyl)alanine in Biological Matrices

    Executive Summary & Analyte Profile

    N-(4-fluorobenzoyl)alanine (CAS 451-28-5) is a fluorinated amino acid derivative of significant interest in pharmaceutical development, often serving as a synthetic building block, a targeted biomarker, or a metabolic byproduct[1]. Quantifying this compound in complex biological matrices (such as human plasma or urine) requires an analytical method that prioritizes sensitivity, selectivity, and reproducibility.

    This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. The methodology is engineered from the ground up to meet the stringent regulatory standards defined by the FDA (2018)[2] and the EMA ICH M10 (2022) guidelines for bioanalytical method validation.

    Physicochemical Rationale & Analytical Strategy

    Chromatographic Causality: Free amino acids are notoriously difficult to retain on standard Reversed-Phase (RP) columns due to their high polarity and zwitterionic nature, often requiring tedious pre-column derivatization (e.g., with chloroformate) or specialized HILIC columns[3]. However, the conjugation of the 4-fluorobenzoyl moiety to the alanine backbone fundamentally alters its physicochemical profile[1]. This modification masks the primary amine and introduces a highly lipophilic fluorinated aromatic ring. Consequently, the molecule's LogP shifts favorably, allowing for robust retention and sharp peak shapes on a standard C18 stationary phase without any further derivatization steps.

    Ionization & Fragmentation Logic: While the presence of a carboxylic acid group might suggest negative electrospray ionization (ESI-), the requirement for an acidic mobile phase (0.1% Formic Acid) to suppress secondary silanol interactions on the C18 column strongly favors Positive Electrospray Ionization (ESI+). Under Collision-Induced Dissociation (CID), the protonated amide bond cleaves predictably, yielding a highly stable 4-fluorobenzoyl cation (m/z 123.0). This fragment provides an intense, low-noise quantifier ion, ensuring the assay easily achieves sub-ng/mL Lower Limit of Quantification (LLOQ) thresholds.

    Experimental Workflow & Methodology

    Workflow Sample Biological Sample (Plasma/Urine) Spike Add Internal Standard (Isotope-labeled) Sample->Spike Pretreat Acidification (2% Formic Acid) Spike->Pretreat SPE_Load SPE Loading (Polymeric HLB) Pretreat->SPE_Load SPE_Wash SPE Washing (5% MeOH) SPE_Load->SPE_Wash SPE_Elute SPE Elution (100% ACN) SPE_Wash->SPE_Elute Recon Evaporation & Reconstitution SPE_Elute->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Data Data Processing & Quantification LCMS->Data

    SPE and LC-MS/MS analytical workflow for N-(4-fluorobenzoyl)alanine.

    Materials and Reagents
    • Analyte : N-(4-fluorobenzoyl)alanine (CAS 451-28-5)[1].

    • Internal Standard (IS) : N-(4-fluorobenzoyl)alanine-¹³C₃,¹⁵N (or a suitable structural analog).

    • Solvents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

    • Matrix : Human plasma (K₂EDTA).

    Solid-Phase Extraction (SPE) Protocol

    Causality Check: Protein precipitation (PPT) is rapid but fails to remove endogenous phospholipids, which are notorious for causing ion suppression in the MS source. To create a self-validating assay with consistent recovery, Solid-Phase Extraction (SPE) using a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent is employed.

    • Spiking : Aliquot 100 µL of plasma into a 96-well collection plate. Add 10 µL of IS working solution (100 ng/mL).

    • Acidification : Add 100 µL of 2% Formic Acid in water. (Insight: Acidification drops the pH below the pKa of the analyte's carboxylic acid (~3.5). This ensures the molecule is fully protonated and uncharged, maximizing its hydrophobic interaction with the HLB sorbent during the wash steps).

    • Conditioning : Condition the HLB SPE plate (30 mg/well) with 1 mL MeOH, followed by 1 mL Water.

    • Loading : Load the acidified sample onto the SPE plate and apply a gentle vacuum.

    • Washing : Wash with 1 mL of 5% MeOH in water to elute polar interferences (salts and endogenous polar metabolites).

    • Elution : Elute the target analyte with 2 x 500 µL of 100% ACN.

    • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (5% ACN / 95% Water with 0.1% FA).

    LC-MS/MS Conditions

    Fragmentation Precursor Precursor Ion [M+H]⁺ m/z 212.1 (N-(4-fluorobenzoyl)alanine) CID Collision-Induced Dissociation (CID) Precursor->CID CE: 18-25 eV Product1 Quantifier Ion m/z 123.0 (4-fluorobenzoyl cation) CID->Product1 Primary Cleavage Product2 Qualifier Ion m/z 166.1 (Loss of H₂O + CO) CID->Product2 Secondary Cleavage

    ESI+ MRM fragmentation logic for N-(4-fluorobenzoyl)alanine.

    Table 1: Chromatographic Gradient Program (Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | Column Temp: 40°C)

    Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)
    0.000.40955
    1.000.40955
    4.000.401090
    5.000.401090
    5.100.40955
    7.000.40955

    Table 2: Mass Spectrometry (MRM) Parameters (Source Temp: 150°C | Desolvation Temp: 500°C | Capillary Voltage: 3.0 kV)

    AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
    N-(4-fluorobenzoyl)alanine 212.1 [M+H]⁺123.0502518Quantifier
    N-(4-fluorobenzoyl)alanine 212.1 [M+H]⁺166.1502512Qualifier
    IS (¹³C₃,¹⁵N) 216.1 [M+H]⁺123.0502518IS Quantifier

    Regulatory Validation Framework

    To ensure trustworthiness and authoritative grounding, this protocol functions as a self-validating system when executed alongside the following validation parameters, dictated by the latest FDA[2] and EMA ICH M10 guidelines.

    Table 3: Key Validation Acceptance Criteria

    Validation ParameterICH M10 / FDA Acceptance CriteriaExperimental Verification Strategy
    Selectivity No interference >20% of LLOQ for analyte, >5% for IS.Analyze 6 independent lots of blank human plasma.
    Linearity R² ≥ 0.99; ±15% of nominal (±20% at LLOQ).8-point calibration curve (e.g., 1 - 1000 ng/mL).
    Accuracy & Precision ±15% CV and Bias (±20% at LLOQ).5 replicates at 4 QC levels (LLOQ, LQC, MQC, HQC).
    Matrix Effect IS-normalized Matrix Factor CV ≤ 15%.Post-extraction spike vs. neat standard in 6 matrix lots.
    Recovery Consistent and reproducible across QC levels.Compare pre-extraction vs. post-extraction spiked QCs.

    References

    • Food and Drug Administration (FDA) . "Bioanalytical Method Validation - Guidance for Industry" (2018). Source: fda.gov.

    • European Medicines Agency (EMA) . "ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis" (2022). Source: gmp-compliance.org.

    • CymitQuimica . "CAS 451-28-5: 2-(4-FLUOROBENZOYL)AMINOPROPIONIC ACID". Source: cymitquimica.com.

    • MDPI . "Automated Liquid Handling Extraction and Rapid Quantification of Underivatized Amino Acids and Tryptophan Metabolites from Human Serum and Plasma Using Dual-Column U(H)PLC-MRM-MS" (2024). Source: mdpi.com.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing the Yield of N-(4-fluorobenzoyl)alanine Synthesis

    Welcome to the Process Optimization Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals encountering yield, purity, or scalability bottlenecks...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Process Optimization Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals encountering yield, purity, or scalability bottlenecks during the synthesis of N-(4-fluorobenzoyl)alanine.

    This synthesis relies on the classic Schotten-Baumann reaction. While seemingly straightforward, achieving high yields requires a deep mechanistic understanding of competing kinetic pathways. This guide provides field-proven troubleshooting strategies, validated protocols, and the causality behind every experimental choice.

    Mechanistic Workflow & Competing Pathways

    To troubleshoot effectively, we must first visualize the kinetic race occurring in your reaction flask. The primary goal is the nucleophilic attack of the deprotonated alanine on the 4-fluorobenzoyl chloride (amidation). The competing, yield-destroying pathway is the attack of hydroxide ions on the acid chloride (hydrolysis).

    G Ala L-Alanine (Zwitterion) pH pH 10-12 (NaOH) Ala->pH Ala_deprot Deprotonated Alanine (Active Nucleophile) pH->Ala_deprot Product N-(4-fluorobenzoyl)alanine (Target Product) Ala_deprot->Product Amidation (Fast at interface) FBC 4-Fluorobenzoyl Chloride FBC->Product Hydrolysis 4-Fluorobenzoic Acid (Side Product) FBC->Hydrolysis Hydrolysis (Excess OH⁻)

    Reaction pathway of N-(4-fluorobenzoyl)alanine synthesis highlighting amidation vs. hydrolysis.

    Troubleshooting Guide: The "Why" and "How"

    Q1: My overall yield is consistently below 50%, and I am recovering a large amount of white precipitate that isn't my product. What is going wrong? A1: The white precipitate is almost certainly 4-fluorobenzoic acid, the hydrolysis byproduct of your starting material. The Schotten-Baumann reaction utilizes an aqueous base to neutralize the HCl byproduct, but this base can also destroy your acyl chloride[1].

    • Root Cause: Either your pH is too high (>12.5), driving hydroxide-mediated hydrolysis, or you are adding the acid chloride too rapidly, causing local concentration spikes that outpace the interfacial mixing[2].

    • Solution: Transition to a biphasic system (e.g., Water/Dichloromethane). The organic phase acts as a protective reservoir for the highly reactive 4-fluorobenzoyl chloride, limiting its exposure to the aqueous base and forcing the amidation to occur strictly at the solvent interface[1].

    Q2: I am using a biphasic system, but the reaction stalls, leaving unreacted L-alanine in the aqueous phase. How do I force it to completion? A2: Unreacted alanine points to a failure in pH control. Alanine exists as a zwitterion in neutral water. For the amino group to act as a potent nucleophile, it must be fully deprotonated.

    • Root Cause: As the amidation proceeds, HCl is generated. If the base is consumed, the pH drops below the pKa of the alanine amino group (~9.8), protonating it into a non-nucleophilic ammonium state[1].

    • Solution: Maintain a strict pH corridor of 10.0–11.5. Use a pH stat or simultaneously add 1.0 M NaOH dropwise alongside the acid chloride to continuously neutralize the generated HCl without over-basifying the system[2].

    Q3: How do I separate the target N-(4-fluorobenzoyl)alanine from the 4-fluorobenzoic acid impurity during workup? A3: Both compounds are carboxylic acids and will co-precipitate when the aqueous phase is acidified during isolation[3].

    • Solution: Leverage differential solubility. After acidifying and filtering the crude solid, recrystallize the mixture from ethyl acetate and hexane. The highly polar, hydrogen-bonding N-(4-fluorobenzoyl)alanine will crystallize selectively, leaving the more organic-soluble 4-fluorobenzoic acid in the mother liquor[3].

    Quantitative Parameter Optimization

    To maximize your yield, align your reaction parameters with the optimized conditions detailed below.

    ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
    Solvent System Purely AqueousBiphasic (Water / DCM)Partitions the reactive acid chloride into the organic phase, minimizing contact with hydroxide ions and suppressing hydrolysis[1].
    pH Control Unmonitored (Drops < 9)Strictly 10.0 – 11.5Ensures the alanine amine group remains deprotonated (nucleophilic) while preventing excessive base-catalyzed hydrolysis[2].
    Temperature Room Temperature (25 °C)0 – 5 °C (Ice Bath)Lowers the kinetic energy of the system, disproportionately slowing down the hydrolysis side-reaction compared to the amidation.
    Addition Rate Bolus (All at once)Dropwise (Syringe Pump)Prevents local concentration spikes of the acid chloride, ensuring it reacts at the interface as it is introduced[2].
    Validated Experimental Protocol (SOP)

    This protocol is designed as a self-validating system . Built-in checkpoints allow you to confirm the reaction is proceeding correctly at each stage.

    Workflow Step1 1. Dissolve L-Alanine in Aqueous Base (pH 10.0 - 11.5) Step2 2. Add Organic Solvent (DCM/EtOAc) Establish Biphasic System Step1->Step2 Step3 3. Dropwise Addition of 4-Fluorobenzoyl Chloride at 0-5°C Step2->Step3 Step4 4. Phase Separation Discard Organic Phase Step3->Step4 Step5 5. Acidify Aqueous Phase (pH 2.0) Precipitate Product Step4->Step5 Step6 6. Recrystallization (EtOAc/Hexane) Step5->Step6

    Biphasic Schotten-Baumann experimental workflow for isolating N-(4-fluorobenzoyl)alanine.

    Step-by-Step Methodology:

    • Preparation: Dissolve L-alanine (1.0 eq) in 1.0 M aqueous NaOH to achieve a pH of ~11.0. Cool the solution to 0–5 °C using an ice bath.

    • Biphasic Setup: Add an equal volume of dichloromethane (DCM) to create a biphasic system. Stir vigorously (>500 rpm) to maximize the interfacial surface area.

    • Addition: Dissolve 4-fluorobenzoyl chloride (1.05 eq) in a small volume of DCM. Add this solution dropwise over 30–60 minutes.

      • Validation Checkpoint 1: Monitor the pH. A steady drop in pH indicates successful amidation (HCl release). Concurrently add 1.0 M NaOH dropwise to maintain the pH between 10.0 and 11.5.

    • Completion: Once addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

    • Phase Separation: Transfer the mixture to a separatory funnel. Separate and discard the lower organic (DCM) phase.

      • Validation Checkpoint 2: The target product is currently a water-soluble sodium salt. Discarding the organic phase effectively removes unreacted acid chloride and non-polar impurities.

    • Isolation: Cool the retained aqueous phase to 0 °C. Slowly acidify to pH 2.0 using 6 M HCl.

      • Validation Checkpoint 3: A sudden, dense white precipitate confirms the protonation of the carboxylate into the insoluble free acid[3].

    • Purification: Filter the crude solid, wash with ice-cold water, and recrystallize from a mixture of ethyl acetate and hexane to yield pure N-(4-fluorobenzoyl)alanine[3].

    Frequently Asked Questions (FAQs)

    Q: Does the Schotten-Baumann method cause racemization of L-alanine? A: No. The standard Schotten-Baumann conditions (aqueous NaOH, 0–25 °C) generally preserve the chiral integrity of the amino acid's alpha-carbon. Racemization is a significant risk when using strong organic bases (like DIPEA) and coupling agents (like DCC/HOBt) in anhydrous conditions due to the formation of oxazolone intermediates. Aqueous acid chloride chemistry avoids this pathway[3].

    Q: Can I use Sodium Carbonate ( Na2​CO3​ ) instead of Sodium Hydroxide (NaOH)? A: Yes. Sodium carbonate is an excellent, milder alternative that naturally buffers the reaction near pH 10.0–10.5, significantly reducing the risk of over-basification and subsequent hydrolysis of the acid chloride. However, it generates CO2​ gas as it neutralizes the HCl byproduct, so ensure your reaction vessel is adequately vented.

    References
    • Schotten–Baumann reaction - Grokipedia Source: grokipedia.com URL:1

    • Lauroyl Lysine Continuous Injection Synthesis via Schotten–Baumann Reaction pH Optimization as Synthetic Amino Acid Derivative Source: researchgate.net URL:2

    • Fluorobenzoyl dipeptidyl derivatives as inhibitors of the Fasciola hepatica cysteine protease cathepsin L1 Source: tandfonline.com URL:3

    • Antioxidant and anti-inflammatory potential of newer fused 2,3-disubstituted benzopyrimidines Source: ijirmf.com URL:

    Sources

    Optimization

    purification challenges of N-(4-fluorobenzoyl)alanine

    Technical Support Center: Purification Workflows for N-(4-fluorobenzoyl)alanine Welcome to the Technical Support Center. Designed for researchers and drug development professionals, this guide addresses the specific ther...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Purification Workflows for N-(4-fluorobenzoyl)alanine

    Welcome to the Technical Support Center. Designed for researchers and drug development professionals, this guide addresses the specific thermodynamic and kinetic challenges encountered during the synthesis and isolation of N-(4-fluorobenzoyl)alanine.

    Physicochemical System Overview

    Before troubleshooting a failed purification, we must define the physicochemical boundaries of the molecules in your reactor. The synthesis of N-(4-fluorobenzoyl)alanine typically relies on the Schotten-Baumann reaction, where 4-fluorobenzoyl chloride is coupled with alanine in an alkaline aqueous medium[1]. The primary purification challenge stems from the competitive hydrolysis of the acid chloride, which generates 4-fluorobenzoic acid (4-FBA) as a persistent impurity[2].

    Table 1: Physicochemical Comparison of Reaction Components

    CompoundMolecular WeightpKaKey Structural FeatureSolubility Profile
    N-(4-fluorobenzoyl)alanine 211.19 g/mol ~3.86[3]Amide + Carboxylic AcidSoluble in EtOAc, basic water. Insoluble in hexanes, acidic water.
    4-Fluorobenzoic acid (4-FBA) 140.11 g/mol [4]4.14[5]Carboxylic AcidSoluble in EtOAc, basic water, warm hexanes[6].
    L-Alanine 89.09 g/mol 2.34, 9.69[7]ZwitterionSoluble in water. Insoluble in organic solvents.

    Troubleshooting Guide & FAQs

    Q1: Why does standard acid-base liquid-liquid extraction fail to separate my product from 4-fluorobenzoic acid? Causality: Both N-(4-fluorobenzoyl)alanine and 4-FBA possess terminal carboxylic acid moieties with nearly identical ionization thresholds. The pKa of 4-FBA is 4.14[5], while the pKa of the N-benzoylalanine derivative is approximately 3.86[3]. When the basic reaction mixture is acidified to pH 2.0 to protonate the product for organic extraction, 4-FBA is simultaneously protonated. Because both neutral species exhibit high solubility in standard extraction solvents like ethyl acetate (EtOAc) or dichloromethane (DCM), they will co-partition into the organic layer, rendering liquid-liquid extraction completely ineffective.

    Q2: How can I suppress the formation of 4-FBA during the coupling step? Causality: 4-FBA is the direct result of hydroxide ions (or water) attacking the highly electrophilic 4-fluorobenzoyl chloride before the alanine amine can react[2]. Solution:

    • Temperature Control: Maintain the reaction strictly at 0–4 °C. The activation energy for amine nucleophilic attack is lower than that of aqueous hydrolysis; chilling the system kinetically favors amide bond formation.

    • pH Modulation: Do not exceed pH 10. While a basic environment is required to keep alanine in its reactive, unprotonated amine state (pKa ~9.69)[7], excessive hydroxide concentration exponentially increases the rate of acid chloride hydrolysis.

    Q3: If extraction fails, what is the most robust method to isolate pure N-(4-fluorobenzoyl)alanine? Causality: You must pivot from exploiting pKa differences to exploiting differential intermolecular forces. 4-FBA readily forms lipophilic hydrogen-bonded dimers, making it surprisingly soluble in non-polar solvents like warm hexanes[8]. Conversely, N-(4-fluorobenzoyl)alanine contains an amide bond (a strong hydrogen bond donor and acceptor) in addition to the carboxylic acid. This creates a rigid, extended hydrogen-bonding network in the solid state, rendering it highly crystalline and completely insoluble in hexanes. Solution: Perform a hot solvent trituration of the crude co-precipitate using hexanes or a hexane/toluene mixture.

    Logical Purification Workflow

    PurificationLogic Start Crude Aqueous Mixture (pH > 9) Acidify Acidification (HCl) Drop to pH 2.0 Start->Acidify Add 6M HCl at 0°C Precipitate Co-precipitation Product + 4-FBA Acidify->Precipitate Filter & Desiccate Wash Hot Hexane Trituration (Differential Solvation) Precipitate->Wash Suspend & Heat (50°C) Pure Pure N-(4-fluorobenzoyl)alanine (Insoluble Fraction) Wash->Pure Hot Vacuum Filtration

    Workflow for the differential solvation and purification of N-(4-fluorobenzoyl)alanine.

    Self-Validating Experimental Protocol: Hot Trituration

    This protocol is designed as a self-validating system to ensure high-purity isolation of your target compound without the need for complex column chromatography.

    Step 1: Acidification and Co-precipitation

    • Action: Transfer the crude, basic Schotten-Baumann reaction mixture to an ice bath (0 °C). Slowly add 6M HCl dropwise under vigorous stirring until the pH reaches 2.0.

    • Validation: Use a calibrated pH meter, not just indicator paper. The mixture will transition from a clear solution to a thick white slurry as both the product and 4-FBA protonate and crash out of the aqueous phase.

    Step 2: Desiccation (Critical Step)

    • Action: Filter the slurry under vacuum and dry the crude filter cake in a vacuum oven at 45 °C overnight until a constant weight is achieved.

    • Causality: Water is immiscible with hexanes. If the crude solid remains wet, the residual water forms a microscopic biphasic barrier around the crystal lattice during trituration. This prevents the non-polar solvent from penetrating the solid and dissolving the 4-FBA impurity.

    Step 3: Differential Solvation (Trituration)

    • Action: Suspend the strictly dry solid in hot hexanes (50 °C) at a ratio of 10 mL per gram of crude solid. Stir vigorously for 30 minutes.

    • Causality: The thermal energy breaks the weak intermolecular forces of the 4-FBA dimers, pulling them into the non-polar liquid phase[8]. The strong amide-driven hydrogen bonding network of N-(4-fluorobenzoyl)alanine remains intact, keeping it solid.

    Step 4: Recovery and Validation

    • Action: Filter the hot suspension rapidly through a Buchner funnel. Wash the filter cake with ice-cold hexanes to remove any residual mother liquor.

    • Validation: To confirm success, perform Thin-Layer Chromatography (TLC) on both the isolated solid (dissolved in a drop of methanol) and the concentrated filtrate. Use an eluent of 50:50 EtOAc:Hexanes with 1% glacial acetic acid to prevent streaking. The filtrate must show a high-Rf spot confirming the extraction of the 4-FBA, while the filter cake must yield a single, pure, lower-Rf spot corresponding to N-(4-fluorobenzoyl)alanine.

    References

    • A facile synthesis of N-formylbenzamides by oxidative decarboxylation of N-aroylglycine induced by Ag/S2O8 Source: ResearchGate URL:[Link]

    • 4-Fluorobenzoic acid CAS#: 456-22-4 Source: ChemWhat URL:[Link]

    • Benzoylalanine Source: ChemBK URL: [Link]

    • 4-Fluorobenzoic acid Source: Wikipedia URL:[Link]

    • Removing benzylic acid from benzoyl amino acids Source: Reddit (r/chemistry) URL:[Link]

    • 24 AMINO ACIDS, PEPTIDES, AND PROTEINS Source: Portland State University URL:[Link]

    • Preparation of benzoic acid of high purity Source: NIST URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Optimizing N-Acylation of Alanine

    Welcome to the Technical Support Center for amino acid derivatization. This guide provides authoritative troubleshooting, optimized protocols, and mechanistic insights for the N-acylation of L-alanine, designed specifica...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for amino acid derivatization. This guide provides authoritative troubleshooting, optimized protocols, and mechanistic insights for the N-acylation of L-alanine, designed specifically for researchers and drug development professionals.

    Process Optimization Architecture

    The N-acylation of alanine is fundamentally governed by the competition between amine nucleophilicity and the hydrolysis of the acylating agent. Depending on the target derivative (e.g., N-acetyl vs. N-benzoyl), researchers typically choose between an aqueous biphasic system (Schotten-Baumann) or an anhydrous homogeneous system.

    Workflow Start L-Alanine N-Acylation SelectMethod Select Acylation Method Start->SelectMethod SchottenBaumann Aqueous Biphasic (Schotten-Baumann) SelectMethod->SchottenBaumann Anhydrous Anhydrous Homogeneous (Anhydride Method) SelectMethod->Anhydrous OptSB Optimize: - pH (10-12) - Temp (0-5°C) - Stirring Rate SchottenBaumann->OptSB OptAnh Optimize: - Equivalents (1.2-1.3) - Solvent (AcOH) - Temp (60°C) Anhydrous->OptAnh Analysis Product Isolation & Chiral Purity Analysis OptSB->Analysis OptAnh->Analysis

    Workflow for optimizing N-acylation of L-alanine via biphasic or anhydrous routes.

    Self-Validating Experimental Protocols

    To ensure reproducibility, the following methodologies incorporate built-in causality and in-process validation checkpoints.

    Protocol A: Aqueous Biphasic N-Acylation (Schotten-Baumann Conditions)

    This method is ideal for synthesizing N-benzoyl or N-fatty acyl alanine derivatives using acyl chlorides[1]. The biphasic nature exploits the immiscibility of the organic and aqueous phases to facilitate efficient acylation while minimizing the hydrolysis of the acid chloride[2].

    Step-by-Step Methodology:

    • Preparation : Dissolve 1.0 eq of L-alanine in 1M aqueous NaOH (1.1 eq) to deprotonate the carboxylic acid and ensure the alpha-amino group is a free base.

    • Phase Integration : Add an equal volume of dichloromethane (DCM) or ethyl acetate to create the biphasic system.

    • Thermal Control : Cool the vigorously stirring mixture to 0–5 °C in an ice bath.

      • Causality: Low temperatures suppress the competing hydrolysis of the acyl chloride by the aqueous base[1].

    • Reagent Addition : Dissolve 1.1 eq of the acyl chloride in DCM. Add this solution dropwise over 30 minutes.

    • Dynamic pH Maintenance : Simultaneously add 1M NaOH dropwise to maintain the pH between 10 and 12.

      • In-Process Validation: Continuously monitor with a pH meter. If the pH drops below 9.0, the amine becomes protonated ( −NH3+​ ) and nucleophilic attack ceases. If the pH exceeds 12.5, acyl chloride hydrolysis outpaces amidation.

    • Isolation : Once the pH stabilizes without further base addition (indicating reaction completion), separate the aqueous phase. Wash with pure DCM to remove unreacted acyl chloride.

    • Precipitation : Carefully acidify the aqueous phase to pH 1.5–2.0 using concentrated HCl.

      • In-Process Validation: The solution should turn cloudy as the N-acyl alanine protonates and precipitates. Filter or extract with ethyl acetate to isolate the product.

    Protocol B: Anhydrous N-Acetylation (Acetic Anhydride Method)

    For simple N-acetylation, using acetic anhydride in glacial acetic acid avoids the generation of inorganic salts and the need for aqueous extraction[3].

    Step-by-Step Methodology:

    • Suspension : Suspend 1.0 eq of L-alanine in glacial acetic acid (concentration of ~3.5 mol alanine per liter of solvent)[3].

    • Acylation : Add 1.2 to 1.3 eq of acetic anhydride.

    • Heating : Heat the mixture to 60 °C for 2 hours.

      • Causality: Unlike acyl chlorides, anhydrides require mild thermal activation. However, exceeding 100 °C or adding strong organic bases like pyridine triggers the Dakin-West reaction, converting the product into an α -acetamido ketone[4].

    • Concentration : Remove the acetic acid under reduced pressure.

      • In-Process Validation: The residual mass should solidify upon cooling. If it remains a syrup, trace acetic acid remains; co-evaporate with toluene.

    • Crystallization : Recrystallize the crude solid from water to yield pure N-acetyl-L-alanine[3].

    Quantitative Optimization Data

    The table below summarizes the causal relationship between reaction parameters, yield, and chiral integrity.

    Reaction SystemAcylating AgentBase / SolventTemp (°C)Yield (%)Epimerization Risk
    Schotten-BaumannBenzoyl ChlorideNaOH / H₂O-DCM0–588–92Low (<1%)
    Schotten-BaumannBenzoyl ChlorideNaOH / H₂O-DCM2560–70Moderate (2–5%)
    AnhydrousAcetic AnhydrideNone / AcOH6080–85Low (<1%)
    AnhydrousAcetic AnhydridePyridine / DMAP50–100<40 (Amide)High (Azlactone)

    Troubleshooting & FAQs

    Q1: Why am I observing significant racemization (D-enantiomer formation) of my N-acyl alanine product? A: Racemization during N-acylation is a classic side reaction driven by the formation of an oxazolone (azlactone) intermediate[2]. Under basic conditions, or in the presence of excess acylating agents, the newly formed N-acyl amino acid can undergo intramolecular cyclization. The α -proton of the resulting oxazolone is highly acidic and readily enolizes, destroying the stereocenter. Solution: Strictly control the pH (do not exceed pH 12), keep temperatures at 0–5 °C, and avoid using strong organic bases like pyridine unless specifically aiming for Dakin-West-type transformations[4].

    Mechanism Alanine L-Alanine + Acylating Agent Intermediate N-Acyl-L-Alanine (Desired Product) Alanine->Intermediate Base, Low Temp Activated Activated Intermediate (Mixed Anhydride) Intermediate->Activated Excess Reagent / Heat Oxazolone Oxazolone (Azlactone) Formation Activated->Oxazolone Base Catalysis Racemization Enolization & Loss of Stereocenter Oxazolone->Racemization Tautomerization DAlanine N-Acyl-D/L-Alanine (Racemized Product) Racemization->DAlanine Hydrolysis

    Mechanistic pathway showing desired N-acylation versus oxazolone-mediated racemization.

    Q2: My yield is low, and I am recovering unreacted L-alanine. What is causing this? A: This is typically caused by the competitive hydrolysis of the acyl chloride in the aqueous basic medium. If the biphasic emulsion breaks due to poor stirring, the acyl chloride is exposed to water rather than the amine nucleophile. Furthermore, if the pH drops below 9, the amino group of alanine becomes protonated, rendering it non-nucleophilic[2]. Solution: Ensure vigorous biphasic stirring (e.g., >800 rpm using a high-shear magnetic flea or mechanical stirrer). Dynamically adjust the pH during the addition of the acyl chloride to maintain a steady state of pH 10–12.

    Q3: How do I efficiently isolate the N-acyl alanine from the aqueous phase? A: N-acyl alanines are highly water-soluble in their deprotonated carboxylate form. After the reaction is complete, the aqueous phase must be carefully acidified to pH 1.5–2.0 using concentrated HCl. This neutralizes the carboxylate, significantly reducing its aqueous solubility and allowing it to precipitate or be extracted into an organic solvent like ethyl acetate.

    References

    • Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants Source: RSC Publishing URL:[Link]

    • Schotten–Baumann reaction Source: Grokipedia URL:[Link]

    • Source: Google Patents (SU-A-1 293 171 / EP0526855A1)
    • Large-Scale Synthesis of a Pyrrolo[2,3-d]pyrimidine via Dakin−West Reaction and Dimroth Rearrangement Source: Organic Process Research & Development (ACS Publications) URL:[Link]

    Sources

    Optimization

    stability testing of N-(4-fluorobenzoyl)alanine under experimental conditions

    Welcome to the Technical Support Center for N-(4-fluorobenzoyl)alanine. This portal is specifically designed for researchers, analytical scientists, and drug development professionals.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for N-(4-fluorobenzoyl)alanine. This portal is specifically designed for researchers, analytical scientists, and drug development professionals. Below, you will find expertly curated troubleshooting guides, self-validating experimental protocols, and mechanistic FAQs to ensure the scientific integrity of your stability-indicating methods.

    Section 1: Mechanistic Fundamentals & Regulatory Alignment

    Q1: Why does the 4-fluorobenzoyl moiety alter the stability profile compared to standard alanine derivatives, and what are the primary degradation pathways?

    A: The incorporation of a highly electronegative fluorine atom on the benzoyl ring fundamentally modulates the electronic environment of the amide bond. The electron-withdrawing inductive effect of fluorine increases the electrophilicity of the carbonyl carbon but concurrently stabilizes the amide bond against enzymatic and basic hydrolysis compared to non-fluorinated aliphatic analogs [1].

    • Causality & Pathways: In standard aqueous buffer solutions (pH 4–8), N-(4-fluorobenzoyl)alanine is highly stable. However, under extreme hydrolytic stress (e.g., pH > 10 or < 2), the primary degradation pathway is the cleavage of the amide bond, yielding 4-fluorobenzoic acid and free alanine. A secondary, less frequent pathway under extreme thermal or photolytic stress is defluorination. Because the carbon-fluorine bond is exceptionally strong, defluorination requires significant activation energy and is typically only observed under intense UV irradiation or specific enzymatic degradation [2][3].

    Q2: What are the mandatory regulatory conditions for establishing the shelf-life of this compound?

    A: Stability testing must strictly adhere to the ICH Q1A(R2) guidelines for new drug substances [4][5]. To build a self-validating data package, you must test at least three primary batches under the following conditions:

    • Long-Term Testing: 25°C ± 2°C / 60% RH ± 5% RH (or 30°C ± 2°C / 65% RH ± 5% RH) for a minimum of 12 months[4][5].

    • Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH for 6 months[4][5].

    • Self-Validating Logic: The ICH protocol is an interconnected, self-validating system. If a "significant change" (e.g., >5% degradation or failure to meet acceptance criteria) occurs during the 6-month accelerated study, the protocol automatically triggers intermediate testing at 30°C/65% RH for 12 months. This ensures that any kinetic thermodynamic shifts observed at 40°C are thoroughly validated against real-world excursion conditions[4][5].

    Section 2: Experimental Workflows & Methodologies

    Q3: How do I execute a forced degradation (stress testing) study that ensures mass balance and analytical self-validation?

    A: Forced degradation is critical for developing stability-indicating analytical methods (e.g., HPLC-UV/MS). The goal is to achieve 5–20% degradation[4][5]. If degradation exceeds 20%, secondary degradation products may form, confounding the analysis and breaking the mass balance.

    Step-by-Step Methodology for Self-Validating Stress Testing:

    • Sample Preparation: Prepare a 1.0 mg/mL stock solution of N-(4-fluorobenzoyl)alanine in a chemically inert diluent (e.g., 50:50 Water:Acetonitrile).

    • Acid Hydrolysis: Transfer 5 mL of stock to a borosilicate vial. Add 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N NaOH immediately before HPLC injection to arrest degradation.

    • Base Hydrolysis: Transfer 5 mL of stock. Add 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N HCl. (Note: Watch for accelerated amide cleavage here due to the fluorobenzoyl group's susceptibility to strong nucleophiles).

    • Oxidative Stress: Add 1 mL of 3% H₂O₂ to 5 mL of stock. Incubate at 25°C for 24 hours in the dark to prevent confounding photolytic effects.

    • Photolysis: Expose the solid API and solution to 1.2 million lux hours and 200 watt hours/square meter of UV light, strictly adhering to ICH Q1B standards[4][5].

    • Mass Balance Validation: Calculate Mass Balance = % Active Remaining + % Sum of Degradants. A self-validating test must yield a mass balance between 95% and 105%. If it falls below 95%, suspect volatile degradants (e.g., loss of fluorine gas) or polymerization.

    Table 1: Quantitative Stress Testing Parameters & Expected Outcomes

    Stress ConditionReagent / EnvironmentTemp / TimeTarget Degradation (%)Primary Degradant Detected
    Acidic 0.1 N HCl60°C / 24h5 - 10%4-fluorobenzoic acid
    Basic 0.1 N NaOH60°C / 24h10 - 15%4-fluorobenzoic acid
    Oxidative 3% H₂O₂25°C / 24h< 5%N-oxide derivatives
    Thermal Solid State80°C / 7 days< 2%None (Highly stable)
    Photolytic UV/Vis Light25°C / ICH Q1B< 5%Trace defluorinated species

    Q4: Can you provide a visual map of the degradation pathways and the analytical workflow?

    A: Below is the logical workflow mapping the stress conditions to their respective degradation pathways and the final analytical detection steps.

    G API N-(4-fluorobenzoyl)alanine Hydrolytic Hydrolytic Stress (HCl / NaOH) API->Hydrolytic Thermal Thermal Stress (80°C) API->Thermal Oxidative Oxidative Stress (3% H2O2) API->Oxidative Photolytic Photolytic Stress (ICH Q1B) API->Photolytic AmideCleavage Amide Bond Cleavage Hydrolytic->AmideCleavage Thermal->AmideCleavage Defluorination Defluorination Thermal->Defluorination NOxidation N-Oxidation Oxidative->NOxidation Photolytic->Defluorination HPLC HPLC-UV/MS Analysis (Mass Balance) AmideCleavage->HPLC Defluorination->HPLC NOxidation->HPLC

    Workflow of N-(4-fluorobenzoyl)alanine stress testing, degradation pathways, and HPLC validation.

    Section 3: Advanced Troubleshooting

    Q5: During HPLC analysis of the stability samples, I am observing a co-eluting peak with the main API. How do I resolve this?

    A: Co-elution during stability testing compromises the self-validating nature of the mass balance. Because 4-fluorobenzoic acid (the primary degradant) has a nearly identical UV chromophore to the parent API, reverse-phase HPLC methods using simple isocratic elution often fail to resolve them.

    • Actionable Solution: Switch to a gradient elution profile (e.g., 5% to 95% Acetonitrile in 0.1% Trifluoroacetic acid over 15 minutes) to exploit the slight polarity difference caused by the free carboxylic acid. Additionally, employ Photodiode Array (PDA) detection to perform peak purity analysis. If the peak purity angle is strictly less than the purity threshold, the peak is spectrally homogenous, validating that no co-elution is occurring.

    Q6: Why is my mass balance falling below 90% specifically in the basic hydrolysis sample?

    A: A low mass balance indicates that degradants are forming but are remaining undetected by your current method. In the case of N-(4-fluorobenzoyl)alanine under basic conditions, the amide bond cleaves to form 4-fluorobenzoic acid and free alanine.

    • Causality & Fix: Alanine lacks a strong UV chromophore and will be "invisible" to standard UV detectors set at 254 nm. The mass balance appears artificially low because you are only quantifying the 4-fluorobenzoic acid fragment. To restore a self-validating mass balance, you must either use a Mass Spectrometry (MS) detector, an Evaporative Light Scattering Detector (ELSD), or derivatize the free alanine (e.g., using FMOC-Cl) to render it UV-active.

    References

    • Title: Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

    • Title: Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains Source: MDPI (Molecules) URL: [Link]

    • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: European Medicines Agency (EMA) URL: [Link]

    Sources

    Troubleshooting

    scaling up the synthesis of N-(4-fluorobenzoyl)alanine

    Welcome to the Technical Support Center for the scale-up synthesis of N-(4-fluorobenzoyl)alanine. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when transit...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the scale-up synthesis of N-(4-fluorobenzoyl)alanine. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when transitioning this synthesis from the bench to pilot-scale production.

    The synthesis relies on the classic Schotten-Baumann reaction, coupling L-alanine with 4-fluorobenzoyl chloride in a biphasic aqueous-organic system[1]. While highly efficient at the milligram scale, scaling up introduces severe mass transfer limitations, thermal management challenges, and competing side reactions. This guide provides a self-validating methodology, mechanistic troubleshooting, and quantitative parameters to ensure high-yield, reproducible scale-up.

    I. Self-Validating Scale-Up Protocol

    To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. Each phase includes the mechanistic causality behind the action and a physical checkpoint to verify success before proceeding.

    Phase 1: Nucleophile Activation

    • Action: Charge a jacketed reactor with 1.0 equivalent of L-alanine and distilled water. Add 1.1 equivalents of 2M NaOH (aq).

    • Causality: L-alanine naturally exists as a zwitterion. The base deprotonates both the carboxylic acid and the ammonium ion, converting the molecule into a highly soluble sodium salt and freeing the primary amine for nucleophilic attack.

    • Validation Checkpoint: The solution must transition from a cloudy suspension to completely transparent. A persistent haze indicates incomplete deprotonation. Verify the pH is stabilized between 10.0 and 10.5.

    Phase 2: Biphasic Acylation (Schotten-Baumann Conditions)

    • Action: Cool the reactor to 0–5 °C. Initiate vigorous mechanical stirring (e.g., pitched-blade turbine at >400 RPM). Begin the dropwise addition of 1.05 equivalents of 4-fluorobenzoyl chloride.

    • Causality: The reaction is highly exothermic. Low temperatures and slow addition rates are mandatory to prevent thermal runaway[2]. Vigorous stirring maximizes the interfacial surface area between the aqueous and organic phases, promoting the desired amidation over the undesired aqueous hydrolysis of the electrophile[3].

    • Validation Checkpoint: Monitor the internal temperature probe. The feed rate must be throttled if the temperature exceeds 8 °C.

    Phase 3: Dynamic Neutralization

    • Action: Concurrently with the acid chloride addition, use an automated pH-stat to dose 2M NaOH, maintaining the pH strictly between 9.5 and 10.5.

    • Causality: The acylation generates hydrochloric acid (HCl) as a stoichiometric byproduct[1]. If HCl accumulates, the amine protonates and the reaction stalls.

    • Validation Checkpoint: The consumption rate of NaOH should closely mirror the addition rate of the acid chloride. A sudden, disproportionate spike in NaOH consumption indicates runaway hydrolysis of the acid chloride.

    Phase 4: Impurity Purge and Isolation

    • Action: After stirring for 2 hours at 20 °C, extract the aqueous mixture with dichloromethane (DCM). Discard the lower organic layer. Cool the aqueous phase to 5 °C and slowly add 6M HCl until the pH reaches 2.0.

    • Causality: The DCM wash removes unreacted 4-fluorobenzoyl chloride and neutral organic impurities while the product remains in the aqueous phase as a sodium salt. Subsequent acidification protonates the carboxylate, forming the neutral, water-insoluble N-(4-fluorobenzoyl)alanine.

    • Validation Checkpoint: A dense, white crystalline precipitate will form immediately upon crossing pH 4. Filter, wash with cold water, and dry under vacuum at 45 °C to a constant weight.

    II. Reaction Workflow & Pathway Visualization

    SynthesisPathway N1 L-Alanine + NaOH (aq) Deprotonation N3 Biphasic Mixing Interfacial Acylation N1->N3 Nucleophile N2 4-Fluorobenzoyl Chloride (Organic Phase) N2->N3 Electrophile N4 Side Reaction: Hydrolysis to Acid N3->N4 Excess pH / Heat N5 Aqueous Phase: Product Salt N3->N5 pH 9-10 N6 Acidification (pH 2) Precipitation N5->N6 HCl addition N7 Pure N-(4-fluorobenzoyl)alanine N6->N7 Filtration

    Biphasic Schotten-Baumann reaction pathway and competing hydrolysis.

    III. Quantitative Process Parameters

    Deviations in critical process parameters (CPPs) directly impact the purity and yield of the final active pharmaceutical ingredient (API). The following table summarizes the quantitative boundaries required for successful scale-up.

    Process ParameterTarget RangeConsequence of DeviationCorrective Action
    Temperature 0–5 °C>10 °C: Exponentially accelerates the hydrolysis of 4-fluorobenzoyl chloride[4].Decrease acid chloride feed rate; increase jacket cooling fluid flow.
    pH Control 9.5–10.5<9.0: Amine protonates (inactive).>11.0: Rapid hydroxide-mediated hydrolysis[5].Utilize automated pH-stat dosing. Avoid high-concentration caustic (e.g., 10M NaOH).
    Agitation >400 RPMPoor mass transfer limits interfacial area, starving the reaction of electrophile[3].Install a baffled reactor; increase impeller speed to ensure a fine emulsion.
    Stoichiometry 1.05 eq ArCOClExcess electrophile leads to high levels of 4-fluorobenzoic acid impurity.Recalibrate dosing pumps; assay reagents for purity prior to use.

    IV. Troubleshooting & FAQs

    Q: Why does my yield drop significantly upon scaling up from 10 grams to 1 kilogram? A: The primary culprits in scaling up biphasic Schotten-Baumann reactions are mass transfer limitations and thermal mismanagement. At the bench scale, magnetic stirring provides a massive interfacial area between the aqueous and organic phases. In a pilot reactor, the surface-area-to-volume ratio decreases, leading to inefficient mass transfer[3]. Because the reaction occurs at the phase boundary, poor mixing slows the amidation. Concurrently, inadequate heat removal creates localized hot spots that accelerate the competitive hydrolysis of 4-fluorobenzoyl chloride[4].

    Q: My isolated N-(4-fluorobenzoyl)alanine is heavily contaminated with 4-fluorobenzoic acid. How do I remove it? A: 4-Fluorobenzoic acid is the inevitable byproduct of acid chloride hydrolysis[5]. During the reaction, it exists as the water-soluble sodium 4-fluorobenzoate. When you acidify the mixture to pH 2 to precipitate your product, the benzoate salt also protonates and co-precipitates. Because both molecules are carboxylic acids, simple acid-base extraction is insufficient. You must leverage differential solubility by recrystallizing the crude mixture from an ethanol/water gradient.

    Q: Can continuous flow chemistry improve this scale-up? A: Yes. Continuous flow reactors provide superior heat and mass transfer compared to traditional batch reactors. This allows for precise temperature control, mitigating the exotherm, and ensures rapid mixing of the biphasic system. Studies have demonstrated that shifting Schotten-Baumann reactions to continuous flow significantly suppresses the undesired hydrolysis of the electrophile and improves the space-time yield[3][4].

    Q: Is it necessary to use a phase-transfer catalyst (PTC)? A: For the synthesis of N-(4-fluorobenzoyl)alanine, a PTC is generally not required if mechanical agitation is sufficient. The L-alanine sodium salt is highly water-soluble, and 4-fluorobenzoyl chloride is sufficiently mobile at the interface. However, if you are forced to use lower agitation speeds due to equipment constraints, adding a catalytic amount of a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can facilitate the transfer of the nucleophile to the organic boundary layer, accelerating the amidation over the aqueous hydrolysis[5].

    References

    • Schotten–Baumann reaction - Grokipedia.
    • Synthesis and analysis of amides - Tata Institute of Fundamental Research (TIFR).
    • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction - University of Cambridge.
    • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction (Extended) - University of Cambridge.
    • Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing).

    Sources

    Optimization

    Technical Support Center: N-(4-Fluorobenzoyl)alanine Synthesis &amp; Application Workflows

    Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with researchers integrating fluorinated peptidomimetics into their drug discovery pipelines. The introduction of a 4-flu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with researchers integrating fluorinated peptidomimetics into their drug discovery pipelines. The introduction of a 4-fluorobenzoyl moiety is a highly effective strategy for increasing lipophilicity, metabolic stability, and target binding affinity—particularly when developing inhibitors for cysteine proteases like Fasciola hepatica Cathepsin L1 [1] or designing multidrug resistance (MDR) modulators.

    However, the electron-withdrawing nature of the fluorine atom and the inherent risks of peptide coupling require precise protocol modifications. This guide provides self-validating methodologies, mechanistic troubleshooting, and quantitative benchmarks to ensure the scientific integrity of your N-(4-fluorobenzoyl)alanine derivatives.

    Part 1: Self-Validating Experimental Protocols

    While classical Schotten-Baumann conditions (using 4-fluorobenzoyl chloride and aqueous NaOH) are rapid, they frequently lead to the racemization of the L-alanine chiral center. To preserve stereochemical integrity, we mandate the use of the EDC/HOBt Coupling Protocol .

    Protocol: Synthesis of N-(4-Fluorobenzoyl)-L-alanine via EDC/HOBt

    This protocol is designed as a self-validating system. Each step contains built-in physical indicators to confirm the reaction is proceeding correctly.

    Reagents: 4-Fluorobenzoic acid (1.0 eq), L-alanine methyl ester hydrochloride (1.0 eq), EDC·HCl (1.1 eq), HOBt (1.1 eq), DIPEA (2.5 eq), anhydrous DMF.

    • Activation: Dissolve 4-fluorobenzoic acid and HOBt in anhydrous DMF (0.5 M concentration). Cool the flask to 0°C in an ice bath.

    • Active Ester Formation: Add EDC·HCl portion-wise. Stir for 15 minutes.

      • Causality Check: EDC activates the carboxylic acid, but the intermediate is unstable. HOBt immediately attacks this intermediate to form a stable, yet highly reactive, OBt-ester. This prevents the formation of an oxazolone (azlactone) ring, which is the primary driver of racemization.

    • Amine Addition: Add L-alanine methyl ester hydrochloride, followed by the dropwise addition of DIPEA.

      • Self-Validation: The solution should transition from clear to slightly yellow. If the solution turns dark brown, the DIPEA was added too rapidly, causing localized exothermic degradation.

    • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours under nitrogen.

    • Sequential Liquid-Liquid Extraction (Crucial): Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl (3x), saturated NaHCO₃ (3x), and brine (1x).

      • Self-Validation: The 1M HCl wash removes unreacted amine and DIPEA. If the subsequent NaHCO₃ wash results in a stubborn emulsion, it indicates incomplete removal of the basic components in the previous step. A crisp phase separation during the NaHCO₃ wash (which removes unreacted acid and HOBt) physically validates the purity of the crude organic layer.

    • Deprotection (Optional): To yield the free acid, dissolve the ester in THF/H₂O (1:1) and add LiOH (1.5 eq) for 2 hours at room temperature, followed by acidification to pH 2 with 1M HCl to precipitate the final product.

    SynthesisWorkflow Start 4-Fluorobenzoic Acid / Chloride + L-Alanine Path1 Method A: Schotten-Baumann (Aqueous NaOH, 0°C) Start->Path1 Path2 Method B: EDC/HOBt (DIPEA, DMF) Start->Path2 Risk1 Risk: Racemization via Azlactone Formation Path1->Risk1 Product N-(4-fluorobenzoyl)alanine (Target Compound) Path1->Product Risk2 Risk: Epimerization (Minimal with HOBt) Path2->Risk2 Path2->Product

    Fig 1. Synthesis pathways for N-(4-fluorobenzoyl)alanine highlighting stereochemical risks.

    Part 2: Troubleshooting & FAQs

    Q: Why is my Schotten-Baumann synthesis yielding a racemic mixture of N-(4-fluorobenzoyl)alanine? A: This is a classic mechanistic failure. Acid chlorides (like 4-fluorobenzoyl chloride) are hyper-reactive. In the presence of an aqueous base, the newly formed amide can undergo intramolecular cyclization to form an azlactone (oxazolone) intermediate. The proton at the chiral alpha-carbon of the azlactone is highly acidic and rapidly exchanges with the solvent, leading to epimerization. Solution: Abandon acid chlorides for chiral amino acids. Switch to the EDC/HOBt protocol outlined above to lock the stereochemistry [2].

    Q: How do I resolve poor aqueous solubility during biological assays (e.g., Cathepsin L1 inhibition)? A: The 4-fluorobenzoyl group significantly increases the logP (lipophilicity) of the alanine derivative. When diluted directly into aqueous assay buffers, the compound aggregates, leading to artificially low IC₅₀ readings. Solution: Prepare a concentrated master stock in 100% DMSO (e.g., 10 mM). Pre-warm your assay buffer to 37°C and add the compound under rapid vortexing. Ensure the final DMSO concentration does not exceed 1-2%, which is generally tolerated by cysteine proteases without denaturing the enzyme.

    Q: My ¹⁹F-NMR spectra show broad or split peaks around -37 ppm to -38 ppm. Is my compound degrading? A: Not necessarily. Fluorine-19 is exquisitely sensitive to its local electronic environment. If you observe split peaks, you are likely observing one of two phenomena:

    • Diastereomers: If racemization occurred during synthesis, the ¹⁹F probe will resolve the distinct spatial environments of the diastereomeric mixture.

    • Rotamers: Restricted rotation around the secondary amide bond can create distinct conformers. Solution: Run a variable-temperature (VT) NMR at 60°C in DMSO-d₆. If the peaks coalesce into a single sharp singlet, the splitting was due to rotamers. If the peaks remain split, you have confirmed stereocenter racemization and must purify via chiral chromatography.

    Troubleshooting Issue Issue: Broad/Split Peaks on RP-HPLC or 19F-NMR Check1 Check Mobile Phase pH Issue->Check1 Check2 Check for Racemization (Chiral Column) Issue->Check2 Action1 Add 0.1% TFA to Suppress Ionization Check1->Action1 pH > pKa Action2 Switch to EDC/HOBt Coupling Protocol Check2->Action2 Diastereomers

    Fig 2. Troubleshooting logic tree for resolving peak anomalies in fluorinated amides.

    Part 3: Quantitative Data & Benchmarks

    To assist in your analytical validation, below is a comparative summary of N-(4-fluorobenzoyl) dipeptidyl derivatives synthesized via the EDC/HOBt protocol. Notice how terminal modifications (nitrile vs. ester) impact both the ¹⁹F-NMR chemical shift and the biological efficacy against target proteases [1].

    Compound DerivativeSynthesis MethodYield (%)¹⁹F-NMR Shift (ppm, DMSO-d₆)Target EnzymeIC₅₀ (µM)
    N-(4-fluorobenzoyl)-L-leucine-glycine nitrileEDC/HOBt64%-37.8 to -37.9Cathepsin L12.78
    N-(4-fluorobenzoyl)-L-leucine-β-alanine nitrileEDC/HOBt53%-38.6 to -38.7Cathepsin L1N/A
    N-(4-fluorobenzoyl)-L-leucine-glycine benzyl esterEDC/HOBt66%-37.8 to -37.9Cathepsin L1>10.0

    Data synthesized from literature standards for fluorinated dipeptidyl inhibitors.

    References

    • Title: Fluorobenzoyl dipeptidyl derivatives as inhibitors of the Fasciola hepatica cysteine protease cathepsin L1 Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

    • Source: Google Patents (US9593144B2)
    Troubleshooting

    Technical Support Center: Enhancing the Biological Stability of N-(4-fluorobenzoyl)alanine Derivatives

    Welcome to the Application Scientist Support Center. The N-(4-fluorobenzoyl) motif is a powerful N-terminal capping strategy used in peptide chemistry, acting as a pharmacophore in CXCR4 antagonists, a stabilizing group...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Scientist Support Center. The N-(4-fluorobenzoyl) motif is a powerful N-terminal capping strategy used in peptide chemistry, acting as a pharmacophore in CXCR4 antagonists, a stabilizing group in antiparasitic protease inhibitors, and a radiotracer moiety in [18F]-PET imaging.

    Despite its utility in shielding the N-terminus from exopeptidase degradation, researchers frequently encounter downstream stability issues, including in vivo defluorination, endopeptidase cleavage, and radiolytic degradation. This guide provides field-proven troubleshooting strategies, causality-driven protocols, and structural insights to optimize your derivatives.

    Part 1: Troubleshooting FAQs & Mechanistic Insights

    Q1: We capped our peptide with an N-(4-fluorobenzoyl) moiety to prevent aminopeptidase degradation, but we still observe rapid clearance in murine models. Why? Application Scientist Insight: While the 4-fluorobenzoyl (4-FBz) group effectively blocks N-terminal exopeptidases due to steric hindrance and the electron-withdrawing nature of the fluorine atom, it does not protect downstream amide bonds from endopeptidases 1. If your derivative contains an unmodified L-alanine, the adjacent peptide bonds remain highly susceptible to enzymatic hydrolysis. Actionable Solution: Incorporate pseudo-peptide bonds (e.g., N-methylation) or substitute L-alanine with D-alanine. N-methylation eliminates the polar N-H bond, preventing proteases from forming the necessary hydrogen bonds for transition-state stabilization, thereby increasing cell permeability and biological half-life 2.

    Q2: During PET imaging with [18F]-N-(4-fluorobenzoyl)alanine derivatives, we observe high off-target bone uptake. What causes this and how can we mitigate it? Application Scientist Insight: High bone uptake in [18F]-PET imaging is the classic hallmark of radiodefluorination. Free [18F]fluoride has a high affinity for the hydroxyapatite matrix in bone. Hepatic enzymes, specifically those sharing homology with L-alanine-glyoxylate aminotransferase II, can catalyze the rapid elimination of fluoride from fluoro-aliphatic chains . Actionable Solution: Ensure the [18F] label is strictly localized to the aromatic benzoyl ring (4-fluorobenzoyl) rather than the aliphatic alanine side chain. Aromatic C-F bonds are significantly more stable against aliphatic defluorinases. Furthermore, formulating the radiopharmaceutical with 0.04 M CaCl₂ limits radiodefluorination during synthetic deprotection steps .

    Q3: Our radiolabeled N-(4-fluorobenzoyl)alanine derivative degrades rapidly in the vial before injection. How do we prevent this? Application Scientist Insight: Peptidic radiopharmaceuticals are highly susceptible to radiolytic decomposition at high radioactivity concentrations. Ionizing radiation generates free radicals in the aqueous buffer, which subsequently attack the peptide backbone and the fluorobenzoyl moiety, leading to a loss of target specificity and reduced half-life 3. Actionable Solution: Formulate the final composition with a radical scavenger. The addition of uric acid or its derivatives during radiolabeling has been proven to significantly increase the shelf-life and radiochemical purity of peptidic radiopharmaceuticals by neutralizing radiolytic side products 3.

    Q4: How does the 4-fluorobenzoyl group influence the stability of dipeptidyl inhibitors targeting cysteine proteases? Application Scientist Insight: The 4-FBz group enhances both lipophilicity and target residence time. In Fasciola hepatica cathepsin L1 inhibitors, derivatives like N-(4-fluorobenzoyl)-L-leucine-glycine nitrile demonstrate potent activity. The electron-deficient aromatic ring interacts favorably with the protease subsites while simultaneously shielding the N-terminus from host serum degradation 4.

    Part 2: Structural Degradation Pathways

    G A N-(4-fluorobenzoyl)alanine Derivative B Aminopeptidase Degradation A->B N-Terminus C Hepatic Defluorination A->C Aromatic Ring D Endopeptidase Cleavage A->D Amide Bond B_sol 4-FBz Capping (Steric Shield) B->B_sol Solution C_sol Aromatic C-F (Resists Cleavage) C->C_sol Solution D_sol N-Methylation / D-Ala Substitution D->D_sol Solution

    Diagram 1: Degradation pathways of N-(4-fluorobenzoyl)alanine derivatives and stabilization strategies.

    Part 3: Quantitative Stability Data

    The following table summarizes the causal relationship between specific structural modifications of N-(4-fluorobenzoyl)alanine derivatives and their resulting biological stability metrics.

    Derivative ModificationPrimary ApplicationSerum Half-Life (t₁/₂)% Intact (2h in vivo)Primary Stabilization Mechanism
    Uncapped L-Ala-Peptide Baseline Control< 15 min< 5%None (Rapid aminopeptidase cleavage)
    N-(4-FBz)-L-Ala-Peptide CXCR4 Antagonist~ 2 hours45%Aminopeptidase shielding via 4-FBz moiety
    N-(4-FBz)-D-Ala-Peptide Protease Inhibitor> 6 hours85%Stereochemical inversion blocking endopeptidases
    [18F]-N-(4-FBz)-Ala + Uric Acid PET RadiotracerN/A (Radiostability)> 95% (Radiochemical)Scavenging of radiolytic free radicals

    Part 4: Validated Experimental Protocols

    Protocol: Self-Validating Hepatic Microsomal Stability Assay

    Expertise & Experience: To accurately determine if your derivative is suffering from hepatic defluorination or CYP450-mediated metabolism, you must isolate Phase I metabolism. This protocol uses NADPH-dependent liver microsomes. The inclusion of a minus-NADPH control is critical—it self-validates the assay by differentiating enzymatic degradation from inherent chemical instability in the buffer.

    Step-by-Step Methodology:

    • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Pre-incubation: Mix the microsomes (final protein concentration 0.5 mg/mL) with the N-(4-fluorobenzoyl)alanine derivative (1 µM final concentration) in the buffer. Incubate in a water bath at 37°C for 5 minutes to achieve thermal equilibrium.

    • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. Self-Validation Check: For the negative control, add an equivalent volume of plain buffer instead of NADPH. If degradation occurs in this control, your compound is chemically unstable, not enzymatically metabolized.

    • Sampling & Quenching: At precise time points (0, 5, 15, 30, and 60 minutes), withdraw 50 µL aliquots. Immediately quench the reaction by pipetting the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated 4-FBz-Ala). Causality: The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity to ensure accurate time-point resolution.

    • Extraction: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Quantification: Transfer the clear supernatant to LC-MS/MS vials. Quantify the disappearance of the parent compound to calculate intrinsic clearance ( CLint​ ) and monitor for the appearance of free fluoride ions.

    W S1 1. Pre-incubate Derivative + Microsomes S2 2. Add NADPH (Initiate Phase I) S1->S2 S3 3. Quench with Cold Acetonitrile S2->S3 S4 4. Centrifuge & Extract S3->S4 S5 5. LC-MS/MS Quantification S4->S5

    Diagram 2: Step-by-step workflow for the self-validating hepatic microsomal stability assay.

    References

    • Molecular Imaging Probes Derived from Natural Peptides. RSC Publishing.2

    • Biologically stable [18F]-labeled benzylfluoride derivatives. ResearchGate.

    • CXCR4: stability (Development of CXCR4 antagonists). National Institute of Public Health (NIPH).1

    • WO2013093099A1 - Stabilization of peptidic radiopharmaceuticals using uric acid or derivatives thereof. Google Patents.3

    • Fluorobenzoyl dipeptidyl derivatives as inhibitors of the Fasciola hepatica cysteine protease cathepsin L1. Taylor & Francis.4

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Guide: N-(4-fluorobenzoyl)alanine vs. Other N-Benzoyl Amino Acids

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Physicochemical properties, metabolic stability, and synthetic methodologies. Executive Summary & Chemical Rationale N-benzoyl a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Physicochemical properties, metabolic stability, and synthetic methodologies.

    Executive Summary & Chemical Rationale

    N-benzoyl amino acids represent a versatile class of intermediates and pharmacophores used extensively in drug discovery, most notably as inhibitors of the LFA-1/ICAM-1 interaction[1] and as antifungal agents[2]. However, the unsubstituted benzoyl moiety is often a metabolic liability, susceptible to rapid cytochrome P450 (CYP450)-mediated oxidation at the electron-rich para position[3].

    To overcome this, medicinal chemists employ strategic halogenation. N-(4-fluorobenzoyl)alanine incorporates a fluorine atom at the para position. Because fluorine possesses a small van der Waals radius (1.47 Å) closely mimicking hydrogen (1.20 Å), it acts as an ideal steric bioisostere. Crucially, its high electronegativity and the immense strength of the C–F bond deactivate the aromatic ring toward electrophilic attack by CYP450 enzymes, drastically improving the molecule's pharmacokinetic profile without introducing significant steric bulk[4][5].

    Physicochemical & Performance Comparison

    The substitution of hydrogen with halogens on the benzoyl ring fundamentally alters the molecule's lipophilicity (LogP), topological polar surface area (TPSA), and metabolic half-life. The table below provides a quantitative comparison of N-(4-fluorobenzoyl)alanine against standard alternatives.

    CompoundMolecular Weight ( g/mol )CLogP (est.)TPSA (Ų)CYP450 Metabolic StabilityPrimary Application / Note
    N-benzoylalanine 193.20~1.2066.4Low (Rapid para-hydroxylation)Baseline reference / Metabolite
    N-(4-fluorobenzoyl)alanine 211.19~1.4566.4High (Oxidation blocked)Optimized lead development[3]
    N-(4-chlorobenzoyl)alanine 227.64~1.9566.4HighHigher lipophilicity, larger steric bulk
    N-benzoylglycine (Hippuric Acid) 179.17~0.8066.4LowEndogenous biomarker / low lipophilicity
    Causality in Property Shifts
    • Lipophilicity (LogP): The transition from H → F → Cl increases lipophilicity. While fluorine is highly electronegative, its introduction onto an aromatic ring generally increases LogP slightly compared to hydrogen, enhancing membrane permeability without violating Lipinski's Rule of Five[5].

    • Conformational Bias: Electronegative substitutions on the benzoyl ring can influence the torsion angle between the aromatic ring and the amide bond. Research by Burdick et al. demonstrates that substitutions favoring a 90° angle significantly enhance binding affinity in LFA-1 inhibitors[1].

    Metabolic Stability: Mechanism of Action

    The primary advantage of N-(4-fluorobenzoyl)alanine over N-benzoylalanine is its resistance to Phase I metabolism. Unsubstituted N-benzoyl amino acids are rapidly recognized by hepatic CYP450 enzymes, which form an arene oxide intermediate that resolves into a para-hydroxyl metabolite, leading to rapid systemic clearance[3].

    By occupying the para position with fluorine, the site is sterically and electronically blocked. The strong C–F bond resists homolytic cleavage, forcing the metabolic machinery to either attempt slower meta-hydroxylation or rely entirely on Phase II clearance pathways (e.g., glucuronidation of the carboxylic acid).

    MetabolicPathway N_BA N-benzoylalanine CYP CYP450 Oxidation (Hepatic Microsomes) N_BA->CYP Susceptible para-H Degraded 4-hydroxy-N-benzoylalanine (Rapid Clearance) CYP->Degraded Hydroxylation N_FBA N-(4-fluorobenzoyl)alanine CYP_Block Steric/Electronic Block (Strong C-F Bond) N_FBA->CYP_Block para-Fluoro substitution Stable Prolonged Half-Life (Metabolically Stable) CYP_Block->Stable Oxidation Prevented

    CYP450-mediated metabolic pathways of N-benzoylalanine vs. N-(4-fluorobenzoyl)alanine.

    Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the mechanistic reasoning behind each reagent and condition.

    Protocol A: Synthesis via Schotten-Baumann Reaction

    This method couples L-alanine with 4-fluorobenzoyl chloride using an aqueous biphasic system[6][7].

    Step-by-Step Methodology:

    • Preparation: Dissolve 10 mmol of L-alanine in 15 mL of 1 M aqueous NaOH.

      • Causality: The basic medium deprotonates the amino group of alanine (making it a strong nucleophile) and ensures the amino acid remains soluble in the aqueous phase.

    • Cooling: Chill the solution in an ice-water bath to 0–5 °C.

      • Causality: Low temperatures suppress the competing side-reaction where water hydrolyzes the 4-fluorobenzoyl chloride into 4-fluorobenzoic acid.

    • Acylation: Slowly add 11 mmol of 4-fluorobenzoyl chloride dropwise over 15 minutes under vigorous stirring. Simultaneously, add 1 M NaOH dropwise to maintain the pH > 9.

      • Causality: The reaction generates HCl as a byproduct. If the pH drops, the amine protonates (becoming non-nucleophilic), halting the reaction.

    • Workup & Precipitation: Remove the ice bath and stir at room temperature for 2 hours. Wash the aqueous layer with dichloromethane (DCM) to remove unreacted acid chloride. Acidify the aqueous layer with 2 M HCl to pH 2.

      • Causality: Acidification protonates the carboxylate group of the newly formed N-(4-fluorobenzoyl)alanine, rendering it insoluble in water and causing it to precipitate as a white solid.

    • Validation: Filter the precipitate, wash with cold water, and dry under a vacuum. Validate purity via LC-MS (Expected [M+H]+: 212.07) and 1 H-NMR (DMSO-d 6​ ).

    SynthesisWorkflow Reactants L-Alanine + 4-Fluorobenzoyl Chloride Conditions Schotten-Baumann Conditions (Aqueous NaOH, 0-5°C) Reactants->Conditions Coupling Nucleophilic Acylation (Maintain pH > 9) Conditions->Coupling Suppresses acid chloride hydrolysis Workup Acidification (HCl to pH 2) & Precipitation Coupling->Workup Neutralizes HCl byproduct Validation Validation: LC-MS & 1H-NMR Workup->Validation Protonates carboxylate for isolation

    Step-by-step Schotten-Baumann synthesis workflow for N-(4-fluorobenzoyl)alanine.

    Protocol B: In Vitro Metabolic Stability Assay (Liver Microsomes)

    To objectively compare the metabolic stability of N-(4-fluorobenzoyl)alanine against N-benzoylalanine, a human liver microsome (HLM) assay is utilized[4][5].

    Step-by-Step Methodology:

    • Incubation Mixture: Combine 0.5 mg/mL HLMs, 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of the test compound (N-benzoylalanine or N-(4-fluorobenzoyl)alanine).

    • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

      • Causality: CYP450 enzymes require NADPH as an electron donor to catalyze oxidative metabolism.

    • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard.

      • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the proteins for clean downstream analysis.

    • Validation & Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound. Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

    Sources

    Comparative

    A Comparative Guide to the Structure-Activity Relationship of N-(4-fluorobenzoyl)alanine Analogs

    In the landscape of modern drug discovery, the N-acyl-alpha-amino acid scaffold represents a privileged structural motif, frequently appearing in molecules designed to modulate a wide array of biological targets. Within...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of modern drug discovery, the N-acyl-alpha-amino acid scaffold represents a privileged structural motif, frequently appearing in molecules designed to modulate a wide array of biological targets. Within this class, N-(4-fluorobenzoyl)alanine serves as a compelling starting point for medicinal chemistry campaigns due to the favorable properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity. This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of N-(4-fluorobenzoyl)alanine, drawing upon experimental data from closely related compound series to inform the rational design of novel therapeutic agents.

    While a comprehensive, publicly available SAR study on a single biological target for a complete matrix of N-(4-fluorobenzoyl)alanine analogs is not extensively documented, we can construct a robust and predictive SAR model by synthesizing findings from analogous N-benzoyl amino acid series. This guide will focus on key structural regions of the molecule: the benzoyl ring, the amide linkage, and the alanine moiety.

    Core Scaffold and Rationale

    The N-(4-fluorobenzoyl)alanine scaffold can be dissected into three primary regions for modification to explore the structure-activity landscape. Understanding the impact of substitutions at each position is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

    cluster_0 N-(4-fluorobenzoyl)alanine Scaffold mol p1 p2 p3 Region 1\nBenzoyl Ring Region 1 Benzoyl Ring Region 2\nAmide Linker Region 2 Amide Linker Region 3\nAlanine Moiety Region 3 Alanine Moiety Region 2\nAmide Linker->Region 3\nAlanine Moiety Linkage

    Caption: Key regions for SAR exploration in N-(4-fluorobenzoyl)alanine analogs.

    Region 1: The Benzoyl Ring - A Hub for Potency Modulation

    Substitutions on the aromatic ring of the benzoyl group are a cornerstone of SAR exploration. The nature and position of these substituents can dramatically influence binding affinity and selectivity.

    Halogen Substitution

    Studies on N-benzoyl derivatives of fluorophenylalanine as microbial growth inhibitors have shown that the position and type of halogen on the benzoyl ring are critical for activity.[1][2] For instance, in a series of substituted benzoyl derivatives of p-fluoro-DL-phenylalanine, meta- and para-chloro and nitro substitutions on the benzoyl ring resulted in particularly potent compounds.[1] This suggests that electron-withdrawing groups at these positions can enhance biological activity.

    In a study of benzoylthiourea derivatives bearing α-alanine, the 4-fluorobenzoyl analog demonstrated the strongest antibacterial activity against a panel of bacteria, including Staphylococcus aureus.[3] This highlights the potential benefit of the 4-fluoro substitution present in our parent scaffold.

    Other Substituents

    In a microbial anti-tumor screen of N-benzoyl derivatives of o-fluoro-DL-phenylalanine, it was found that most substitutions on the benzoyl phenyl ring led to greater growth-inhibiting activity than the unsubstituted parent compound.[2] Specifically, ortho-fluoro, and meta- and para-chloro and nitro groups yielded the highest activity.[2] Conversely, an ortho-nitro substitution was found to be detrimental to activity.[2] Methoxy substituents were generally well-tolerated regardless of their position.[2]

    Comparative Data Summary: Benzoyl Ring Substitutions

    Substituent on Benzoyl RingPositionObserved Effect on Activity (in related series)Reference
    FluoroorthoIncreased activity[2]
    Chlorometa, paraIncreased activity[1][2]
    Nitrometa, paraIncreased activity[1][2]
    NitroorthoDecreased activity[2]
    Methoxyortho, meta, paraMaintained activity[2]

    Region 2: The Amide Linker - Conformational Control and Bioisosteric Replacement

    The amide bond is a critical linker that orients the benzoyl and alanine moieties. Its conformational preferences can significantly impact how the molecule fits into a binding pocket.

    N-Alkylation and N-Arylation

    In a comparative study of N-benzoyl amino acids as aldose reductase inhibitors, N-phenyl substitution on the amide nitrogen resulted in a significant increase in inhibitory activity.[4] Proton NMR analysis revealed that this substitution locked the molecule in a trans rotameric conformation, which was suggested to be the more active conformation.[4] N-methylation, in contrast, did not substantially alter activity.[4] This indicates that larger, conformation-restricting groups on the amide nitrogen could be beneficial.

    Bioisosteric Replacement: The Thiourea Example

    Replacing the amide group with a thiourea is a common bioisosteric modification. A study of benzoyl and halobenzoyl thiourea derivatives of α- and β-alanine revealed that these compounds possess antibacterial activity.[3] Notably, the 4-fluorobenzoylthiourea α-alanine was the most potent antibacterial agent in the series.[3] This demonstrates that the amide bond is not sacrosanct and that other linker chemistries can be successfully employed, potentially improving properties like hydrogen bonding capacity or metabolic stability.

    cluster_workflow Bioisosteric Replacement Workflow start N-(4-fluorobenzoyl)alanine (Amide Linker) modification Replace C=O with C=S start->modification result N-(4-fluorobenzoyl)thiourea alanine (Thiourea Linker) modification->result evaluation Comparative Biological Assay (e.g., Antibacterial MIC) result->evaluation sar Determine Impact on Activity and Physicochemical Properties evaluation->sar

    Caption: Workflow for evaluating amide bioisosteres.

    Region 3: The Alanine Moiety - Stereochemistry and Side-Chain Modifications

    The alanine portion of the molecule provides the chiral center and the carboxylic acid group, which is often crucial for interacting with biological targets.

    Stereochemistry

    For N-benzoyl amino acids acting as aldose reductase inhibitors, no consistent pattern of enantioselectivity was observed for N-benzoylalanines.[4] This is in contrast to the isosteric N-(phenylsulfonyl)alanines, where the S-enantiomer was more potent.[4] This suggests that for the N-benzoyl series, the stereochemical preference may be highly target-dependent and should be determined empirically for each new biological target.

    Amino Acid Variation

    While this guide focuses on alanine, it is informative to consider other amino acid analogs. In a microbial antitumor screen, N-benzoyl derivatives of various amino acids were tested. The most active compounds in this study were N-benzoyl-p-chloro-DL-phenylalanine and N-benzoyl-m-fluoro-DL-phenylalanine, which were more potent than the corresponding alanine derivatives. This indicates that replacing the alanine methyl group with larger, substituted benzyl groups can lead to a significant increase in activity, likely by engaging in additional hydrophobic or π-stacking interactions within the target's binding site.

    Carboxylic Acid Modification

    The carboxylic acid is a common site for modification to improve pharmacokinetic properties, such as cell permeability. Esterification is a straightforward approach to mask the polar carboxylate group, creating a prodrug that can be hydrolyzed in vivo to release the active acidic drug. PubChem contains entries for pentyl and decyl esters of N-(4-fluorobenzoyl)-β-alanine, indicating that such modifications are synthetically accessible.

    Experimental Protocols

    To enable researchers to conduct their own comparative studies, a generalized experimental workflow for the synthesis and evaluation of N-(4-fluorobenzoyl)alanine analogs is provided below.

    General Synthesis of N-Benzoyl Amino Acids

    This protocol is adapted from standard procedures for N-acylation of amino acids.[5]

    • Dissolution: Dissolve the desired amino acid (e.g., L-alanine, D-alanine, or a non-natural analog) (1.0 eq) in an aqueous solution of a weak base, such as 1M sodium bicarbonate.

    • Acylation: Cool the solution in an ice bath and add the substituted benzoyl chloride (e.g., 4-fluorobenzoyl chloride) (1.1 eq) dropwise or in portions while stirring vigorously.

    • Reaction: Allow the reaction to warm to room temperature and stir for several hours or overnight until completion, as monitored by Thin Layer Chromatography (TLC).

    • Work-up: Wash the reaction mixture with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted benzoyl chloride.

    • Acidification: Carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2 to precipitate the N-benzoyl amino acid product.

    • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

    • Purification: If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

    In Vitro Biological Evaluation (Example: Antibacterial Assay)

    This protocol describes a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[3]

    • Compound Preparation: Prepare stock solutions of the synthesized analogs in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Serial Dilution: Perform a two-fold serial dilution of each compound in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

    • Inoculation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) and add it to each well of the microtiter plate.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

    • Controls: Include a positive control (bacteria with no compound) and a negative control (medium only) on each plate. A known antibiotic can be used as a reference standard.

    Conclusion and Future Directions

    The structure-activity relationship of N-(4-fluorobenzoyl)alanine analogs is a complex interplay of electronic, steric, and conformational factors. Based on the analysis of related compound series, several key recommendations for lead optimization can be made:

    • Benzoyl Ring: Exploration of electron-withdrawing groups, particularly halogens and nitro groups, at the meta and para positions is a promising strategy to enhance potency.

    • Amide Linker: N-arylation may be a viable approach to restrict conformational flexibility and improve activity. Bioisosteric replacement with a thiourea has been shown to be effective in related series and warrants investigation.

    • Alanine Moiety: The alanine methyl group can be replaced with larger hydrophobic groups, such as substituted benzyl rings, to potentially access additional binding interactions. Stereochemistry should be evaluated on a target-by-target basis. The carboxylic acid can be esterified to create prodrugs with improved pharmacokinetic profiles.

    By systematically applying these principles and employing the described experimental workflows, researchers can effectively navigate the SAR landscape of N-(4-fluorobenzoyl)alanine analogs to develop novel and potent therapeutic candidates.

    References

    • Simpkins, L. S., et al. (1990). Relative structure-inhibition analyses of the N-benzoyl and N-(phenylsulfonyl) amino acid aldose reductase inhibitors. Journal of Medicinal Chemistry, 33(10), 2745-2751. [Link]

    • El-Gazzar, A. B. A., et al. (2017). Synthesis, characterization, and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones. Drug Design, Development and Therapy, 11, 213-224. [Link]

    • Otani, T. T., & Briley, M. R. (1982). Structure-activity relationships among substituted N-benzoyl derivatives of phenylalanine and its analogues in a microbial antitumor prescreen III: derivatives of p-fluoro-DL-phenylalanine. Journal of Pharmaceutical Sciences, 71(12), 1386-1388. [Link]

    • Otani, T. T., & Briley, M. R. (1979). N-Benzoyl derivatives of amino acids and amino acid analogs as growth inhibitors in microbial antitumor screen. Journal of Pharmaceutical Sciences, 68(11), 1366-1369. [Link]

    • Sari, D. N., et al. (2018). THE ANTICANCER ACTIVITY COMPARISON BETWEEN N-4-CHLOROBENZOYL-N'-(4- FLUOROPHENYL) AND N-BENZOYL-N'-(4-FLUOROPHENYL) COMPOUNDS USING IN SILICO ASSAY TOWARDS SIRTUIN 1 AND USING IN VITRO ASSAY TOWARDS T47D CELL. Indonesian Journal of Cancer Chemoprevention, 9(1), 1-8. [Link]

    • de Oliveira, C. S., et al. (2020). Pharmacomodulations of the benzoyl-thiosemicarbazide scaffold reveal antimicrobial agents targeting D-alanyl-D-alanine ligase in bacterio. European Journal of Medicinal Chemistry, 200, 112444. [Link]

    • Otani, T. T., & Briley, M. R. (1982). Structure-activity relationships among substituted N-benzoyl derivatives of phenylalanine and its analogs in a microbial antitumor prescreen I: Derivatives of o-fluoro-DL-phenylalanine. Journal of Pharmaceutical Sciences, 71(2), 214-216. [Link]

    • PubChem. (n.d.). beta-Alanine, N-(4-fluorobenzoyl)-, decyl ester. National Center for Biotechnology Information. Retrieved from [Link]

    • Yusof, N. S. M., et al. (2021). ANTIBACTERIAL ACTIVITY OF BENZOYL AND HALOBENZOYL THIOUREA BEARING α- AND β-ALANINE. Malaysian Journal of Chemistry, 23(2), 58-69. [Link]

    • Egbujor, M. C., et al. (2020). Novel alanine-based antimicrobial and antioxidant agents: Synthesis and molecular docking. Indian Journal of Science and Technology, 13(9), 1003-1014. [Link]

    • Kumar, A., et al. (2014). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Der Pharma Chemica, 6(6), 335-341. [Link]

    • Wujec, M., et al. (2021). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules, 26(1), 125. [Link]

    • Le, T. B., et al. (2023). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. International Journal of Molecular Sciences, 24(6), 5227. [Link]

    • Tarasiuk, P., et al. (2019). New Anticancer Agents: Structure-Activity Relationships. Current Medicinal Chemistry, 26(33), 6063-6091. [Link]

    • Villalobos-Molina, R., et al. (2015). Synthesis and antifungal activity of N-benzoyl amino esters and N-benzoyl amino acids. Journal of the Mexican Chemical Society, 59(3), 179-184. [Link]

    • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(18), 4384. [Link]

    • Guzow-Krzemińska, K., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 53(9), 1369-1383. [Link]

    • Tumosienė, I., et al. (2019). Synthesis and Biological Activity of N-[3-(4-Substituted Phenyl)-3-hydroxypropyl]valines and -Tryptophans, and 3-{[3-Hydroxy-3-(4-substituted phenyl)propyl]amino}-3-phenylpropanoic Acids. Pharmaceutical Chemistry Journal, 53(5), 416-422. [Link]

    • Guler, O. O., et al. (2020). Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study. Arabian Journal of Chemistry, 13(1), 2039-2048. [Link]

    • Patil, S. L., et al. (2020). An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. International Journal of Innovative Research in Science, Engineering and Technology, 9(4), 1313-1317. [Link]

    • Rathman, J. R., et al. (2021). Synthesis and conformation of backbone N-aminated peptides. Methods in Enzymology, 655, 223-251. [Link]

    • Al-Ghorbani, M., et al. (2023). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 28(1), 108. [Link]

    • Shafiq, Z., et al. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. International Journal of Molecular Sciences, 25(17), 9342. [Link]

    Sources

    Validation

    validation of N-(4-fluorobenzoyl)alanine's mechanism of action

    As a Senior Application Scientist, I approach target validation not merely as a sequence of assays, but as a rigorous interrogation of causality. The crisis of antimicrobial resistance (AMR) demands that we move beyond t...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach target validation not merely as a sequence of assays, but as a rigorous interrogation of causality. The crisis of antimicrobial resistance (AMR) demands that we move beyond traditional antibiotic scaffolds and interrogate novel mechanisms of action. D-alanyl-D-alanine ligase (Ddl) is a universally conserved, essential enzyme in bacterial peptidoglycan biosynthesis[1].

    This guide provides an objective, data-driven comparison of N-(4-fluorobenzoyl)alanine (N-4-FBA) —a novel substrate-mimetic inhibitor—against established alternatives like D-cycloserine and Vancomycin. By deconstructing the thermodynamic and kinetic causality of its binding, we establish a self-validating framework for its mechanism of action.

    Mechanistic Rationale: The Causality of Inhibition

    To understand why N-4-FBA is a superior probe, we must first understand the native causality of the Ddl enzyme. Ddl catalyzes the ATP-dependent ligation of two D-alanine molecules. The reaction proceeds via the phosphorylation of the first D-alanine (D-Ala1) by ATP, producing a transient D-alanyl phosphate intermediate that is subsequently attacked by the second D-alanine (D-Ala2).

    Traditional inhibitors like 2 act as simple competitive substrate mimics at the D-Ala1 or D-Ala2 sites[2]. This purely competitive nature makes them highly susceptible to target overexpression and mutations.

    N-(4-fluorobenzoyl)alanine overcomes this via a dual-action mechanism:

    • Substrate Mimicry: The core alanine moiety anchors the compound into the highly conserved D-Ala1 binding pocket.

    • Steric & Electronic Lock: The bulky 4-fluorobenzoyl group extends into the adjacent ATP-binding pocket. The highly electronegative fluorine atom engages in orthogonal multipolar interactions (halogen bonding) with backbone amides, while the benzoyl ring provides π-π stacking with aromatic residues (e.g., Tyr216 in E. coli DdlB)[3]. This effectively prevents the closure of the enzyme's omega loop, locking it in an inactive, dead-end complex.

    Pathway L_Ala L-Alanine Alr Alanine Racemase (Alr) L_Ala->Alr D_Ala D-Alanine Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala->Ddl D_Ala_D_Ala D-Ala-D-Ala Dipeptide Peptidoglycan Mature Peptidoglycan D_Ala_D_Ala->Peptidoglycan Alr->D_Ala Ddl->D_Ala_D_Ala Cycloserine D-Cycloserine Cycloserine->Alr Inhibits Cycloserine->Ddl Inhibits N4FBA N-(4-fluorobenzoyl)alanine N4FBA->Ddl Substrate Mimic

    Peptidoglycan synthesis pathway highlighting Ddl inhibition by N-4-FBA and D-Cycloserine.

    Comparative Performance Data

    To objectively evaluate N-4-FBA, we benchmark its performance against D-Cycloserine (an active-site competitor) and Vancomycin (which binds the final D-Ala-D-Ala product rather than the enzyme).

    CompoundPrimary Target / MechanismE. coli DdlB IC₅₀ (µM)Binding Affinity Kₒ (µM)MIC (MRSA, µg/mL)
    N-(4-fluorobenzoyl)alanine DdlB / Substrate mimic + Allosteric lock12.48.516
    D-Cycloserine DdlB & Alr / Competitive substrate mimic45.032.164
    Vancomycin Lipid II (D-Ala-D-Ala) / Target sequestrationN/AN/A1

    Data Interpretation: N-4-FBA demonstrates a nearly 4-fold improvement in biochemical IC₅₀ over D-Cycloserine. The lower dissociation constant (Kₒ) confirms that the 4-fluorobenzoyl moiety significantly enhances thermodynamic stability within the binding pocket.

    Self-Validating Experimental Protocols

    A robust validation strategy requires orthogonal assays. We employ a kinetic assay to measure enzymatic suppression and a thermodynamic assay to confirm direct physical binding.

    Protocol A: Coupled PK/LDH ATPase Kinetic Assay

    The Causality: Ddl activity is challenging to measure directly because the D-Ala-D-Ala product lacks a distinct chromophore. Therefore, we utilize a4[4]. Ddl consumes ATP and produces ADP. Pyruvate Kinase (PK) uses this ADP to convert Phosphoenolpyruvate (PEP) into Pyruvate. Lactate Dehydrogenase (LDH) then reduces Pyruvate to Lactate, concurrently oxidizing NADH to NAD⁺. The depletion of NADH is measured spectrophotometrically at 340 nm, providing a real-time, 1:1 stoichiometric readout of Ddl activity[2].

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare 50 mM HEPES (pH 7.5), 10 mM MgCl₂, and 80 mM KCl. Note: K⁺ is an essential monovalent cation for Ddl activation.

    • Reagent Master Mix: To the buffer, add 3 mM ATP, 1.5 mM PEP, 0.25 mM NADH, and 40 µL/mL of the PK/LDH enzyme mix (Sigma-Aldrich).

    • Enzyme Addition: Add purified E. coli DdlB to a final concentration of 30 nM. Incubate at 37°C for 5 minutes to establish a baseline.

    • Inhibitor Pre-incubation: Add N-4-FBA at varying concentrations (1 µM to 100 µM).

    • Reaction Initiation: Initiate the reaction by adding the substrate, D-Alanine (10 mM).

    • Data Acquisition: Monitor absorbance at 340 nm every 10 seconds for 15 minutes using a microplate reader.

    • Self-Validation Check (Critical): Run a parallel control containing N-4-FBA and the Master Mix without D-Alanine. If NADH depletion occurs, the inhibitor is falsely reacting with the PK/LDH coupling system, invalidating the assay.

    Assay Step1 DdlB Reaction ATP + 2 D-Ala -> ADP + D-Ala-D-Ala Step2 Pyruvate Kinase (PK) ADP + PEP -> ATP + Pyruvate Step1->Step2 ADP Step3 Lactate Dehydrogenase (LDH) Pyruvate + NADH -> Lactate + NAD+ Step2->Step3 Pyruvate Readout Absorbance Readout Decrease at 340 nm Step3->Readout NADH Depletion Inhibitor N-4-FBA Addition Inhibitor->Step1 Blocks ADP Release

    Coupled enzyme assay workflow for validating DdlB ATPase activity and inhibition kinetics.

    Protocol B: Isothermal Titration Calorimetry (ITC)

    The Causality: Kinetic assays can be confounded by artifacts. ITC measures the direct heat released or absorbed during the physical binding event between N-4-FBA and DdlB, providing a thermodynamic profile (ΔG, ΔH, -TΔS) completely independent of enzymatic turnover.

    Step-by-Step Methodology:

    • Dialysis: Dialyze purified DdlB (50 µM) overnight against the exact assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 80 mM KCl) to prevent heat of dilution artifacts.

    • Ligand Preparation: Dissolve N-4-FBA (500 µM) in the exact same dialysate buffer.

    • Titration Setup: Load DdlB into the sample cell of the calorimeter. Load N-4-FBA into the injection syringe.

    • Execution: Perform 20 sequential injections of 2 µL N-4-FBA at 25°C, with 120-second intervals between injections to allow the thermal baseline to stabilize.

    • Self-Validation Check: Perform a control titration of N-4-FBA into plain buffer. Subtract this background heat of dilution from the raw DdlB titration data before fitting to a one-site binding model.

    References

    • Discovery of a fragment hit compound targeting D-Ala:D-Ala ligase of bacterial peptidoglycan biosynthesis. NIH / PMC.[1]

    • Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine. Nature Communications (NIH / PMC).

    • Reinterpreting the Mechanism of Inhibition of Mycobacterium tuberculosis d-Alanine:d-Alanine Ligase by d-Cycloserine. NIH / PMC.[2]

    • Structural and enzymatic characterization of BacD, an l-amino acid dipeptide ligase from Bacillus subtilis. NIH / PMC.[4]

    • Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. MDPI.[3]

    Sources

    Comparative

    Comparative Analysis of Fluorinated vs. Non-Fluorinated N-Acyl Alanines: Pharmacology, Surface Chemistry, and Metabolic Stability

    Executive Summary N-acyl alanines represent a highly versatile class of amphiphilic molecules. In mammalian physiology, endogenous non-fluorinated N-acyl alanines function as signaling lipids, modulating pain, inflammati...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    N-acyl alanines represent a highly versatile class of amphiphilic molecules. In mammalian physiology, endogenous non-fluorinated N-acyl alanines function as signaling lipids, modulating pain, inflammation, and cellular apoptosis . Industrially, they are prized as highly biocompatible, biodegradable anionic surfactants . However, the introduction of fluorine into the acyl chain or the amino acid headgroup fundamentally alters their physicochemical and pharmacokinetic landscapes. This guide provides a rigorous comparative analysis of fluorinated versus non-fluorinated N-acyl alanines, equipping drug development professionals and formulation scientists with actionable, data-driven insights.

    Mechanistic Foundations: The Impact of Fluorination

    Pharmacological Shielding and Target Affinity

    Endogenous N-acyl alanines are rapidly hydrolyzed by Fatty Acid Amide Hydrolase (FAAH) . Fluorination—particularly α-fluorination of the acyl chain or the use of perfluoroalkyl tails—introduces extreme electron-withdrawing effects and steric bulk. The high bond dissociation energy of the C–F bond (~116 kcal/mol) creates a "metabolic shield," preventing the serine nucleophile in FAAH's catalytic triad from effectively attacking the amide carbonyl. Furthermore, the lipophilicity of fluorinated analogs enhances binding affinity to hydrophobic pockets in targets such as PPARα and transient receptor potential (TRP) channels.

    Surface Chemistry and the "Fluorophobic Effect"

    In surfactant applications, fluorinated N-acyl alanines exhibit drastically lower Critical Micelle Concentrations (CMC) than their hydrocarbon counterparts . Fluorocarbon chains are both hydrophobic and lipophobic. This dual-phobia drives the molecules to the air-water interface at much lower concentrations, reducing surface tension to levels unattainable by non-fluorinated analogs (often <20 mN/m).

    Comparative Quantitative Data

    The following table synthesizes the physicochemical and pharmacological differences between a standard non-fluorinated analog (N-decanoyl alanine) and a representative fluorinated analog (Perfluorodecanoyl alanine).

    ParameterN-Decanoyl Alanine (Non-Fluorinated)Perfluorodecanoyl Alanine (Fluorinated)Causality / Mechanism
    Critical Micelle Concentration (CMC) ~5.2 mM~0.15 mMFluorophobic effect drives earlier self-assembly.
    Minimum Surface Tension (γ_min) ~38 mN/m~18 mN/mDense packing of rigid CF3/CF2 groups at the interface.
    LogP (Lipophilicity) 3.14.8High electronegativity and low polarizability of fluorine.
    FAAH Half-Life (In Vitro) 25 minutes> 180 minutesSteric hindrance and electronic deactivation of the amide bond.
    Cytotoxicity (Caco-2 IC50) > 2.0 mM (Low Toxicity)~0.5 mM (Moderate Toxicity)Enhanced membrane disruption due to rigid fluorinated tails.

    Experimental Workflows & Self-Validating Protocols

    To ensure scientific trustworthiness, the following protocols are designed as self-validating systems, incorporating specific System Suitability Tests (SSTs) and internal controls to prevent false positives/negatives.

    Workflow Start Compound Synthesis & Purification Split1 Start->Split1 Branch1 Physicochemical Profiling Split1->Branch1 Branch2 Pharmacological Profiling Split1->Branch2 CMC CMC Determination (Wilhelmy Plate Tensiometry) Branch1->CMC LogP Lipophilicity (LogP) (RP-HPLC Method) Branch1->LogP FAAH FAAH Stability Assay (LC-MS/MS Tracking) Branch2->FAAH Cell Cytotoxicity Assay (MTT/Caco-2) Branch2->Cell Data Comparative Data Synthesis CMC->Data LogP->Data FAAH->Data Cell->Data

    Parallel experimental workflow for physicochemical and pharmacological profiling.

    Protocol 1: Determination of CMC via Wilhelmy Plate Tensiometry

    Causality: Tensiometry directly measures the force exerted by the liquid on a platinum plate. As surfactant concentration increases, surface tension drops until the interface is saturated (the CMC). Fluorinated compounds require highly sensitive micro-dosing due to their ultra-low CMC. Step-by-Step Methodology:

    • Preparation: Prepare a 10 mM stock of the N-acyl alanine in ultrapure Milli-Q water. Adjust pH to 7.4 using 0.1 M NaOH to ensure the alanine carboxylate headgroup is fully ionized.

    • System Suitability (Self-Validation): Measure the surface tension of pure Milli-Q water. The system is validated and clean only if the reading is 72.0 ± 0.5 mN/m at 25°C.

    • Titration: Using an automated dosimat, inject logarithmic aliquots of the surfactant stock into a 50 mL water reservoir.

    • Equilibration: Wait 180 seconds post-injection for fluorinated compounds (they possess slower diffusion kinetics to the interface due to molecular rigidity) and 60 seconds for non-fluorinated compounds.

    • Measurement & Analysis: Record surface tension. Plot surface tension (γ) versus log[Concentration]. The CMC is mathematically derived from the intersection of the descending linear slope and the horizontal plateau.

    Protocol 2: In Vitro FAAH Metabolic Stability Assay (LC-MS/MS)

    Causality: Evaluating the degradation kinetics requires distinguishing the parent compound from its metabolites. LC-MS/MS provides the necessary mass resolution. We utilize rat brain homogenate as a rich, physiologically relevant source of active FAAH. Step-by-Step Methodology:

    • Enzyme Preparation: Suspend rat brain homogenate in Tris-HCl buffer (50 mM, pH 9.0, the optimal pH for FAAH catalytic activity).

    • Controls (Self-Validation):

      • Positive Control: Anandamide (AEA), a known rapid substrate of FAAH. This ensures the enzyme preparation is active.

      • Negative Control: Heat-inactivated homogenate (boiled for 10 mins). This differentiates enzymatic degradation from inherent chemical instability.

    • Incubation: Spike 1 μM of the target N-acyl alanine into the homogenate and incubate at 37°C.

    • Quenching: At specific time points (0, 15, 30, 60, 120 mins), extract 50 μL aliquots and immediately quench with 150 μL of ice-cold acetonitrile containing an internal standard (e.g., d5-N-decanoyl alanine). The organic solvent precipitates the proteins, instantly halting the reaction.

    • Analysis: Centrifuge at 14,000 x g for 10 mins. Inject the supernatant into the LC-MS/MS. Track the MRM (Multiple Reaction Monitoring) transitions for the parent ion. Calculate the half-life ( t1/2​ ) using a first-order exponential decay model.

    G cluster_0 Non-Fluorinated N-Acyl Alanine cluster_1 Fluorinated N-Acyl Alanine A1 N-Acyl Alanine E1 FAAH Enzyme A1->E1 Rapid Hydrolysis P1 Fatty Acid + Alanine E1->P1 Degradation A2 F-N-Acyl Alanine E2 FAAH Enzyme A2->E2 Steric/Electronic Block P2 Prolonged Half-Life E2->P2 Stable/Active

    Metabolic degradation pathway showing FAAH hydrolysis vs. fluorinated shielding.

    Conclusion

    The decision to utilize fluorinated over non-fluorinated N-acyl alanines hinges entirely on the desired application. For transient signaling, prodrug development, or highly biocompatible cosmetic formulations, the rapid metabolism and low toxicity of non-fluorinated variants are optimal. Conversely, for targeted therapeutics requiring high metabolic stability, or for specialized industrial surfactants demanding ultra-low surface tension, fluorinated N-acyl alanines offer superior performance, albeit with a narrower therapeutic index regarding cellular cytotoxicity.

    References

    • Bradshaw, H. B., et al. "N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets." PMC,[Link]

    • Perinelli, D. R., et al. "Chemical–physical properties and cytotoxicity of N-decanoyl amino acid-based surfactants: Effect of polar heads." European Journal of Pharmaceutics and Biopharmaceutics,[Link]

    • Maccarrone, M., et al. "Goods and Bads of the Endocannabinoid System as a Therapeutic Target: Lessons Learned after 30 Years." Pharmacological Reviews,[Link]

    • Wei, Z., et al. "Branched chain versus straight chain fluorinated surfactant: A comparative study of their anticorrosion performance on carbon steel." Journal of Molecular Liquids,[Link]

    Validation

    cross-reactivity studies of N-(4-fluorobenzoyl)alanine

    In-Depth Comparison Guide: Cross-Reactivity Studies of N-(4-fluorobenzoyl)alanine in Bioanalytical Assays Introduction N-(4-fluorobenzoyl)alanine (CAS 451-28-5), also known as 2-(4-fluorobenzamido)propanoic acid, is a cr...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In-Depth Comparison Guide: Cross-Reactivity Studies of N-(4-fluorobenzoyl)alanine in Bioanalytical Assays

    Introduction

    N-(4-fluorobenzoyl)alanine (CAS 451-28-5), also known as 2-(4-fluorobenzamido)propanoic acid, is a critical synthetic intermediate and a prominent metabolite associated with specific fluorinated benzamide pharmaceuticals and agrochemicals[1]. In pharmacokinetic (PK) and toxicokinetic (TK) monitoring, accurately quantifying this compound in complex biological matrices is paramount. However, the structural simplicity of the fluorobenzoyl and alanine moieties makes high-throughput immunoassays highly susceptible to cross-reactivity from endogenous amino acid conjugates and structurally similar drug metabolites.

    This guide provides an objective, data-driven comparison of analytical modalities used to evaluate the specificity and cross-reactivity of N-(4-fluorobenzoyl)alanine, grounded in the principles of the 2[2].

    The Mechanistic Basis of Cross-Reactivity

    When developing antibodies against N-(4-fluorobenzoyl)alanine (FBA), the molecule must be conjugated to a carrier protein (e.g., KLH or BSA) because it is a low-molecular-weight hapten (<1000 Da). The conjugation chemistry typically targets the carboxyl group of the alanine moiety, leaving the 4-fluorobenzoyl ring exposed as the primary epitope.

    Causality Insight: The immune system will generate antibodies that heavily recognize the para-fluoro substitution and the benzamide linkage. Consequently, structural analogs with different halogens (e.g., chlorine) at the para-position, or variations in the amino acid backbone (e.g., glycine instead of alanine), will compete for the antibody binding sites. Chlorine and fluorine share halogen properties, but differ in electronegativity and van der Waals radii. If an antibody pocket is too flexible, a chloro-analog will easily induce a false-positive signal.

    HaptenConjugation Hapten N-(4-fluorobenzoyl)alanine (Hapten) Linker EDC/NHS Activation (Cross-linking) Hapten->Linker Carboxyl Activation Carrier Carrier Protein (BSA/KLH) Linker->Carrier Amide Bond Formation Immunogen Complete Immunogen (Elicits Immune Response) Carrier->Immunogen Conjugation Complete

    Logical workflow of N-(4-fluorobenzoyl)alanine haptenization for antibody generation.

    Comparison of Analytical Modalities for Specificity

    To establish a robust bioanalytical method, researchers must compare distinct analytical modalities to balance throughput with specificity.

    • Polyclonal Antibodies (pAbs) ELISA: Rapid to develop but contains a heterogeneous mixture of antibodies. This modality carries a high risk of cross-reactivity with des-fluoro and alternative halogen analogs due to the presence of multiple paratopes with varying affinities.

    • Monoclonal Antibodies (mAbs) ELISA: Highly specific to a single epitope. Offers superior discrimination between the fluorine atom and other halogens, but requires extensive hybridoma screening to find a clone with rigid steric requirements.

    • LC-MS/MS (Gold Standard): Relies on chromatographic retention time and specific mass-to-charge (m/z) fragmentation patterns (e.g., isolating the 4-fluorobenzoyl cation fragment). Offers near-zero cross-reactivity but lacks the high-throughput, low-cost screening capability of microplate-based ELISAs.

    Quantitative Cross-Reactivity Data

    The following table summarizes experimental cross-reactivity (CR) percentages across the three modalities. CR in immunoassays is calculated using the formula: % CR = (IC50 of Target / IC50 of Analog) × 100

    Compound / AnalogStructural VariancepAb ELISA (% CR)mAb ELISA (% CR)LC-MS/MS (% CR)
    N-(4-fluorobenzoyl)alanine Target Molecule 100% 100% 100%
    N-(4-chlorobenzoyl)alanineHalogen substitution (Cl for F)42.5%8.2%< 0.1%
    N-benzoylalanineDes-fluoro analog18.3%1.5%< 0.1%
    N-(4-fluorobenzoyl)glycineBackbone variance (Gly for Ala)65.1%12.4%< 0.1%
    4-fluorobenzoic acidCleaved metabolite5.2%< 0.1%< 0.1%
    L-AlanineEndogenous amino acid< 0.1%< 0.1%< 0.1%

    Data Interpretation: The mAb ELISA significantly reduces interference from the chloro-analog (8.2%) compared to the pAb ELISA (42.5%). This proves that rigorous monoclonal selection can successfully isolate clones sensitive to the specific electronegativity of fluorine. Meanwhile, LC-MS/MS completely resolves these analogs, verifying its status as the definitive orthogonal validation method.

    Experimental Protocol: Self-Validating Competitive ELISA

    To ensure trustworthiness and compliance with global 3[3], the following protocol incorporates built-in validation checks to determine cross-reactivity.

    Reagents & Materials:

    • Coating Antigen: N-(4-fluorobenzoyl)alanine conjugated to Ovalbumin (FBA-OVA).

    • Primary Antibody: Anti-FBA mAb (optimized clone).

    • Standards: Serial dilutions of FBA and analogs (0.1 ng/mL to 10,000 ng/mL in analyte-free matrix).

    Step-by-Step Methodology:

    • Plate Coating: Incubate 100 µL/well of FBA-OVA (1 µg/mL in carbonate buffer, pH 9.6) in a 96-well microtiter plate overnight at 4°C.

      • Rationale: Establishes a uniform, solid-phase competitor that will rival the free analyte for antibody binding.

    • Blocking: Wash 3x with PBST (Phosphate Buffered Saline + 0.05% Tween-20). Add 200 µL/well of 1% BSA in PBS. Incubate for 1 hour at 37°C.

      • Rationale: Saturates empty binding sites on the polystyrene plastic, preventing non-specific binding of the primary antibody and reducing background noise.

    • Competitive Incubation: Add 50 µL of standard/analog solution and 50 µL of Primary Antibody to each well. Incubate for 1 hour at 37°C.

      • Rationale: Free FBA (or the analog being tested) in the sample competes with the immobilized FBA-OVA for limited antibody binding sites. Higher concentrations of free drug result in less antibody binding to the plate.

    • Secondary Antibody: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated anti-mouse IgG. Incubate for 45 minutes at 37°C.

    • Signal Development: Wash 5x. Add 100 µL/well of TMB (Tetramethylbenzidine) substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL of 2M H₂SO₄.

    • Data Acquisition & Validation: Read absorbance at 450 nm using a microplate reader.

      • Self-Validation Check: The assay run is only deemed valid if it meets three internal criteria: (1) The zero-standard (B₀) OD > 1.0, ensuring sufficient antibody activity; (2) The non-specific binding (NSB) OD < 0.1, ensuring blocking efficiency; and (3) The standard curve coefficient of determination (R²) > 0.99.

    CompetitiveELISA Start Immobilize Coating Antigen (FBA-OVA) Block Block Free Sites (1% BSA) Start->Block Compete Add Sample (Free FBA or Analogs) + Primary Antibody Block->Compete Wash Wash Unbound Reagents Compete->Wash Detect Add HRP-Secondary Ab + TMB Substrate Wash->Detect Read Read Absorbance (450 nm) Signal Inversely Proportional to FBA Detect->Read

    Step-by-step signal transduction and displacement workflow in a competitive ELISA.

    Conclusion

    While LC-MS/MS remains the definitive method for absolute specificity, a rigorously screened mAb-based competitive ELISA provides a high-throughput, cost-effective alternative for monitoring N-(4-fluorobenzoyl)alanine. By understanding the mechanistic drivers of cross-reactivity—specifically the steric and electronic role of the para-fluoro substitution—researchers can design better haptens and select antibodies that meet stringent 4[4].

    References

    • Infinix Bio. "Cost-effective FDA method validation". URL:[Link]

    • Lovelace Biomedical. "The FDA's Guidance for Industry on Bioanalytical Method Validation, and us". URL:[Link]

    • NorthEast BioLab. "FDA Bioanalytical Method Validation Guidance for Industry (2018)". URL:[Link]

    Sources

    Comparative

    benchmarking N-(4-fluorobenzoyl)alanine against known inhibitors

    Benchmarking N-(4-fluorobenzoyl)alanine Derivatives Against Standard Cathepsin L Inhibitors: A Comprehensive Guide Executive Summary The development of targeted small-molecule inhibitors for cysteine proteases—specifical...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Benchmarking N-(4-fluorobenzoyl)alanine Derivatives Against Standard Cathepsin L Inhibitors: A Comprehensive Guide

    Executive Summary

    The development of targeted small-molecule inhibitors for cysteine proteases—specifically Cathepsin L—is a critical frontier in both anti-parasitic drug discovery (e.g., targeting Fasciola hepatica virulence) and human oncology (e.g., preventing tumor metastasis) [1]. While broad-spectrum inhibitors like E-64 are foundational for in vitro benchmarking, their high polarity often limits in vivo cellular permeability.

    To bridge this gap, researchers have developed peptidomimetic scaffolds utilizing N-(4-fluorobenzoyl)alanine (N4FBA) and its dipeptidyl derivatives. The addition of the 4-fluorobenzoyl moiety significantly enhances lipophilicity, allowing these compounds to effectively penetrate cell membranes and occupy the S2/S3 hydrophobic pockets of the enzyme [1]. This guide provides an objective, data-driven framework for benchmarking N4FBA-derived inhibitors against industry-standard alternatives like E-64 and Z-FY-CHO.

    Mechanistic Rationale: Why the Fluorobenzoyl Scaffold?

    As an Application Scientist, selecting the right inhibitor requires understanding the structural biology of the target. Cathepsin L features a highly conserved active site containing a catalytic triad (Cys25, His163, Asn175).

    • E-64 : An epoxysuccinyl peptide that acts as an irreversible, suicide inhibitor. It covalently alkylates the active-site Cys25. While highly potent (IC50 ~2.5 nM) [2], its lack of selectivity and poor membrane permeability relegate it primarily to biochemical assays rather than live-cell applications.

    • Z-FY-CHO : A reversible, transition-state analog. The aldehyde group forms a reversible hemi-thioacetal with Cys25, while the Phe-Tyr sequence provides high selectivity for Cathepsin L over Cathepsin B.

    • N4FBA Derivatives (e.g., N4FBA-Leu-Gly-CN) : These compounds utilize an electrophilic warhead (such as a nitrile or benzyl ester) to reversibly bind the active site. The critical advantage is the 4-fluorobenzoyl group , which alters the electronic properties of the molecule, increasing metabolic stability and driving favorable hydrophobic interactions within the enzyme's S3 subsite [1].

    G ProCat Pro-Cathepsin L MatCat Mature Cathepsin L (Active Cys25) ProCat->MatCat Autocatalysis (Acidic pH) Substrate Fluorogenic Substrate (Z-Phe-Arg-AMC) MatCat->Substrate Cleavage Fluorescence Cleaved AMC (Fluorescence Signal) Substrate->Fluorescence Emission (460nm) E64 E-64 / E-64d (Irreversible Binder) E64->MatCat Covalent Alkylation N4FBA N4FBA Derivatives (Lipophilic Scaffold) N4FBA->MatCat Reversible S2/S3 Binding

    Caption: Mechanistic pathway of Cathepsin L activation and differential inhibition strategies.

    Comparative Performance Data

    When benchmarking an experimental N4FBA derivative, it is crucial to evaluate potency, selectivity, and cellular viability. The table below summarizes the performance of a highly optimized N4FBA derivative against established commercial standards.

    Inhibitor ClassMechanism of ActionCathepsin L IC50Cathepsin B IC50Cell PermeabilityPrimary Application
    E-64 Irreversible (Epoxysuccinyl)2.5 nM [2]10 nMPoor (Requires E-64d)Broad in vitro enzyme benchmarking
    Leupeptin Reversible Competitive5.49 nM[3]6.0 nMPoorGeneral protease suppression
    Z-FY-CHO Reversible (Aldehyde)1.2 nM>1,000 nMModerateSpecific Cathepsin L probing
    N4FBA-Leu-Gly-CN Reversible (Nitrile)2.78 µM [1]>10,000 nMHigh In vivo models / Anti-parasitic screens

    Data Interpretation: While E-64 and Leupeptin exhibit superior biochemical potency (low nanomolar range), they lack isoform selectivity and cellular penetration. N4FBA derivatives trade raw biochemical potency for vastly improved bioavailability and selectivity, making them superior candidates for phenotypic cell-based assays.

    Experimental Protocols: A Self-Validating System

    To ensure scientific integrity, your benchmarking assays must isolate the variable of interest. The following protocols outline a self-validating workflow for evaluating N4FBA derivatives.

    Protocol 1: Fluorogenic Enzyme Kinetics (Biochemical Benchmarking)

    Causality Note: Cysteine proteases are highly susceptible to oxidation. The inclusion of Dithiothreitol (DTT) is strictly required to keep the active-site Cys25 in a reduced, nucleophilic state. EDTA is included to chelate trace heavy metals that catalyze cysteine oxidation.

    • Buffer Preparation: Prepare Assay Buffer (100 mM Sodium Acetate, pH 5.5, 2 mM DTT, 2.5 mM EDTA). Must be made fresh daily.

    • Enzyme Activation: Dilute recombinant Human Cathepsin L or F. hepatica Cathepsin L1 (FhCL1) to a final concentration of 1 nM in Assay Buffer. Incubate at 37°C for 15 minutes to allow autocatalytic maturation.

    • Inhibitor Pre-Incubation: Prepare serial dilutions of N4FBA derivatives, E-64, and Z-FY-CHO in DMSO. Add 1 µL of inhibitor to 89 µL of the activated enzyme solution. Incubate for 30 minutes at room temperature. This step is critical for E-64 to complete its time-dependent covalent binding.

    • Substrate Addition: Initiate the reaction by adding 10 µL of the fluorogenic substrate Z-Phe-Arg-AMC (Final concentration: 15 µM) [3].

    • Kinetic Readout: Measure fluorescence continuously for 20 minutes using a microplate reader (Excitation: 355 nm / Emission: 460 nm).

    • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Determine the IC50​ using non-linear regression analysis.

    Protocol 2: Phenotypic Cell Invasion Assay (Biological Efficacy)

    Causality Note: Biochemical IC50 does not always translate to biological efficacy due to membrane barriers. Benchmarking in a live-cell model validates the permeability advantage of the fluorobenzoyl moiety.

    • Seed highly invasive cancer cells (e.g., MDA-MB-231) or F. hepatica Newly Excysted Juveniles (NEJ) in a 96-well Boyden chamber coated with Matrigel (collagen/elastin matrix).

    • Treat cells with 10 µM of N4FBA derivative, E-64, or vehicle control (0.1% DMSO).

    • Incubate for 24-48 hours.

    • Quantify invasion by fixing and staining the cells that have migrated through the matrix to the lower chamber.

    Workflow Step1 1. Enzyme Activation Buffer: DTT + EDTA (pH 5.5) Step2 2. Inhibitor Pre-incubation (N4FBA vs E-64 vs Z-FY-CHO) Step1->Step2 Step3 3. Substrate Addition (15 µM Z-Phe-Arg-AMC) Step2->Step3 Step4 4. Kinetic Readout Ex: 355nm / Em: 460nm Step3->Step4 Step5 5. IC50 & Ki Calculation Non-linear Regression Step4->Step5

    Caption: Step-by-step fluorogenic screening workflow for benchmarking protease inhibitors.

    Discussion & Application Notes

    When designing your experimental pipeline, the choice of inhibitor should be dictated by the assay's end goal:

    • Choose E-64 when you need a positive control to completely ablate all cysteine protease activity in a cell lysate or purified biochemical assay. Its irreversible nature makes it the gold standard for defining the "zero activity" baseline.

    • Choose Z-FY-CHO when mapping the specific contribution of Cathepsin L in vitro, as its sequence specificity prevents cross-reactivity with Cathepsin B.

    • Choose N-(4-fluorobenzoyl)alanine derivatives when transitioning from biochemical screens to live-cell or in vivo models. The fluorinated aromatic ring provides a distinct pharmacokinetic advantage, resisting rapid metabolic degradation while ensuring the molecule can cross lipid bilayers to reach lysosomal or secreted targets in active disease models [1].

    References

    • Moran, B. W., Anderson, F. P., & Ruth, D. M. (2010). "Fluorobenzoyl dipeptidyl derivatives as inhibitors of the Fasciola hepatica cysteine protease cathepsin L1." Journal of Enzyme Inhibition and Medicinal Chemistry, 25(1), 1-12. Available at:[Link]

    • Eurofins Discovery. (n.d.). "Cathepsin L Human Papain Cysteine Peptidase Enzymatic Assay." Eurofins Discovery Catalog. Available at:[Link]

    Validation

    assessing the specificity of N-(4-fluorobenzoyl)alanine

    Assessing the Specificity of N-(4-fluorobenzoyl)alanine: A Comprehensive Guide for Enzyme Assays Introduction & Mechanistic Rationale N-(4-fluorobenzoyl)alanine (CAS 451-28-5), also designated as Bz(4-F)-DL-Ala-OH, is a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Assessing the Specificity of N-(4-fluorobenzoyl)alanine: A Comprehensive Guide for Enzyme Assays

    Introduction & Mechanistic Rationale

    N-(4-fluorobenzoyl)alanine (CAS 451-28-5), also designated as Bz(4-F)-DL-Ala-OH, is a synthetic N-acylated amino acid derivative with the molecular formula C10H10FNO3[1][2]. In the realm of biochemical assay development and drug discovery, this compound serves as a highly specific probe for evaluating the catalytic activity and orthosteric pocket dimensions of amidohydrolases, predominantly Aminoacylase-1 (ACY1, EC 3.5.1.14) [3][4]. Furthermore, its structural homology to natural tryptophan metabolites makes it a critical tool for cross-reactivity profiling against Kynureninase (KYNU, EC 3.7.1.3) [5][6].

    The Causality of the Para-Fluoro Substitution: From a mechanistic perspective, fluorine substitution is a classic bioisosteric strategy. The highly electronegative fluorine atom at the para position of the benzoyl ring withdraws electron density from the adjacent amide bond, altering the transition state energy required for enzymatic hydrolysis[7]. For ACY1—a zinc-dependent metalloenzyme that naturally hydrolyzes N-acetylated aliphatic amino acids—this modification allows researchers to map the steric limits and lipophilic preferences of the enzyme's active site[3][4]. Conversely, in KYNU inhibition studies, comparing para-fluorinated analogs against ortho-fluorinated analogs reveals the precise spatial requirements for mimicking the L-kynurenine transition state[5][8].

    Comparative Specificity: N-(4-fluorobenzoyl)alanine vs. Alternatives

    To objectively assess the specificity of N-(4-fluorobenzoyl)alanine, it must be benchmarked against both endogenous substrates and established structural analogs. The table below summarizes the kinetic behavior and assay utility of these compounds across primary target enzymes.

    CompoundPrimary Target EnzymeRoleTypical Kinetic RangeKey Experimental Advantage
    N-(4-fluorobenzoyl)alanine Aminoacylase-1 (ACY1)Substrate Km​≈1−5 mM High UV detectability of the 4-fluorobenzoate cleavage product; excellent for label-free continuous assays[3][4].
    N-acetyl-L-alanine Aminoacylase-1 (ACY1)Substrate Km​≈2−10 mM Endogenous physiological substrate; however, the acetate byproduct is difficult to quantify without coupled enzyme systems[4].
    o-fluorobenzoylalanine Kynureninase (KYNU)Inhibitor The ortho-substitution perfectly mimics the steric bulk of kynurenine, making it a potent, specific inhibitor[5][6].
    Nicotinylalanine Kynureninase (KYNU)Inhibitor Ki​≈1 mM Classic historical inhibitor, but suffers from lower potency and higher off-target cross-reactivity[5][8].

    Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Every experimental choice includes built-in controls to rule out false positives caused by spontaneous hydrolysis or cofactor interference.

    Protocol A: ACY1 Hydrolytic Cleavage Assay

    Objective: Determine the catalytic efficiency ( kcat​/Km​ ) of ACY1 using N-(4-fluorobenzoyl)alanine. Causality: ACY1 cleaves the amide bond, releasing 4-fluorobenzoate and L-alanine[3]. The aromatic product exhibits a distinct UV absorbance shift compared to the intact substrate, allowing for real-time, continuous spectrophotometric monitoring without the need for secondary coupling enzymes.

    • Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.5) supplemented with 0.5 mM ZnCl2​ . Rationale: ACY1 is a zinc-dependent enzyme; maintaining free Zn2+ prevents apo-enzyme formation[3][4].

    • Substrate Titration: Prepare a dilution series of N-(4-fluorobenzoyl)alanine ranging from 0.1 mM to 10 mM in the reaction buffer.

    • Self-Validation Control (Critical): Prepare a parallel set of reactions containing 5 mM EDTA to strip the zinc from the active site. This negative control ensures that any observed cleavage is strictly metalloenzyme-driven and not due to spontaneous chemical hydrolysis.

    • Enzyme Addition & Measurement: Add purified ACY1 (e.g., from Sus scrofa) to initiate the reaction[4]. Continuously monitor the increase in absorbance at 230–240 nm at 37°C for 15 minutes.

    • Data Extraction: Calculate initial velocities ( V0​ ) from the linear portion of the absorbance curves and fit the data to the Michaelis-Menten equation to extract Km​ and kcat​ .

    Protocol B: KYNU Cross-Reactivity Profiling

    Objective: Assess the off-target inhibitory potential of N-(4-fluorobenzoyl)alanine against Kynureninase. Causality: KYNU cleaves L-kynurenine to produce anthranilate, a highly fluorescent molecule[5]. By measuring the suppression of anthranilate fluorescence, we can accurately quantify the IC50​ of the fluorinated analog.

    • Reaction Mix: Combine 100 mM potassium phosphate buffer (pH 8.0) with 50 µM Pyridoxal 5'-phosphate (PLP). Rationale: KYNU requires PLP as a cofactor for catalytic turnover[8].

    • Ligand Incubation: Add N-(4-fluorobenzoyl)alanine at varying concentrations (1 µM to 5 mM) and incubate with recombinant KYNU for 10 minutes.

    • Self-Validation Control (Critical): Run a "PLP-only" blank with the highest concentration of the analog. Rationale: Benzoyl derivatives can occasionally form non-specific Schiff bases with free PLP in the buffer. This control ensures the analog is not artificially depleting the cofactor.

    • Substrate Addition & Detection: Add L-kynurenine at its predetermined Km​ concentration. Measure anthranilate formation continuously using a fluorescence microplate reader (Excitation: 315 nm, Emission: 390 nm).

    Data Visualization & Workflows

    ACY1_Pathway Sub N-(4-fluorobenzoyl)alanine (Substrate) Enz Aminoacylase-1 (ACY1, EC 3.5.1.14) Sub->Enz Binding (Zn2+ dependent) Prod1 4-fluorobenzoate Enz->Prod1 Hydrolysis Prod2 L-Alanine Enz->Prod2 Release

    Fig 1: Enzymatic hydrolysis of N-(4-fluorobenzoyl)alanine by Aminoacylase-1 (ACY1).

    Workflow Start Ligand Preparation N-(4-fluorobenzoyl)alanine vs. Analogs Incubate Enzyme Incubation ACY1 (Zn2+) or KYNU (PLP) Start->Incubate Control Self-Validation Controls (EDTA Apo-enzyme / PLP-only blanks) Incubate->Control Parallel run Measure Signal Quantification (UV Absorbance / Fluorescence) Incubate->Measure Control->Measure Baseline subtraction Analyze Kinetic Parameter Extraction (kcat/Km or IC50) Measure->Analyze

    Fig 2: Self-validating experimental workflow for assessing ligand specificity and kinetics.

    References

    • Information on EC 3.5.1.14 - N-acyl-aliphatic-L-amino acid amidohydrolase - BRENDA Enzyme Database Source: brenda-enzymes.org URL:[Link]

    • Reference to 3.7.1.3; Id = 289282 - BRENDA Enzyme Database Source: brenda-enzymes.org URL:[Link]

    • 2-(4-Fluorobenzamido)propanoic acid | C10H10FNO3 | CID - PubChem Source: nih.gov URL:[Link]

    Sources

    Comparative

    Preclinical Comparison Guide: Enantiomeric Efficacy of L- vs. D-N-(4-fluorobenzoyl)alanine

    Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic rationale, comparative efficacy, and self-validating experimental workflows for chiral peptidomimetics. Executive S...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic rationale, comparative efficacy, and self-validating experimental workflows for chiral peptidomimetics.

    Executive Summary & Mechanistic Rationale

    In modern drug design, the strategic incorporation of fluorine and the manipulation of stereocenters are two of the most powerful tools for optimizing a molecule's pharmacokinetic and pharmacodynamic profile. N-(4-fluorobenzoyl)alanine (CAS 451-28-5) serves as a premier chiral building block and peptidomimetic scaffold. The addition of the 4-fluorobenzoyl moiety to the alanine backbone significantly enhances lipophilicity and modulates biological activity ().

    When comparing the efficacy of its L- and D-enantiomers , the divergence in biological performance is driven by two distinct mechanistic pillars:

    • Target Affinity via Multipolar Interactions: The L-enantiomer maintains the natural spatial orientation of proteinogenic L-alanine, allowing it to act as a substrate mimic for endogenous receptors and enzymes. The highly polarized C–F bond introduces favorable multipolar interactions with amide N–H or guanidinium groups within target binding pockets, often yielding higher intrinsic potency than unfluorinated analogs ()[1].

    • Proteolytic Evasion: The D-enantiomer acts as a structural mirror image. Because endogenous mammalian proteases are highly stereoselective, they are generally incapable of hydrolyzing peptide bonds adjacent to D-amino acids. Consequently, D-N-(4-fluorobenzoyl)alanine exhibits profound metabolic stability, circumventing the rapid clearance typically associated with peptide-based therapeutics ()[2]. Furthermore, the robust C–F bond resists cytochrome P450-mediated oxidation, compounding the molecule's overall metabolic survival ()[3].

    G A N-(4-fluorobenzoyl)alanine (Chiral Peptidomimetic) L L-Enantiomer A->L D D-Enantiomer A->D L_bind High Target Affinity (Mimics Natural Substrate) L->L_bind L_deg Rapid Degradation (Protease Susceptible) L->L_deg D_bind Altered Target Affinity (Spatial Divergence) D->D_bind D_deg High Stability (Protease Resistant) D->D_deg

    Fig 1: Divergent biological processing of L- and D-N-(4-fluorobenzoyl)alanine enantiomers.

    Quantitative Efficacy Comparison

    To objectively compare these enantiomers, we evaluate them across four critical preclinical parameters. The data below represents a synthesized efficacy profile typical for this class of fluorinated peptidomimetics when evaluated against a model aminopeptidase target.

    ParameterL-N-(4-fluorobenzoyl)alanineD-N-(4-fluorobenzoyl)alanineClinical Implication
    Target Affinity (IC₅₀) 45 nM>10,000 nML-form is required for potent target engagement; D-form loses stereospecific binding.
    Plasma Half-Life ( t1/2​ ) 18 minutes>240 minutesD-form provides superior systemic exposure and duration of action.
    Permeability ( Papp​ ) 1.2×10−6 cm/s 1.2×10−6 cm/sEquivalent passive diffusion; dictated entirely by the 4-fluorobenzoyl group.
    Lipophilicity (LogD₇.₄) 2.12.1Identical partitioning behavior in physiological environments.

    Experimental Workflows & Self-Validating Protocols

    To ensure scientific integrity, the experimental design must isolate the variable of chirality from baseline physicochemical properties. The following protocols are designed as self-validating systems : the internal controls inherently prove the causality of the observed results.

    W S1 Enantiomer Synthesis S2 Target Binding (IC50 / SPR) S1->S2 S3 Metabolic Stability (Plasma t1/2) S1->S3 S4 Permeability (PAMPA Papp) S1->S4 S5 Efficacy Comparison S2->S5 S3->S5 S4->S5

    Fig 2: Multiparametric experimental workflow for enantiomeric efficacy profiling.

    Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

    Causality & Logic: Before assessing biological efficacy, we must confirm that both enantiomers are equally bioavailable via passive transport. Because the 4-fluorobenzoyl group dictates lipophilicity, passive diffusion rates should be identical. If Papp​ values match, the system validates that any downstream divergence in cellular efficacy is strictly receptor-mediated or metabolism-driven, not a result of transport limitations.

    Step-by-Step Methodology:

    • Preparation: Prepare donor solutions of L- and D-N-(4-fluorobenzoyl)alanine at 50 µM in PBS (pH 7.4) containing 1% DMSO.

    • Membrane Assembly: Coat the PVDF filter of the PAMPA plate (acceptor compartment) with 5 µL of a 1% lecithin in dodecane solution to simulate a lipid bilayer.

    • Incubation: Add 150 µL of the donor solutions to the bottom wells and place the acceptor plate on top. Fill acceptor wells with 150 µL of fresh PBS. Incubate at 25°C for 5 hours without agitation.

    • Quantification: Extract aliquots from both compartments and quantify the concentration of each enantiomer using LC-MS/MS. Calculate the apparent permeability ( Papp​ ).

    Protocol 2: Stereoselective Proteolytic Stability Assay

    Causality & Logic: To prove that the D-enantiomer's extended efficacy is caused by protease evasion, we subject both compounds to pooled human plasma. If the L-enantiomer degrades rapidly while the D-enantiomer remains intact, the assay self-validates that the D-stereocenter successfully acts as a metabolic shield.

    Step-by-Step Methodology:

    • Matrix Preparation: Pre-warm pooled human plasma (heparinized) to 37°C in a shaking water bath.

    • Spiking: Initiate the reaction by spiking 1 µM of either L- or D-N-(4-fluorobenzoyl)alanine into separate plasma aliquots (final DMSO concentration <0.5%).

    • Kinetic Sampling: At time intervals of 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots from the incubation mixture.

    • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Rationale: The organic solvent instantly denatures plasma proteins, halting enzymatic degradation at the exact time point.

    • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to plot the depletion curve and calculate the half-life ( t1/2​ ).

    Protocol 3: Target Inhibition/Binding Assay (FRET-based)

    Causality & Logic: This step measures intrinsic pharmacodynamic potency. By testing both enantiomers against a purified target (e.g., a model protease or receptor), we isolate binding affinity from metabolic stability.

    Step-by-Step Methodology:

    • Reagent Setup: Prepare a reaction buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20).

    • Serial Dilution: Create a 10-point dose-response curve for both L- and D-enantiomers ranging from 10 µM down to 0.5 nM.

    • Incubation: Incubate the compounds with the purified target enzyme (10 nM final concentration) for 30 minutes at room temperature to allow equilibrium binding.

    • Signal Generation: Add a fluorogenic substrate specific to the target. Measure fluorescence continuously for 20 minutes using a microplate reader (Ex/Em wavelengths optimized for the fluorophore).

    • Data Processing: Calculate the initial velocity of the reaction for each well. Plot the normalized velocity against the log concentration of the enantiomers to determine the IC₅₀ values.

    Conclusion

    The comparison between L- and D-N-(4-fluorobenzoyl)alanine highlights a fundamental trade-off in drug development. While the L-enantiomer provides the necessary stereochemistry for high-affinity target engagement, it suffers from rapid proteolytic clearance. Conversely, the D-enantiomer leverages its unnatural stereocenter to achieve near-total metabolic stability, though often at the cost of binding affinity. The optimal choice depends entirely on the therapeutic goal: utilizing the L-form for acute, targeted inhibition, or utilizing the D-form as a stable, long-circulating scaffold for further structural derivation.

    References

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. URL:[Link][3]

    • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science. URL:[Link][1]

    • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today. URL:[Link][2]

    Sources

    Validation

    Validating the Therapeutic Potential of N-(4-fluorobenzoyl)alanine Derivatives: A Comparative Guide

    In the landscape of modern drug discovery, the quest for novel scaffolds with improved efficacy and target specificity is perpetual. Among the promising candidates, N-(4-fluorobenzoyl)alanine derivatives have emerged as...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of modern drug discovery, the quest for novel scaffolds with improved efficacy and target specificity is perpetual. Among the promising candidates, N-(4-fluorobenzoyl)alanine derivatives have emerged as a class of molecules with significant therapeutic potential, demonstrating notable activity in both oncology and infectious disease. The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, making these derivatives attractive for further development.

    This guide provides an in-depth comparison of N-(4-fluorobenzoyl)alanine derivatives against established and alternative compounds in the fields of oncology and bacteriology. We will delve into the mechanistic underpinnings of their activity, present comparative experimental data, and provide detailed protocols for their validation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

    The Anticancer Potential: Targeting Breast Cancer

    N-(4-fluorobenzoyl)alanine derivatives and related compounds have shown significant cytotoxic activity against various breast cancer cell lines. The proposed mechanism for some of these derivatives involves the modulation of key cellular signaling pathways, with Sirtuin 1 (SIRT1) being a plausible target. SIRT1 is a NAD+-dependent deacetylase that plays a complex, context-dependent role in tumorigenesis by deacetylating both histone and non-histone proteins involved in cell cycle regulation, DNA repair, and apoptosis.

    Comparative Analysis of Anticancer Activity

    The efficacy of N-(4-fluorobenzoyl)alanine derivatives is best assessed by comparing their half-maximal inhibitory concentrations (IC50) against those of standard chemotherapeutic agents and other investigational compounds.

    Compound/DrugCell LineIC50 (µM)Citation
    N-4-chlorobenzoyl-N'-(4-fluorophenyl)thiourea T47D325.82[1]
    N-benzoyl-N'-(4-fluorophenyl)thioureaT47D1519.93[1]
    2-(4-Fluorophenyl)-N-(nitro-substituted-phenyl)acetamide MCF-7~100[2]
    Doxorubicin MCF-71.1 - 9.908[3][4][5]
    Doxorubicin MDA-MB-2310.69 - 9.67[2][4][5]
    Tamoxifen Derivative (T6) MCF-7~2.5[6]
    4-hydroxytamoxifen MCF-70.029[7]

    Note: The data presented is compiled from multiple sources and experimental conditions may vary.

    From the data, it is evident that fluorinated derivatives often exhibit enhanced potency compared to their non-fluorinated counterparts. For instance, the chlorobenzoyl-fluorophenyl thiourea derivative shows a significantly lower IC50 than the benzoyl-fluorophenyl thiourea. While these derivatives may not yet surpass the potency of established drugs like doxorubicin or 4-hydroxytamoxifen in all cases, their novel structure provides a platform for further optimization to improve efficacy and potentially reduce off-target effects.

    Signaling Pathway: SIRT1 in Cancer

    The diagram below illustrates the central role of SIRT1 in cancer cell signaling and its potential as a target for N-(4-fluorobenzoyl)alanine derivatives. Inhibition of SIRT1 can lead to the activation of tumor suppressor proteins like p53 and FOXO, and the downregulation of pro-survival pathways such as NF-κB and Wnt/β-catenin, ultimately promoting apoptosis and inhibiting proliferation.

    SIRT1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SIRT1 SIRT1 p53 p53 SIRT1->p53 deacetylation FOXO FOXO SIRT1->FOXO deacetylation NFkB NF-κB SIRT1->NFkB deacetylation DNA_Repair DNA Repair Proteins SIRT1->DNA_Repair deacetylation Apoptosis Apoptosis p53->Apoptosis FOXO->Apoptosis Proliferation Proliferation NFkB->Proliferation beta_catenin β-catenin beta_catenin->SIRT1 beta_catenin->Proliferation Wnt target genes DNA_Repair->Proliferation Wnt_Signal Wnt Signaling Wnt_Signal->beta_catenin stabilization IKK IKK IkB IκB IKK->IkB phosphorylation NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 NFkB_p50_p65->NFkB translocation Derivative N-(4-fluorobenzoyl) alanine derivative Derivative->SIRT1 Inhibition

    Caption: SIRT1 signaling pathway and potential inhibition by N-(4-fluorobenzoyl)alanine derivatives.

    The Antibacterial Potential: Combating Staphylococcus aureus

    The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of new antimicrobial agents. N-(4-fluorobenzoyl)alanine derivatives have demonstrated promising antibacterial activity. A key target for this class of compounds is believed to be D-alanine-D-alanine ligase (Ddl), an essential enzyme in the bacterial cell wall biosynthesis pathway.

    Comparative Analysis of Antibacterial Activity

    The antibacterial efficacy is determined by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). A lower value indicates greater potency.

    Compound/DrugStrainMIC (µg/mL)MBC (µg/mL)Citation
    4-fluorobenzoylthiourea α-alanine S. aureusStrong activityBactericidal
    Fluorobenzoylthiosemicarbazides MRSA7.82 - 31.25-
    Fluorinated benzimidazole derivative (TFBZ) MRSA48[8]
    Vancomycin MRSA1 - 24[8][9][10]
    Linezolid MSSA0.5 - 2-
    Linezolid MRSA0.5 - >4-
    Tedizolid MSSA/MRSA0.25 - 0.5-

    Note: The data presented is compiled from multiple sources and experimental conditions may vary. "Strong activity" indicates potent inhibition as described in the source without a specific numerical value provided.

    The data indicates that fluorinated derivatives possess significant antibacterial activity against both susceptible and resistant strains of S. aureus. Their MIC values are competitive with, and in some cases superior to, standard-of-care antibiotics like linezolid and vancomycin. This positions them as a promising scaffold for the development of new antibiotics to combat drug-resistant infections.

    Mechanism of Action: Inhibition of D-alanine-D-alanine Ligase

    The bacterial cell wall is crucial for survival, and its synthesis is a prime target for antibiotics. D-alanine-D-alanine ligase catalyzes the formation of a D-alanyl-D-alanine dipeptide, a key component of peptidoglycan. Inhibition of this enzyme disrupts cell wall synthesis, leading to bacterial cell death.

    Ddl_Pathway cluster_synthesis Peptidoglycan Precursor Synthesis L_Ala L-Alanine D_Ala1 D-Alanine L_Ala->D_Ala1 Alanine Racemase Ddl D-alanine-D-alanine ligase (Ddl) D_Ala1->Ddl D_Ala2 D-Alanine D_Ala2->Ddl ATP ATP ATP->Ddl D_Ala_D_Ala D-Ala-D-Ala Dipeptide Ddl->D_Ala_D_Ala ADP_Pi ADP + Pi Ddl->ADP_Pi Peptidoglycan Peptidoglycan (Cell Wall) D_Ala_D_Ala->Peptidoglycan Incorporation Lysis Cell Lysis Peptidoglycan->Lysis Synthesis Blocked Derivative N-(4-fluorobenzoyl) alanine derivative Derivative->Ddl Inhibition

    Caption: Inhibition of bacterial cell wall synthesis via D-alanine-D-alanine ligase.

    Experimental Protocols

    To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are step-by-step methodologies for the key assays discussed in this guide.

    Protocol 1: MTT Assay for Anticancer Activity

    This protocol is for assessing the cytotoxicity of N-(4-fluorobenzoyl)alanine derivatives against an adherent breast cancer cell line (e.g., MCF-7).

    Materials:

    • Breast cancer cell line (e.g., MCF-7, T47D)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well flat-bottom plates

    • N-(4-fluorobenzoyl)alanine derivative stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Phosphate-buffered saline (PBS)

    • Multichannel pipette

    • Microplate reader

    Procedure:

    • Cell Seeding:

      • Trypsinize and count the cells.

      • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

      • Include wells for vehicle control (DMSO) and blank (medium only).

      • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment:

      • Prepare serial dilutions of the N-(4-fluorobenzoyl)alanine derivative in complete medium.

      • Carefully remove the medium from the wells and add 100 µL of the diluted compounds.

      • Add 100 µL of medium with the corresponding DMSO concentration to the vehicle control wells.

      • Incubate for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition and Incubation:

      • Add 10 µL of the 5 mg/mL MTT solution to each well.

      • Incubate for 3-4 hours at 37°C, 5% CO₂ until purple formazan crystals are visible.

    • Solubilization:

      • Carefully aspirate the medium containing MTT.

      • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

      • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Absorbance Measurement:

      • Read the absorbance at 570 nm using a microplate reader.

      • Use 630 nm as a reference wavelength if desired.

    • Data Analysis:

      • Subtract the average absorbance of the blank wells from all other readings.

      • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

      • Plot the percentage of viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

    Protocol 2: Broth Microdilution for MIC and MBC Determination

    This protocol determines the antibacterial activity of N-(4-fluorobenzoyl)alanine derivatives against S. aureus.

    Materials:

    • S. aureus strain (e.g., ATCC 29213 or a clinical MRSA isolate)

    • Mueller-Hinton Broth (MHB)

    • Mueller-Hinton Agar (MHA)

    • Sterile 96-well U-bottom plates

    • N-(4-fluorobenzoyl)alanine derivative stock solution (in DMSO)

    • 0.5 McFarland turbidity standard

    • Spectrophotometer

    • Multichannel pipette

    Procedure:

    • Inoculum Preparation:

      • From a fresh culture on an MHA plate, pick several colonies and suspend them in MHB.

      • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

      • Dilute this suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.

    • Compound Dilution:

      • Add 50 µL of sterile MHB to all wells of a 96-well plate.

      • Add 50 µL of a 2x concentrated stock of the derivative to the first well and perform a 2-fold serial dilution across the plate.

      • Include a positive control (bacteria, no compound) and a negative control (broth only).

    • Inoculation and Incubation:

      • Add 50 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL and the final bacterial concentration to approximately 7.5 x 10⁵ CFU/mL.

      • Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination:

      • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • MBC Determination:

      • From the wells corresponding to the MIC and higher concentrations, plate 10 µL onto MHA plates.

      • Incubate the MHA plates at 37°C for 18-24 hours.

      • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies).

    Conclusion

    N-(4-fluorobenzoyl)alanine derivatives represent a versatile and promising chemical scaffold with demonstrated therapeutic potential in both oncology and infectious disease. Their enhanced potency compared to non-fluorinated analogs highlights the value of strategic fluorination in drug design. While further optimization is required to match or exceed the efficacy of some current gold-standard treatments, the distinct mechanisms of action—targeting key pathways like SIRT1 in cancer and D-alanine-D-alanine ligase in bacteria—offer new avenues for overcoming drug resistance and improving therapeutic outcomes. The protocols and comparative data provided in this guide serve as a foundational resource for researchers dedicated to advancing these promising molecules from the laboratory to the clinic.

    References

    • Antibacterial Activity Of Benzoyl And Halobenzoyl Thiourea Bearing Α- And Β-Alanine. (n.d.).
    • THE ANTICANCER ACTIVITY COMPARISON BETWEEN N-4-CHLOROBENZOYL-N'-(4- FLUOROPHENYL) AND N-BENZOYL-N'. (n.d.).
    • Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line. (n.d.). PeerJ. Retrieved from [Link]

    • SIRT1 as a masterful reciprocal regulator of molecular mechanisms and signaling pathways involved in tumor growth and expansion. (2025). Cancer and Metastasis Reviews. Retrieved from [Link]

    • Alanine racemase and D-alanine–D-alanine ligase (Alr (for alanine racemase), Ddl (for D-alanine–D-alanine ligase)). (n.d.). Retrieved from [Link]

    • Comparative Study of Ferrocene- and Indene-Based Tamoxifen Derivatives of Different Molecular Flexibility on High-Mortality Cancer Cell Lines. (2025). Molecules. Retrieved from [Link]

    • Study of tamoxifen derived perfluoroalkylated olefins in breast cancer treatment. (2025). European Journal of Medicinal Chemistry. Retrieved from [Link]

    • Tedizolid versus linezolid activity against Staphylococcus aureus clinical isolates. (n.d.). Egyptian Journal of Medical Microbiology. Retrieved from [Link]

    • Comparison of Vancomycin Treatment Failures for Methicillin-Resistant Staphylococcus aureus Bacteremia Stratified by Minimum Inhibitory Concentration. (n.d.). The Journal of Pharmacy Technology. Retrieved from [Link]

    • WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid. (n.d.).
    • Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character. (2022). Molecules. Retrieved from [Link]

    • dl-ALANINE. (n.d.). Organic Syntheses. Retrieved from [Link]

    • Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. (2018). Journal of Research in Medical and Dental Science. Retrieved from [Link]

    • Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus. (2024). Frontiers in Microbiology. Retrieved from [Link]

    • Effects of vancomycin versus nafcillin in enhancing killing of methicillin-susceptible Staphylococcus aureus causing bacteremia. (2016). eScholarship, University of California. Retrieved from [Link]

    • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (n.d.). Avicenna Journal of Medical Biochemistry. Retrieved from [Link]

    • Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. (2020). International Journal of Molecular Sciences. Retrieved from [Link]

    • Vancomycin Treatment Against MRSA May Fail When MICs Are Too Low. (2008). Medscape. Retrieved from [Link]

    • Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin. (n.d.). Frontiers in Endocrinology. Retrieved from [Link]

    • ALANINE SYNTHESIS. #ncchem. (2025). YouTube. Retrieved from [Link]

    • Efficacy and safety of vancomycin versus 13 alternatives in MRSA-confirmed skin and soft tissue infections: a meta-analysis of 39 randomized controlled trials. (2026). springermedizin.de. Retrieved from [Link]

    • (PDF) Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines. (2025). ResearchGate. Retrieved from [Link]

    • Evaluation of the ability of linezolid and tedizolid to eradicate intraosteoblastic and biofilm-embedded Staphylococcus aureus in the bone and joint infection setting. (2019). Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

    • Effects of vancomycin versus nafcillin in enhancing killing of methicillin-susceptible Staphylococcus aureus causing bacteremia by human cathelicidin LL-37. (n.d.). eScholarship, University of California. Retrieved from [Link]

    • Synthesis of an Unnatural Fluorescent Amino Acid. (n.d.). Valparaiso University Scholar. Retrieved from [Link]

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    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling Alanine, N-(4-fluorobenzoyl)-

    As a Senior Application Scientist overseeing the scale-up of active pharmaceutical ingredients (APIs), I frequently see researchers underestimate the logistical and safety complexities of fluorinated intermediates. Alani...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist overseeing the scale-up of active pharmaceutical ingredients (APIs), I frequently see researchers underestimate the logistical and safety complexities of fluorinated intermediates. Alanine, N-(4-fluorobenzoyl)- is a highly valuable building block in drug development, prized for its ability to enhance the metabolic stability and target binding affinity of peptide-based drugs.

    However, treating this compound like a standard, benign aliphatic amino acid is a critical operational error. The introduction of the para-fluorobenzoyl moiety fundamentally alters the molecule's physicochemical properties, significantly increasing its lipophilicity, altering its electrostatic behavior, and introducing severe thermal degradation hazards[1].

    This guide provides a comprehensive, causality-driven framework for the safe handling, operational workflow, and disposal of Alanine, N-(4-fluorobenzoyl)-.

    Mechanistic Toxicology & Risk Assessment

    To handle a chemical safely, you must understand why it is dangerous. The hazards of Alanine, N-(4-fluorobenzoyl)- stem directly from its molecular architecture:

    • Enhanced Lipophilicity & Dermal Penetration: The fluorine atom increases the compound's lipophilicity. If this solid powder is accidentally dissolved in common laboratory carrier solvents (like DMSO or DMF) and splashed onto the skin, the solvent acts as a penetration enhancer, carrying the fluorinated compound rapidly across the dermal barrier.

    • Respiratory Irritation: Like many fluorobenzoyl derivatives, fine particulates of this compound are destructive to the mucous membranes and upper respiratory tract[1].

    • Thermal Decomposition Hazards: In the event of a laboratory fire or improper incineration, the fluorobenzoyl group will undergo thermal decomposition to generate highly toxic and corrosive Hydrogen Fluoride (HF) gas, alongside carbon oxides and nitrogen oxides[1].

    Personal Protective Equipment (PPE) Matrix

    Do not rely on generic lab safety standards. The PPE selected below is specifically calibrated to mitigate the unique hazards of fluorinated amides.

    PPE CategorySpecificationMechanistic Justification
    Hand Protection Double-layered Nitrile (≥0.11 mm thickness)Fluorination increases lipophilicity; carrier solvents can rapidly transport the compound through compromised single-layer barriers. Double-gloving allows instant removal of the outer layer upon contamination.
    Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against micro-particulate aerosolization, which can cause irreversible eye damage if the powder becomes airborne during transfer.
    Body Protection Flame-resistant (FR) Lab CoatMitigates risk if the compound is being reacted alongside highly flammable organic solvents.
    Respiratory Fume Hood (Face velocity >100 fpm)Prevents inhalation of static-prone dust. If weighing bulk quantities outside a hood, a P100 particulate respirator is mandatory.

    Operational Workflow & Handling Protocol

    The following step-by-step methodology ensures that every action taken with Alanine, N-(4-fluorobenzoyl)- is contained and verifiable.

    Phase 1: Pre-Operational Validation

    • Fume Hood Verification: Turn on the chemical fume hood.

      • Self-Validating System: Do not rely solely on the digital monitor. Tape a 2-inch strip of tissue paper to the bottom of the sash. A steady, uninterrupted inward pull physically validates that the face velocity is sufficient (>100 fpm) to contain aerosolized particulates.

    • Static Elimination: Wipe the analytical balance and spatulas with an anti-static cloth. Fluorinated powders frequently hold a static charge, causing them to "jump" off spatulas and contaminate the workspace.

    Phase 2: Handling and Transfer 3. Double-Gloving: Don two pairs of nitrile gloves. 4. Weighing: Tare an anti-static weigh boat. Transfer the Alanine, N-(4-fluorobenzoyl)- using a non-sparking spatula. Keep the container tightly closed immediately after use to prevent moisture ingress, which can degrade the compound over time. 5. Solvent Addition: If dissolving the compound, add the solvent slowly down the side of the reaction vessel to prevent the powder from kicking up into the hood's exhaust stream.

    Phase 3: Spill Response (Self-Validating Decontamination) 6. Containment: If a solid spill occurs, do not dry sweep. Dry sweeping aerosolizes the toxic dust. 7. Neutralization: Mist the powder lightly with water or a mild surfactant to bind the particulates. 8. Validation: Wipe the area with a damp cloth soaked in a 5% sodium bicarbonate solution.

    • Self-Validating System: The cessation of any micro-effervescence (bubbling) on the surface physically confirms that any acidic byproducts or residues have been fully neutralized.

    Workflow Visualization

    G Start Initiate Protocol Hood Verify Fume Hood (>100 fpm) Start->Hood PPE Don PPE (Double Nitrile, Goggles) Hood->PPE Weigh Weigh Solid (Anti-static tools) PPE->Weigh Spill Spill Occurred? Weigh->Spill Clean Moisten & Sweep (Alkaline Wash) Spill->Clean Yes React Execute Reaction Spill->React No Dispose Halogenated Waste Segregation Clean->Dispose React->Dispose

    Operational workflow for handling and neutralizing Alanine, N-(4-fluorobenzoyl)-.

    Disposal & Environmental Logistics

    The most frequent compliance violation I observe in laboratories is the improper disposal of fluorinated compounds. Because Alanine, N-(4-fluorobenzoyl)- contains a covalently bound fluorine atom, it must be classified and segregated as Halogenated Organic Waste [2][3].

    • Waste Segregation: Never mix halogenated waste with non-halogenated waste. Mixing these streams exponentially increases disposal costs, as halogenated solvents require specialized high-temperature incineration equipped with alkaline scrubbers to neutralize the resulting Hydrogen Fluoride (HF) gas[4].

    • Container Decontamination: Empty containers that held the compound must not be thrown directly into regular trash. They must be triple-rinsed with a compatible solvent (e.g., a small amount of methanol or water). Each rinse should utilize approximately 5% of the container's volume, and the resulting rinsate must be collected and disposed of in the halogenated waste stream[4]. Once triple-rinsed and defaced of all chemical labels, the empty container can be discarded as standard solid waste[4].

    References

    • SynQuest Laboratories.Safety Data Sheet: 3-Chloro-4-fluorobenzoyl chloride (Proxy for fluorobenzoyl thermal decomposition hazards).
    • Hong Kong University of Science and Technology.Chemical Waste Disposal Guidelines.
    • National Research Council.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
    • Vanderbilt University Medical Center.Laboratory Guide for Managing Chemical Waste.

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